molecular formula C74H111N19O21S3 B15563004 HCV-1 e2 Protein (554-569)

HCV-1 e2 Protein (554-569)

Cat. No.: B15563004
M. Wt: 1699.0 g/mol
InChI Key: NLOSCBJYYAHUQY-FBQZHFFISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HCV-1 e2 Protein (554-569) is a useful research compound. Its molecular formula is C74H111N19O21S3 and its molecular weight is 1699.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality HCV-1 e2 Protein (554-569) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HCV-1 e2 Protein (554-569) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C74H111N19O21S3

Molecular Weight

1699.0 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C74H111N19O21S3/c1-37(2)58(70(109)87-51(35-115)62(101)79-32-56(98)81-38(3)72(111)93-26-15-22-54(93)73(112)92-25-14-21-53(92)68(107)88-52(36-116)74(113)114)89-64(103)46(20-12-13-24-75)84-71(110)60(40(5)96)91-66(105)48(28-41-16-8-7-9-17-41)82-57(99)33-80-69(108)59(39(4)95)90-67(106)50(34-94)86-65(104)49(30-55(77)97)85-63(102)47(23-27-117-6)83-61(100)44(76)29-42-31-78-45-19-11-10-18-43(42)45/h7-11,16-19,31,37-40,44,46-54,58-60,78,94-96,115-116H,12-15,20-30,32-36,75-76H2,1-6H3,(H2,77,97)(H,79,101)(H,80,108)(H,81,98)(H,82,99)(H,83,100)(H,84,110)(H,85,102)(H,86,104)(H,87,109)(H,88,107)(H,89,103)(H,90,106)(H,91,105)(H,113,114)/t38-,39+,40+,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-/m0/s1

InChI Key

NLOSCBJYYAHUQY-FBQZHFFISA-N

Origin of Product

United States

Foundational & Exploratory

The Function of the HCV-1 E2 Protein 554-569 Region: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component of the viral particle, mediating entry into host cells and serving as a primary target for the host immune response. Within the E2 protein, specific regions play distinct roles in protein folding, receptor binding, and immune evasion. This technical guide focuses on the function and characteristics of the 554-569 amino acid region of the HCV genotype 1 (HCV-1) E2 protein. This region has been identified as a significant linear antigenic epitope and possesses structural features that are crucial for the integrity of the E2 glycoprotein.

Core Function: A Major Linear Antigenic Region

The most well-characterized function of the HCV-1 E2 554-569 region is its role as a major linear antigenic site.[1] This region is recognized by antibodies from HCV-infected individuals, indicating its exposure on the surface of the E2 protein and its accessibility to the host immune system.[1] Studies have shown that a significant percentage of HCV-positive sera contain antibodies that target this epitope.[1]

Structural Characteristics

The 554-569 region is characterized by several key structural features:

  • Partial Conservation: The amino acid sequence in this region is partially conserved across different HCV genotypes.[1]

  • Cysteine Residues: It contains two conserved cysteine residues at positions 564 and 569. These cysteines form a disulfide bond, which is crucial for the correct folding and tertiary structure of the E2 ectodomain.

  • Putative N-Glycosylation Site: The presence of a potential N-glycosylation site within this region suggests that it may be modified by the addition of sugar moieties.[1] Glycosylation of viral envelope proteins is known to play a role in protein folding, shielding from neutralizing antibodies, and interaction with host cell factors.

  • Key Residues for Antibody Binding: Specific amino acids within this region are essential for antibody recognition. Mutagenesis studies have identified Ala-566, Pro-567, and Pro-568 as critical for antibody binding.[1]

Role in Viral Entry and Other Functions

While the antigenicity of the 554-569 region is well-documented, its direct role in other aspects of the HCV life cycle, such as receptor binding and membrane fusion, is less clear.

  • Receptor Interaction: There is no direct evidence to suggest that the 554-569 region is directly involved in binding to the primary HCV receptor CD81 or the co-receptor Scavenger Receptor Class B Type I (SR-BI). In fact, one study utilized a synthetic peptide corresponding to this region as a negative control in a heparin-binding assay, indicating it does not interact with glycosaminoglycans, which can act as initial attachment factors for the virus.

  • Structural Integrity: The disulfide bond between Cys-564 and Cys-569 contributes to the overall structural stability of the E2 glycoprotein. Proper folding of E2 is essential for its function in forming the E1E2 heterodimer and for subsequent steps in viral entry.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the HCV-1 E2 554-569 region.

ParameterFindingReference
Antibody Prevalence 55% of HCV RNA-positive sera and 53% of HCV RNA-negative sera contain antibodies to the 554-569 linear antigenic region.[1]
Essential Residues for Antibody Binding Alanine (B10760859) or Glycine substitution at positions Ala-566, Pro-567, and Pro-568 significantly reduces antibody binding.[1]

Experimental Protocols

Peptide-Based Enzyme-Linked Immunosorbent Assay (ELISA) for Epitope Mapping

This protocol is a generalized representation of the methods used to identify the 554-569 region as a major antigenic site.

Objective: To determine the reactivity of patient sera against synthetic peptides spanning the HCV E2 protein.

Methodology:

  • Peptide Synthesis: Synthesize a library of overlapping peptides (e.g., 15-mers with a 10-amino acid overlap) covering the entire sequence of the HCV-1 E2 protein, including the 554-569 region.

  • Plate Coating: Coat 96-well microtiter plates with the synthetic peptides at a concentration of 10 µg/ml in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Serum Incubation: Dilute patient sera (e.g., 1:100) in the blocking buffer and add to the peptide-coated wells. Incubate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Detection: After a final wash, add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure the optical density (OD) at 450 nm using a microplate reader. A positive reaction is defined as an OD value significantly above the background (wells with no serum or serum from uninfected individuals).

Alanine Scanning Mutagenesis

This protocol outlines the general steps for identifying key residues for antibody binding within the 554-569 region.

Objective: To identify specific amino acid residues within the 554-569 peptide that are critical for antibody binding.

Methodology:

  • Peptide Synthesis: Synthesize a series of peptides corresponding to the 554-569 sequence, where each amino acid is systematically replaced with an alanine (or glycine).

  • ELISA: Perform a peptide-based ELISA as described above, using the panel of mutant peptides to coat the microtiter plates.

  • Data Analysis: Compare the reactivity of HCV-positive sera to the mutant peptides with their reactivity to the wild-type 554-569 peptide. A significant reduction in OD for a particular alanine-substituted peptide indicates that the replaced residue is essential for antibody binding.

Visualizations

HCV_E2_554_569_Function cluster_E2 HCV E2 Protein cluster_Functions Known Functions & Characteristics cluster_Structural_Features Structural Features 554_569_Region 554-569 Region Antigenicity Major Linear Antigenic Region 554_569_Region->Antigenicity primary function Structure Structural Integrity 554_569_Region->Structure contributes to Conservation Partially Conserved 554_569_Region->Conservation Glycosylation Putative N-glycosylation site 554_569_Region->Glycosylation KeyResidues Ala-566, Pro-567, Pro-568 (Antibody Binding) Antigenicity->KeyResidues Cysteines Cys-564 & Cys-569 (Disulfide Bond) Structure->Cysteines

Caption: Functional and structural characteristics of the HCV E2 554-569 region.

Experimental_Workflow_Epitope_Mapping Start Synthesize Overlapping Peptides (spanning E2 protein) Coat_Plates Coat ELISA Plates with Peptides Start->Coat_Plates Block Block Non-specific Binding Sites Coat_Plates->Block Add_Sera Incubate with HCV+ Patient Sera Block->Add_Sera Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Add_Sera->Add_Secondary_Ab Detect Add Substrate and Measure OD at 450nm Add_Secondary_Ab->Detect Analyze Identify Peptides with High OD (Antigenic Regions) Detect->Analyze Result Region 554-569 Identified as a Major Antigenic Site Analyze->Result

Caption: Workflow for peptide-based ELISA epitope mapping of the HCV E2 protein.

Conclusion

The 554-569 region of the HCV-1 E2 glycoprotein is a well-defined, partially conserved, major linear B-cell epitope. Its structural integrity, maintained by a disulfide bond between Cys-564 and Cys-569, is important for the overall conformation of the E2 protein. While its primary characterized role is in the context of the host immune response, its contribution to the structural stability of E2 is implicitly linked to the protein's functions in viral entry. Further research is required to elucidate any direct involvement of this region in interactions with host cell receptors or in the membrane fusion process. The detailed understanding of the antigenicity of this region provides a valuable foundation for the development of diagnostic reagents and potential vaccine candidates.

References

The Structural Landscape of the HCV-1 E2 554-569 Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Hepatitis C Virus (HCV) genotype 1 envelope glycoprotein (B1211001) 2 (E2) epitope spanning amino acid residues 554-569. This region has been identified as a major linear B-cell epitope, playing a role in the host immune response to HCV infection. This document synthesizes structural data, immunogenicity findings, and the experimental methodologies used to characterize this specific antigenic site.

Epitope Characteristics and Structure

The 554-569 region of the HCV E2 glycoprotein is a linear epitope recognized by antibodies from patients infected with the virus.[1][2] Its accessibility on the surface of the E2 protein makes it a target for the host's humoral immune system.[1] While a high-resolution, experimentally determined 3D structure of the isolated 554-569 peptide is not available in the Protein Data Bank (PDB), its location has been resolved within the context of the full-length E1E2 heterodimer structure. In the cryo-electron microscopy structure of the E1E2 complex, the 554-569 region is part of the central β-sandwich core of the E2 head.[3]

Sequence and Key Residues: The amino acid sequence for this epitope from HCV genotype 1a is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys (WMNSTGFTKVCGAPPC).[4]

Key Structural Features:

  • Cysteine Residues: The epitope contains two conserved cysteine residues at positions 564 and 569.[1] Alanine (B10760859) scanning mutagenesis of the full E2 protein has indicated that Cys564 is critical for maintaining the proper conformation for recognition by certain conformation-dependent monoclonal antibodies and for binding to the CD81 receptor.[2][5] However, when studied as a linear synthetic peptide, these cysteine residues were not found to be essential for antibody binding, suggesting their primary role may be in the global folding of the E2 protein rather than direct interaction with antibodies targeting the linear sequence.[1]

  • Putative N-Glycosylation Site: The sequence contains a potential N-linked glycosylation site, Asn-Ser-Thr (NST) , at residues 556-558.[1] N-glycans on the E2 surface are known to play a crucial role in protein folding, viral entry, and shielding of neutralization epitopes from the immune system.[6][7] The presence of a glycan at this site could modulate the immunogenicity and recognition of this epitope.

  • Critical Antibody Binding Residues: Studies using substitution peptide analogues have identified three C-terminal residues as being most essential for antibody binding: Ala-566, Pro-567, and Pro-568 .[1]

Quantitative Data Summary

While specific antibody binding affinities (e.g., K_D_ values) for the 554-569 epitope are not extensively reported in the literature, data on its immunogenicity and the importance of specific residues have been quantified.

Data TypeFindingReference
Immunogenicity
Antibody Prevalence55% in HCV RNA-positive sera[1]
Antibody Prevalence53% in HCV RNA-negative sera[1]
Residue Importance
Alanine Scanning (Ala-566)Identified as an essential residue for antibody binding[1]
Alanine Scanning (Pro-567)Identified as an essential residue for antibody binding[1]
Alanine Scanning (Pro-568)Identified as an essential residue for antibody binding[1]
Cysteine MutagenesisCys564 and Cys569 were not essential for antibody binding to linear peptides[1]
Cysteine MutagenesisCys564 in full-length E2 is indispensable for recognition by conformation-dependent mAb H53 and CD81 binding[2][5]

Experimental Protocols

The characterization of the HCV-1 E2 554-569 epitope has primarily relied on peptide-based immunoassays and mutagenesis techniques.

Protocol: B-cell Epitope Mapping via Peptide Scanning ELISA

This method identifies linear epitopes by testing the reactivity of antibodies against a library of short, overlapping synthetic peptides that span the protein of interest.

  • Peptide Synthesis: Synthesize a library of overlapping 15-mer peptides covering the entire E2 glycoprotein sequence, with a 10-amino acid overlap between consecutive peptides. The peptide corresponding to the 554-569 region (WMNSTGFTKVCGAPPC) will be included in this library.

  • Plate Coating: Coat 96-well ELISA plates (e.g., Costar high-binding) with 100 µL of each synthetic peptide at a concentration of 10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plates three times with Phosphate Buffered Saline (PBS) containing 0.05% Tween-20 (PBST).

  • Blocking: Block the wells with 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as described in step 3.

  • Primary Antibody Incubation: Add 100 µL of diluted serum from HCV-infected patients or a specific monoclonal antibody to the wells. Incubate for 1-2 hours at 37°C. A typical serum dilution would be 1:100 in blocking buffer.

  • Washing: Repeat the washing step as described in step 3.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted according to the manufacturer's instructions in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 3, followed by a final wash with PBS.

  • Detection: Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Allow the color to develop for 15-30 minutes in the dark.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2M sulfuric acid (H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Peptides showing a significantly higher signal compared to negative controls are identified as containing an epitope.

Protocol: Alanine/Glycine (B1666218) Scanning for Fine Epitope Mapping

This technique identifies individual amino acid residues that are critical for antibody binding by systematically replacing each residue in the epitope with alanine (or glycine if the original residue is alanine).

  • Peptide Synthesis: Synthesize a series of 16-mer peptides based on the WMNSTGFTKVCGAPPC sequence. In each peptide, one of the original amino acids is substituted with an alanine (or glycine). A non-substituted peptide is used as the positive control.

  • ELISA Procedure: Perform an ELISA as described in Protocol 3.1, coating separate wells with each of the substitution peptide analogues and the control peptide.

  • Data Analysis: Compare the optical density (OD) values obtained for each substituted peptide with the OD value of the wild-type control peptide. A significant reduction or complete loss of signal for a particular substitution indicates that the replaced residue is essential for antibody binding.

Visualizations: Workflows and Structural Relationships

The following diagrams illustrate the experimental workflow for epitope characterization and the logical structure of the 554-569 epitope.

experimental_workflow cluster_synthesis Peptide Library Generation cluster_elisa Immunoassay cluster_analysis Data Analysis start Synthesize Overlapping E2 Peptides plate_coating Coat ELISA Plates with Peptides start->plate_coating Library for initial screen alanine_scan Synthesize 554-569 Alanine Scan Analogs alanine_scan->plate_coating Analogs for fine mapping blocking Block Non-specific Sites plate_coating->blocking primary_ab Incubate with Patient Sera / mAb blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detection Add Substrate & Read Absorbance secondary_ab->detection map_epitopes Identify High-Reactivity Peptides (Epitope Mapping) detection->map_epitopes identify_residues Identify Substitutions with Lost Binding (Critical Residue Identification) detection->identify_residues

Caption: Experimental workflow for HCV E2 epitope mapping and characterization.

epitope_structure Epitope HCV-1 E2 Epitope (554-569) W M N S T G F T K V C G A P P C KeyRes1 Ala-566 KeyRes1->Epitope:f13 KeyRes2 Pro-567 KeyRes2->Epitope:f14 KeyRes3 Pro-568 KeyRes3->Epitope:f15 GlycoSite Putative N-Glycosylation Site (N556ST) GlycoSite->Epitope:f3 Cys1 Cys-564 Cys1->Epitope:f11 Cys2 Cys-569 Cys2->Epitope:f16

Caption: Logical diagram of the HCV-1 E2 554-569 epitope's key features.

References

An In-depth Technical Guide to the HCV-1 E2 554-569 Amino Acid Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Hepatitis C Virus (HCV) genotype 1 envelope glycoprotein (B1211001) 2 (E2) amino acid sequence spanning residues 554-569. This region is a critical focus for immunological research and vaccine development due to its significant antigenic properties.

Core Data Summary

The HCV-1 E2 554-569 region is a linear B-cell epitope, meaning it is recognized by antibodies in its primary sequence form. Its amino acid sequence and key properties are summarized below.

PropertyDescriptionReference
Sequence Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys[1]
One-Letter Code WMNSTGFTKVCGAPPC[1]
Molecular Formula C₇₄H₁₁₁N₁₉O₂₁S₃[1]
Molecular Weight 1698.98 Da[1]
Key Features Major antigenic region, contains a putative N-glycosylation site.[2][3][2][3]

Immunological Significance and Epitope Mapping

The 554-569 sequence is one of two major antigenic regions identified within the HCV E2 protein.[2] Studies utilizing synthetic peptides and human sera from HCV-infected individuals have confirmed its role in antibody recognition.[2] The prevalence of antibodies targeting this region is significant in both HCV RNA-positive and RNA-negative patients, suggesting its exposure on the viral surface and its importance in the host immune response.[2]

Critical Residues for Antibody Binding

Alanine (B10760859) and glycine (B1666218) substitution analogue studies have been instrumental in identifying the specific amino acids within the 554-569 sequence that are essential for antibody binding. These findings are crucial for understanding the molecular basis of immune recognition and for the rational design of vaccine candidates.

Residue PositionOriginal Amino AcidSubstitution ResultImportance for Antibody BindingReference
564Cysteine (C)Substitution had no effectNot Essential[2]
566 Alanine (A) Substitution abolished binding Essential [2]
567 Proline (P) Substitution abolished binding Essential [2]
568 Proline (P) Substitution abolished binding Essential [2]
569Cysteine (C)Substitution had no effectNot Essential[2]

Experimental Protocols

This section details the methodologies for key experiments used in the analysis of the HCV-1 E2 554-569 peptide.

Peptide Synthesis

Synthetic peptides corresponding to the E2 554-569 sequence are fundamental for immunological assays.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell a suitable resin (e.g., Tentagel S RAM) in a solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's terminal amino acid by treating with a 20% piperidine (B6355638) solution in DMF.

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain. A coupling agent like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is used to facilitate the reaction.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

ELISA is a widely used method to detect and quantify antibodies against the E2 554-569 peptide in patient sera or to characterize monoclonal antibody binding.

Protocol: Indirect ELISA

  • Antigen Coating: Coat the wells of a 96-well microplate with the synthetic HCV E2 554-569 peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T) to remove unbound peptide.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% bovine serum albumin in PBS-T). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add diluted serum samples or monoclonal antibodies to the wells and incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP). Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate for HRP, such as 3,3',5,5'-Tetramethylbenzidine (TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of specific antibody bound to the peptide.

Alanine Scanning Mutagenesis Analysis

This technique is employed to identify individual amino acid residues that are critical for protein function, in this case, antibody binding.

Protocol: Peptide-Based Alanine Scanning ELISA

  • Peptide Synthesis: Synthesize a series of peptides where each amino acid of the original E2 554-569 sequence is systematically replaced with an alanine residue.

  • ELISA: Perform an indirect ELISA as described in section 3.2 for each of the synthesized alanine-substituted peptides.

  • Data Analysis: Compare the antibody binding (absorbance values) to each mutant peptide with the binding to the wild-type peptide. A significant reduction or complete loss of binding for a particular alanine-substituted peptide indicates that the original amino acid at that position is crucial for the antibody-epitope interaction.

Visualizations

The following diagrams illustrate key experimental workflows and the broader context of HCV's interaction with the host immune system.

Experimental_Workflow_for_Epitope_Mapping cluster_synthesis Peptide Synthesis cluster_elisa Antibody Binding Assay cluster_analysis Data Analysis start Start synthesis Solid-Phase Peptide Synthesis (Wild-Type & Alanine Scan Analogs) start->synthesis purification RP-HPLC Purification synthesis->purification verification Mass Spectrometry & Analytical HPLC purification->verification elisa_coating ELISA Plate Coating (Peptides) verification->elisa_coating Purified Peptides elisa_blocking Blocking elisa_coating->elisa_blocking elisa_antibody Incubation with Antibodies/Sera elisa_blocking->elisa_antibody elisa_detection Secondary Antibody & Substrate elisa_antibody->elisa_detection elisa_readout Absorbance Reading elisa_detection->elisa_readout analysis Comparison of Binding (Wild-Type vs. Mutants) elisa_readout->analysis Binding Data conclusion Identification of Critical Residues analysis->conclusion

Caption: Workflow for epitope mapping of the HCV-1 E2 554-569 peptide.

HCV_Immune_Response_Signaling cluster_virus HCV Virion cluster_host_cell Host Immune Cells cluster_response Humoral Immune Response HCV HCV E2 E2 Glycoprotein (contains 554-569 region) APC Antigen Presenting Cell (e.g., Dendritic Cell) E2->APC Uptake & Processing B_Cell B Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation T_Helper Helper T Cell APC->T_Helper Antigen Presentation T_Helper->B_Cell Activation Antibodies Antibodies (Targeting E2 554-569) Plasma_Cell->Antibodies Secretion Antibodies->E2 Binding Neutralization Virus Neutralization Antibodies->Neutralization

Caption: Simplified signaling pathway of the humoral immune response to HCV E2.

References

An In-depth Technical Guide to the Role of N-Glycosylation in the HCV E2 554-569 Region

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the N-linked glycosylation site within the 554-569 amino acid region of the Hepatitis C Virus (HCV) E2 envelope glycoprotein (B1211001). This region is a recognized antigenic determinant, and the glycan it harbors plays a multifaceted role in the viral lifecycle, impacting protein folding, receptor engagement, and immune evasion.

Introduction: The HCV E2 Glycoprotein and the 554-569 Region

The Hepatitis C Virus E2 envelope glycoprotein is essential for viral entry into host hepatocytes. It mediates the primary interaction with the cellular co-receptor CD81 and is the principal target for the host's neutralizing antibody response. The E2 protein is heavily glycosylated, with up to 11 conserved N-linked glycan sites that are crucial for proper protein folding, assembly of the E1E2 heterodimer, and shielding of neutralizing epitopes from the immune system.[1][2]

The amino acid sequence spanning residues 554-569 has been identified as a major linear antigenic region of the E2 protein.[1][3] This segment contains a highly conserved, putative N-glycosylation site that significantly influences the structural and functional properties of the E2 glycoprotein.[1]

Identification of the N-Glycosylation Site at Asparagine 556 (N556)

The 554-569 region of the HCV E2 protein (genotype 1a, H77 strain) has the sequence: Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys .[4] This sequence contains a canonical N-linked glycosylation sequon (Asn-X-Ser/Thr) starting at asparagine 556 (N556).[5] This site, Asn-Ser-Thr (NST), is the eighth of the 11 conserved glycans on E2 and is commonly referred to as E2N8 .[5][6] Mass spectrometry studies have confirmed that all 11 potential N-glycosylation sites on the E2 protein, including N556, are occupied.[7][8]

Functional Roles of the N556 Glycan

Site-directed mutagenesis studies, where the asparagine at position 556 is replaced with a non-glycosylatable residue like alanine (B10760859) (N556A) or glutamine (N556Q), have revealed the critical functions of this glycan.

The glycan at N556 is indispensable for the entry function of the E2 glycoprotein. Studies using HCV pseudoparticles (HCVpp) have demonstrated that the removal of this single glycan almost completely abrogates viral infectivity.[9][10] This profound loss of function underscores its importance in maintaining a conformation of E2 that is competent for mediating viral entry.

The primary mechanism by which the N556 glycan controls viral entry appears to be through its influence on the E2-CD81 interaction. The removal of the N556 glycan has been shown to decrease the apparent binding affinity of soluble E2 protein to cells expressing the CD81 receptor.[9] This suggests the glycan is either directly involved in the CD81 binding site or, more likely, is critical for maintaining the overall E2 conformation required for efficient receptor engagement.

While many glycans on the E2 surface form a "glycan shield" to protect underlying epitopes from neutralizing antibodies, the role of N556 in this process is complex.[5] Due to the drastic reduction in infectivity upon removal of the N556 glycan, quantifying changes in neutralization sensitivity using traditional infectivity-based assays is challenging. The low entry levels of N556-mutant HCVpp preclude the generation of statistically reliable neutralization data.[9] This finding itself is significant, as it indicates that the primary function of this glycan is related to viral entry, a role so critical that its potential secondary role in immune shielding cannot be easily decoupled or measured.

Quantitative Data Summary

The following tables summarize the quantitative effects of mutating the N556 glycosylation site on E2 function, based on published experimental data.

Table 1: Effect of N556 Glycan Removal on HCVpp Infectivity

Mutation Effect on Infectivity Reference
N556ASignificantly impaired / Almost total loss of infectivity[9][10]

Table 2: Effect of N556 Glycan Removal on E2 Binding to CD81

E2 Construct Assay Method Metric (EC50) Result Reference
Wild-Type sE2Flow Cytometry (Binding to 293T-CD81 cells)16 µg/mlBaseline Binding[9]
N556A sE2Flow Cytometry (Binding to 293T-CD81 cells)Not QuantifiedDecreased apparent affinity[9]

Table 3: Effect of N556 Glycan Removal on Neutralization Sensitivity

Mutation Assay Method Result Conclusion Reference
N556AHCVpp Neutralization AssayNot analyzableLow infectivity precluded reliable measurement.[9]

Key Experimental Protocols

Detailed methodologies are crucial for the study of HCV E2 glycosylation. Below are protocols for the key experiments cited.

This protocol describes the introduction of a point mutation into an HCV E2 expression plasmid (e.g., pcDNA3.1-E1E2) to ablate the N556 glycosylation site (e.g., Asn to Ala; AAC to GCC).

  • Primer Design:

    • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing the AAC codon for Asn556 to GCC for Ala).

    • The mutation should be in the center of the primers with 10-15 bases of correct, homologous sequence on both sides.

    • Ensure a melting temperature (Tm) of ≥78°C.

    • Forward Primer Example (N556A): 5'-G TGG ATG GCC AGC ACC GGC TTC ACC AAG-3'

    • Reverse Primer Example (N556A): 5'-CTT GGT GAA GCC GGT GCT GGC CAT CCA C-3'

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra or PrimeSTAR).

    • Reaction Mix (50 µL total):

      • 5 µL 10x Reaction Buffer

      • 1 µL Template Plasmid DNA (5-50 ng)

      • 1.25 µL Forward Primer (125 ng)

      • 1.25 µL Reverse Primer (125 ng)

      • 1 µL dNTP Mix (10 mM each)

      • 1 µL High-Fidelity Polymerase

      • 39.5 µL Nuclease-Free Water

    • Thermocycler Conditions:

      • Initial Denaturation: 95°C for 2 minutes

      • 18-25 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 60 seconds

        • Extension: 68°C for 1 minute per kb of plasmid length

      • Final Extension: 68°C for 7 minutes

  • Template DNA Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.

    • Incubate at 37°C for 1-2 hours. DpnI selectively digests the original, methylated parental DNA template, leaving the newly synthesized, mutated plasmid.

  • Transformation:

    • Transform 5 µL of the DpnI-treated DNA into high-competency E. coli cells (e.g., DH5α or XL1-Blue).

    • Plate on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin).

    • Incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow overnight liquid cultures.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the presence of the mutation by Sanger sequencing.

This protocol outlines the generation of replication-incompetent retroviral particles pseudotyped with HCV E1E2 glycoproteins and their use in a luciferase-based neutralization assay.[1][10]

  • HCVpp Production (Day 1):

    • Seed HEK293T cells in 10 cm dishes at a density that will reach 70-80% confluency the next day.

    • On Day 2, co-transfect the cells using a reagent like Lipofectamine 2000 or PEI.

    • Transfection Mix:

      • Retroviral packaging plasmid (e.g., pNL4-3.Luc.R-E- for HIV-based)

      • HCV E1E2 expression plasmid (wild-type or N556 mutant)

    • Incubate for 48-72 hours.

  • HCVpp Harvest (Day 4):

    • Collect the cell culture supernatant, which now contains the HCVpp.

    • Clarify the supernatant by centrifuging at 3,000 x g for 10 minutes to remove cell debris.

    • Filter the supernatant through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.

  • Neutralization Assay (Day 4):

    • Seed target cells (e.g., Huh-7 human hepatoma cells) in a 96-well white, flat-bottom plate.

    • In a separate plate, prepare serial dilutions of the antibody or patient serum to be tested.

    • Mix the diluted antibody/serum with a standardized amount of HCVpp supernatant. Include a "no antibody" control.

    • Incubate the virus-antibody mixture at 37°C for 1 hour.

  • Infection (Day 4):

    • Remove the media from the Huh-7 cells and add the virus-antibody mixtures to the wells.

    • Incubate at 37°C for 4-6 hours.

    • Add fresh growth medium and return the plate to the incubator.

  • Readout (Day 7):

    • After 72 hours of incubation, lyse the cells using a luciferase lysis buffer (e.g., Promega Luciferase Assay System).

    • Add the luciferase substrate to the cell lysate.

    • Measure luminescence using a luminometer.

    • Calculate the percent neutralization relative to the "no antibody" control. Plot the data to determine the 50% inhibitory concentration (IC50).

This protocol describes an enzyme-linked immunosorbent assay to quantify the binding of soluble E2 to the large extracellular loop (LEL) of CD81.[11][12]

  • Plate Coating:

    • Coat wells of a 96-well ELISA plate with 0.5-1 µg/mL of recombinant GST-CD81-LEL fusion protein in PBS overnight at 4°C.

    • Coat control wells with GST protein alone to measure non-specific binding.

  • Blocking:

    • Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

    • Block non-specific sites by incubating with 3% BSA in PBST for 2 hours at room temperature.

  • sE2 Binding:

    • Wash the plate 3 times with PBST.

    • Add serial dilutions of purified, normalized soluble E2 (sE2) protein (wild-type or N556 mutant) to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate 5 times with PBST.

    • Add a primary antibody that recognizes the E2 protein (e.g., a conformation-independent monoclonal antibody) or a tag on the sE2 construct. Incubate for 1 hour.

    • Wash the plate 5 times with PBST.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Development and Readout:

    • Wash the plate 5 times with PBST.

    • Add an HRP substrate (e.g., TMB or OPD).

    • Stop the reaction with 1M H2SO4.

    • Read the absorbance at 450 nm (or 490 nm for OPD) using a microplate reader.

    • Subtract the non-specific binding (GST wells) and plot the absorbance vs. sE2 concentration to determine binding affinity.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental process and the functional implications of the N556 glycan.

G cluster_mutagenesis Step 1: Mutagenesis cluster_experiments Step 2: Functional Assays cluster_infectivity A: Infectivity Assay cluster_binding B: CD81 Binding Assay cluster_neutralization C: Neutralization Assay start HCV E1E2 Expression Plasmid (Wild-Type) mut Site-Directed Mutagenesis of N556 Codon (Asn -> Ala) start->mut verify Sanger Sequencing Verification mut->verify wt_plasmid WT E1E2 Plasmid verify->wt_plasmid Control mut_plasmid N556A E1E2 Plasmid verify->mut_plasmid Mutant inf_transfect Co-transfect 293T cells with packaging + E1E2 plasmid wt_plasmid->inf_transfect bind_transfect Transfect 293T cells with soluble E2 (sE2) plasmid wt_plasmid->bind_transfect mut_plasmid->inf_transfect mut_plasmid->bind_transfect inf_harvest Harvest HCVpp inf_transfect->inf_harvest inf_infect Infect Huh-7 cells inf_harvest->inf_infect neut_mix Incubate HCVpp with Patient Sera / mAbs inf_harvest->neut_mix inf_result Measure Luciferase Activity inf_infect->inf_result bind_harvest Purify sE2 Protein bind_transfect->bind_harvest bind_assay Perform CD81-binding ELISA or Flow Cytometry bind_harvest->bind_assay bind_result Determine Binding Affinity (EC50) bind_assay->bind_result neut_infect Infect Huh-7 cells neut_mix->neut_infect neut_result Measure Luciferase Activity neut_infect->neut_result

Caption: Experimental workflow for characterizing the N556 glycan.

G cluster_function Primary Role: Viral Entry cluster_consequence Experimental Consequence N556 N556 Glycan folding Maintains Correct E2 Conformation N556->folding removal Removal of N556 Glycan (e.g., N556A mutation) N556->removal Inferred Role: Immune Shielding binding Enables High-Affinity Binding to CD81 folding->binding entry Facilitates Viral Entry into Hepatocyte binding->entry loss_binding Loss of CD81 Binding removal->loss_binding loss_infectivity Drastic Loss of Infectivity loss_binding->loss_infectivity untestable Neutralization Shielding Effect is Untestable loss_infectivity->untestable

Caption: The dual functional roles of the HCV E2 N556 glycan.

Conclusion and Implications for Drug Development

The N-linked glycan at position 556 of the HCV E2 glycoprotein is a critical structural and functional determinant. Its primary role is to ensure the correct conformational integrity of E2, which is a prerequisite for efficient binding to the CD81 co-receptor and subsequent viral entry. The near-complete loss of infectivity upon its removal highlights this site as a potential vulnerability.

For drug development professionals, this presents two key considerations:

  • Vaccine Design: While removing glycans can often unmask neutralizing epitopes, the N556 glycan is not a viable candidate for removal in subunit vaccine immunogens. Its absence would likely result in a misfolded, non-native E2 protein that would fail to elicit conformation-dependent, broadly neutralizing antibodies. Instead, immunogen design should focus on preserving the native E2 structure, including the N556 glycan.

  • Entry Inhibitors: The critical nature of the N556 glycan for maintaining the entry-competent state of E2 suggests that the microenvironment surrounding this glycan is a functionally important region. Small molecules or biologics designed to bind to this region and disrupt its structural role could serve as potent entry inhibitors. Understanding the precise interactions between the N556 glycan and the surrounding polypeptide chain could open new avenues for structure-based drug design.

References

Unveiling the Immunological Hotspot: A Technical Guide to the HCV-1 E2 554-569 Antigenic Region

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – A critical segment of the Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2, spanning amino acid residues 554-569, has been firmly identified as a major antigenic region, playing a significant role in the host immune response. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the immunological characteristics, experimental methodologies for its study, and the signaling pathways associated with the broader E2 protein.

The HCV E2 protein is a key player in viral entry into host cells and a primary target for the host's humoral immune response. The 554-569 region, with the amino acid sequence Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys, is a linear B-cell epitope that is recognized by antibodies in a significant portion of HCV-infected individuals.

Quantitative Analysis of Antibody Recognition

While specific binding affinity data for the 554-569 peptide is not extensively available in publicly accessible literature, studies on the broader E2 protein provide context for the immunogenicity of this region. The prevalence of antibodies targeting this epitope underscores its importance in the natural course of HCV infection.

Parameter Finding Significance Reference
Antibody Prevalence Antibodies to the two major linear antigenic regions of the E2 protein, including 554-569, were found in 55% of HCV RNA-positive sera and 53% of HCV RNA-negative sera.Indicates that this region is frequently exposed to the immune system during both active and resolved infections.[Source on file]
Key Binding Residues Alanine (B10760859) scanning mutagenesis has identified Ala-566, Pro-567, and Pro-568 as essential for antibody binding to this epitope.Highlights specific amino acids that are critical for the antigen-antibody interaction, providing targets for immunogen design.[Source on file]
Cysteine Residue Importance Cysteine residues at positions 552 and 564 have been shown to be indispensable for the correct conformation of the E2 protein and its binding to the CD81 receptor.[1][2]Suggests that the structural integrity of the region surrounding the 554-569 epitope is crucial for its recognition and function.

Experimental Protocols

Peptide-Based Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a method for detecting antibodies specific to the HCV-1 E2 554-569 peptide in serum samples.

Materials:

  • 96-well microtiter plates

  • HCV-1 E2 554-569 synthetic peptide

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Serum samples (patient and control)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dissolve the HCV-1 E2 554-569 peptide in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of this solution to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Dilute serum samples in Blocking Buffer (e.g., 1:100). Add 100 µL of the diluted samples to the appropriate wells. Include positive and negative control sera. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

B-Cell Epitope Mapping using Alanine Scanning Mutagenesis

This method is used to identify the key amino acid residues within the 554-569 peptide that are critical for antibody binding.[3][4]

Workflow:

Caption: Workflow for B-cell epitope mapping using alanine scanning mutagenesis.

Signaling Pathways

While direct signaling pathways initiated by antibody binding to the 554-569 epitope are not well-defined, the broader HCV E2 protein is known to trigger intracellular signaling cascades upon interaction with cellular receptors, such as CD81 and DC-SIGN.[5][6] These interactions can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is implicated in cell proliferation and survival.[5][7]

G cluster_0 Cell Surface cluster_1 Cytoplasm HCV_E2 HCV E2 Protein CD81 CD81 Receptor HCV_E2->CD81 Binding DC_SIGN DC-SIGN Receptor HCV_E2->DC_SIGN Binding Raf Raf CD81->Raf DC_SIGN->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified overview of the MAPK/ERK signaling pathway activated by HCV E2.

Conclusion

The HCV-1 E2 554-569 region represents a significant and conserved antigenic site that is a focal point of the host immune response. A thorough understanding of its immunochemical properties, facilitated by the experimental approaches outlined in this guide, is crucial for the development of effective diagnostics, targeted immunotherapies, and prophylactic vaccines against Hepatitis C. Further research into the precise molecular interactions and signaling events associated with this epitope will undoubtedly accelerate these efforts.

References

Preliminary Investigation of HCV-1 E2 554-569 Immunogenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunogenicity of the Hepatitis C Virus (HCV) genotype 1 envelope glycoprotein (B1211001) 2 (E2) peptide, spanning amino acids 554-569. This region has been identified as a significant linear B-cell epitope and is of considerable interest for the development of diagnostics, vaccines, and immunotherapeutics. This document synthesizes available data on its antigenic properties, details relevant experimental methodologies for its study, and visualizes key biological pathways.

Antigenic Properties of HCV-1 E2 554-569

The HCV E2 glycoprotein is a primary target for the host immune response, and the 554-569 region is recognized as one of its major linear antigenic sites.[1][2][3] The amino acid sequence for this peptide is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys (WMNSTGFTKVCGAPPC).[4][5] A notable feature of this region is a potential N-glycosylation site, which may play a role in how the immune system recognizes the E2 protein.[1][2][6]

Quantitative Immunogenicity Data

Direct quantitative data on the immunogenicity of the E2 554-569 peptide is limited in publicly available literature. However, studies characterizing the antigenic structure of the E2 protein provide valuable insights.

Table 1: Antibody Prevalence Against Major E2 Linear Epitopes (including 554-569)

CohortNumber of SeraPrevalence of AntibodiesCitation
HCV RNA-positive patients114 (total)55%[1][7]
HCV RNA-negative individuals53%[1][7]

Table 2: Key Residue Analysis for Antibody Binding within the 554-569 Region

ResiduePositionImportance for Antibody BindingMethodCitation
Cysteine564Not essential for antibody binding in peptide format. Indispensable for recognition by some conformation-dependent monoclonal antibodies and for CD81 binding.Alanine/Glycine Substitution Analysis[1][8][9]
Alanine566EssentialAlanine/Glycine Substitution Analysis[1][7]
Proline567EssentialAlanine/Glycine Substitution Analysis[1][7]
Proline568EssentialAlanine/Glycine Substitution Analysis[1][7]
Cysteine569Not essential for antibody binding in peptide format.Alanine/Glycine Substitution Analysis[1][7]

Experimental Protocols

This section details standardized protocols for assessing the humoral and cellular immune responses to the HCV-1 E2 554-569 peptide.

Peptide-Based ELISA for Antibody Detection

This protocol describes an indirect ELISA to quantify the presence of antibodies specific to the E2 554-569 peptide in serum or plasma.

Materials:

  • High-binding 96-well microplates

  • Synthetic HCV-1 E2 554-569 peptide (purity >95%)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

  • Patient and control sera/plasma

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the E2 554-569 peptide to 2-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution. Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Dilute patient/control sera (e.g., 1:100) in Blocking Buffer. Add 100 µL of diluted sera to appropriate wells. Incubate for 1-2 hours at 37°C.[10][11]

  • Washing: Repeat the wash step as in step 2 (five times).

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at 37°C.[10]

  • Washing: Repeat the wash step as in step 2 (five times).

  • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well.

  • Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

IFN-γ ELISpot Assay for T-Cell Response

This protocol is for the enumeration of E2 554-569-specific, IFN-γ-secreting T-cells from peripheral blood mononuclear cells (PBMCs).[5][12]

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) conjugate

  • BCIP/NBT substrate

  • Sterile PBS

  • 35% Ethanol (B145695) (for plate pre-wetting)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PBMCs isolated from blood

  • E2 554-569 peptide

  • Positive control (e.g., Phytohemagglutinin, PHA) and negative control (medium only)

Procedure:

  • Plate Preparation (Day 1):

    • Pre-wet the ELISpot plate wells with 15 µL of 35% ethanol for 1 minute.

    • Wash five times with 200 µL/well of sterile water.[13]

    • Dilute the capture antibody in sterile PBS. Add 100 µL to each well.

    • Incubate overnight at 4°C.[12][14]

  • Assay Setup (Day 2):

    • Wash the plate five times with 200 µL/well of sterile PBS.

    • Block the plate with 200 µL/well of cell culture medium for at least 30 minutes at room temperature.

    • Prepare cell suspension of PBMCs at a concentration of 2-3 x 10⁶ cells/mL.

    • Prepare peptide stimulation solution (e.g., 10 µg/mL final concentration), positive control, and negative control.

    • Discard the blocking medium from the plate. Add 100 µL of the appropriate stimulant to the wells.

    • Add 100 µL of the PBMC suspension to each well (200,000-300,000 cells/well).

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection (Day 3):

    • Wash the plate five times with PBS to remove cells.

    • Dilute the biotinylated detection antibody in PBS with 0.5% BSA. Add 100 µL to each well. Incubate for 2 hours at room temperature.[13]

    • Wash the plate five times with PBS.

    • Dilute the Streptavidin-ALP conjugate. Add 100 µL to each well. Incubate for 1 hour at room temperature.[14]

    • Wash the plate five times with PBS.

    • Add 100 µL of BCIP/NBT substrate. Monitor for spot development (5-30 minutes).

    • Stop the reaction by washing thoroughly with tap water.

    • Dry the plate completely before counting the spots using an automated ELISpot reader.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using DOT language, illustrate key experimental and biological processes relevant to the immunogenicity of the HCV-1 E2 554-569 peptide.

Immunogenicity_Assessment_Workflow cluster_synthesis Peptide Preparation cluster_humoral Humoral Response Assessment cluster_cellular Cellular Response Assessment cluster_conclusion Conclusion peptide_synthesis Peptide Synthesis (E2 554-569) purification Purification (HPLC) peptide_synthesis->purification qc Quality Control (Mass Spec, Purity) purification->qc elisa Peptide-based ELISA qc->elisa pbcm_isolation PBMC Isolation (from patients/controls) qc->pbcm_isolation data_analysis_b Data Analysis (Antibody Titers) elisa->data_analysis_b conclusion Immunogenicity Profile data_analysis_b->conclusion elispot IFN-γ ELISpot Assay pbcm_isolation->elispot proliferation T-Cell Proliferation Assay pbcm_isolation->proliferation data_analysis_t Data Analysis (SFCs, SI) elispot->data_analysis_t proliferation->data_analysis_t data_analysis_t->conclusion

Caption: General workflow for assessing the immunogenicity of a synthetic viral peptide.

ELISpot_Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Detection & Analysis activate Activate PVDF Plate (35% Ethanol) wash1 Wash (Sterile Water) activate->wash1 coat Coat with Capture Ab (anti-IFN-γ) wash1->coat incubate1 Incubate overnight at 4°C coat->incubate1 wash2 Wash Plate (PBS) incubate1->wash2 block Block Plate (Medium) wash2->block add_cells Add PBMCs & Peptide (E2 554-569) block->add_cells incubate2 Incubate 18-24h at 37°C add_cells->incubate2 wash3 Wash (Remove Cells) incubate2->wash3 detect_ab Add Detection Ab (Biotinylated) wash3->detect_ab wash4 Wash detect_ab->wash4 add_conjugate Add Streptavidin-ALP wash4->add_conjugate wash5 Wash add_conjugate->wash5 add_substrate Add Substrate (BCIP/NBT) wash5->add_substrate develop Develop Spots add_substrate->develop stop Stop (Wash with Water) develop->stop analyze Dry & Analyze Plate stop->analyze

Caption: Detailed experimental workflow for the IFN-γ ELISpot assay.

T_Cell_Activation T-Cell Activation by Antigen Presenting Cell (APC) cluster_apc Antigen Presenting Cell cluster_tcell CD4+ T-Helper Cell peptide HCV E2 554-569 Peptide mhc MHC-II peptide->mhc Processed & Presented tcr TCR mhc->tcr Signal 1: Recognition cd4 CD4 mhc->cd4 b7 B7 (CD80/86) cd28 CD28 b7->cd28 Signal 2: Co-stimulation lck Lck tcr->lck activates zap70 ZAP70 lck->zap70 activates lat LAT/SLP-76 zap70->lat phosphorylates plc PLCγ1 lat->plc pi3k PI3K lat->pi3k response Cellular Response (Cytokine Production, Proliferation) plc->response downstream signaling pi3k->response downstream signaling

Caption: T-Cell activation signaling upon recognition of the HCV peptide-MHC-II complex.[6][15][16]

E2_CD81_Signaling HCV E2 - CD81 Signaling Pathway cluster_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm e2 HCV E2 Glycoprotein cd81 CD81 Receptor e2->cd81 Binding rho_gtpases Rho GTPases (Rac, Rho, Cdc42) cd81->rho_gtpases activates raf Raf cd81->raf activates actin Actin Cytoskeleton Rearrangement rho_gtpases->actin mek MEK raf->mek erk ERK mek->erk post_entry Post-Entry Events (Viral Lifecycle) erk->post_entry

Caption: Signaling cascade initiated by HCV E2 glycoprotein binding to the CD81 receptor.[1]

References

In-Depth Technical Guide: Basic Properties of Synthetic HCV-1 e2 554-569 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) e2 is a critical component of the virus, mediating its entry into host cells and serving as a primary target for the host immune response. Within this protein, the synthetic peptide corresponding to amino acids 554-569 of the HCV-1 isolate has been identified as a major linear antigenic region.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this synthetic peptide, including its biochemical characteristics, immunogenic features, and the experimental methodologies used for its characterization. This information is intended to support researchers and professionals in the fields of virology, immunology, and drug development in their efforts to understand HCV pathogenesis and develop effective vaccines and therapeutics.

Core Properties of HCV-1 e2 554-569 Peptide

The basic physicochemical properties of the synthetic HCV-1 e2 554-569 peptide are summarized in the table below. This information is fundamental for its synthesis, purification, and use in various experimental settings.

PropertyValueReference
Amino Acid Sequence Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys[1]
One-Letter Code WMNSTGFTKVCGAPPC
Molecular Formula C₇₄H₁₁₁N₁₉O₂₁S₃
Molecular Weight 1698.98 g/mol

Immunogenic and Antigenic Characteristics

The HCV-1 e2 554-569 peptide is a significant target of the humoral immune response during HCV infection. Its antigenicity has been primarily characterized through its reactivity with antibodies present in the sera of HCV-infected individuals.

Antibody Recognition and Prevalence

Studies have shown that a substantial portion of individuals with HCV antibodies have a detectable immune response to the e2 554-569 region. This indicates that this epitope is accessible to B cells during natural infection and is likely exposed on the surface of the viral envelope protein.[2]

Patient Cohort (HCV RNA Status)Prevalence of Antibodies to e2 484-499 & 554-569 RegionsReference
HCV RNA-positive Sera55%[2]
HCV RNA-negative Sera53%[2]
Key Residues for Antibody Binding

Alanine (B10760859) scanning mutagenesis has been employed to identify the specific amino acid residues within the 554-569 sequence that are critical for antibody binding. In this technique, each amino acid is systematically replaced with alanine, and the effect on antibody recognition is measured. This has revealed that the proline and alanine residues near the C-terminus of the peptide are particularly important for its antigenicity.

Original ResiduePositionImportance for Antibody BindingReference
Alanine (Ala)566Essential[2]
Proline (Pro)567Essential[2]
Proline (Pro)568Essential[2]
Cysteine (Cys)564Not Essential[2]
Cysteine (Cys)569Not Essential[2]

Interestingly, the two cysteine residues at positions 564 and 569 were not found to be essential for antibody binding in the context of the synthetic peptide, suggesting they may not be critical for maintaining the peptide's antigenic conformation in this linear form.[2]

Biological Function and Interactions

The primary known function of the HCV-1 e2 554-569 peptide is its role as a B-cell epitope. As part of the larger e2 glycoprotein, this region is involved in the complex process of viral entry into host cells.

Interaction with Host Cell Receptors

The HCV e2 glycoprotein interacts with several host cell receptors, most notably CD81.[3][4][5] The interaction between e2 and CD81 is a critical step in viral entry and can trigger downstream signaling events. While the 554-569 region is a known antigenic site, its direct role in the e2-CD81 interaction is not as well-defined as other regions of the e2 protein. However, the engagement of e2 with CD81 on B cells has been shown to induce activation-induced cytidine (B196190) deaminase (AID) and hypermutation of the immunoglobulin gene, which may contribute to the B-cell lymphoproliferative disorders associated with chronic HCV infection.[6]

Potential for N-Glycosylation

The sequence of the 554-569 peptide contains a putative N-glycosylation site.[1] In the context of the full e2 protein, glycosylation plays a crucial role in proper protein folding, viral entry, and evasion of the host immune response by shielding conserved epitopes. The presence of this potential glycosylation site within a major antigenic region suggests a mechanism by which HCV can modulate its antigenicity to evade antibody-mediated neutralization.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of the HCV-1 e2 554-569 peptide.

Peptide Synthesis

Synthetic peptides are typically produced using solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin 1. Resin Support Coupling1 3. Coupling Resin->Coupling1 Fmoc_AA1 2. Fmoc-Protected First Amino Acid Fmoc_AA1->Coupling1 Deprotection1 4. Fmoc Deprotection Coupling1->Deprotection1 Coupling2 6. Coupling Deprotection1->Coupling2 Fmoc_AA2 5. Fmoc-Protected Second Amino Acid Fmoc_AA2->Coupling2 Repeat 7. Repeat Deprotection and Coupling Cycles Coupling2->Repeat Cleavage 8. Cleavage from Resin Repeat->Cleavage Purification 9. Purification (e.g., HPLC) Cleavage->Purification ELISA_Protocol Coat 1. Coat Plate with HCV-1 e2 554-569 Peptide Block 2. Block Non-specific Sites (e.g., with BSA) Coat->Block Add_Serum 3. Add Diluted Patient Serum Block->Add_Serum Incubate_Wash1 4. Incubate and Wash Add_Serum->Incubate_Wash1 Add_Secondary_Ab 5. Add Enzyme-conjugated Secondary Antibody Incubate_Wash1->Add_Secondary_Ab Incubate_Wash2 6. Incubate and Wash Add_Secondary_Ab->Incubate_Wash2 Add_Substrate 7. Add Chromogenic Substrate Incubate_Wash2->Add_Substrate Develop_Stop 8. Develop Color and Stop Reaction Add_Substrate->Develop_Stop Read_Absorbance 9. Read Absorbance Develop_Stop->Read_Absorbance Alanine_Scanning Start Start with Wild-Type e2 554-569 Peptide Sequence Synthesize_Mutants Synthesize a Library of Peptides, each with a Single Alanine Substitution Start->Synthesize_Mutants Test_Binding Test the Binding of an Antibody to each Mutant Peptide (e.g., via ELISA) Synthesize_Mutants->Test_Binding Compare_WT Compare Binding to Mutant Peptides with Binding to the Wild-Type Peptide Test_Binding->Compare_WT Identify_Critical Identify Residues where Alanine Substitution Significantly Reduces Antibody Binding Compare_WT->Identify_Critical Conclusion These are Critical Residues for the Antibody-Epitope Interaction Identify_Critical->Conclusion Immune_Modulation cluster_virus HCV cluster_host Host B Cell E2 e2 Glycoprotein (contains 554-569 peptide) CD81 CD81 Receptor E2->CD81 Binding AID Activation-Induced Deaminase (AID) CD81->AID Upregulation Hypermutation Immunoglobulin Gene Hypermutation AID->Hypermutation Induction

References

An In-depth Technical Guide on the Interaction of HCV E2 Protein Region 554-569 with Host Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component in the viral life cycle, mediating entry into host cells and serving as a primary target for the host immune response. Within this protein, the region spanning amino acids 554-569 has been identified as a significant linear antigenic epitope. This guide provides a comprehensive analysis of the current scientific understanding of the interaction between the HCV-1 E2 554-569 region and host factors. While its role as an antibody target is well-documented, its direct interaction with other host cellular proteins and its influence on signaling pathways remain largely uncharacterized. This document summarizes the existing data, details relevant experimental approaches for further investigation, and provides visualizations to illustrate key concepts and workflows.

Introduction: The HCV E2 Glycoprotein and the 554-569 Region

The HCV E2 protein, in conjunction with the E1 protein, forms heterodimers on the surface of the virion.[1] This complex is essential for the initial stages of infection, including attachment to host cells and subsequent entry.[1][2][3][4] The E2 protein directly engages with several host cell surface receptors, most notably CD81 and scavenger receptor class B type 1 (SR-B1).[1][2]

The region encompassing amino acids 554-569 of the E2 protein has been characterized as a major linear antigenic site.[5] This implies that this peptide sequence is accessible on the surface of the E2 protein and is recognized by the host's adaptive immune system, leading to the production of specific antibodies.[5] The sequence of this region is relatively conserved across different HCV genotypes.[5]

Interaction of E2 554-569 with Host Factors

Current research predominantly highlights the interaction of the E2 554-569 region with a single class of host factors: antibodies .

Antibody Recognition

Studies utilizing synthetic peptides corresponding to the E2 554-569 sequence have demonstrated that this region is frequently recognized by antibodies present in the sera of individuals chronically infected with HCV.[5] This interaction is a key aspect of the host's humoral immune response to the virus. The prevalence of antibodies targeting this region underscores its immunogenicity.

Interaction with Other Host Factors

Direct evidence for the interaction of the E2 554-569 region with other host factors, such as cell surface receptors or signaling molecules, is currently lacking in the scientific literature. In fact, one study utilized a synthetic peptide of this region as a negative control in a heparin-binding assay.[6] This suggests that, unlike other regions of the E2 protein (such as the hypervariable region 1), the 554-569 region does not directly interact with glycosaminoglycans like heparan sulfate, which are known to be initial attachment factors for the virus.[6]

The absence of evidence for other interactions could imply several possibilities:

  • The primary role of this region is indeed as an immunological epitope.

  • Its interaction with other host factors is transient, of low affinity, or occurs in a specific conformational context within the full E2 protein that is not replicated by a linear peptide.

  • Such interactions have yet to be investigated or discovered.

Quantitative Data

As of the current body of research, there is no available quantitative data, such as binding affinities (Kd), dissociation constants, or IC50 values, for the interaction of the HCV E2 554-569 peptide with any specific host protein factor. The primary quantitative information relates to the prevalence of antibodies against this region in infected individuals.

Interaction Quantitative Data Type Value Reference
E2 554-569 - Patient AntibodiesPrevalence55% in HCV RNA-positive sera[5]
E2 554-569 - HeparinBindingNo significant binding observed (used as a negative control)[6]

Signaling Pathways

While the full HCV E2 protein is known to modulate several host signaling pathways upon engagement with host receptors, there is no specific evidence to suggest that the 554-569 region, in isolation, is responsible for triggering any particular signaling cascade.

Interaction of the entire E2 glycoprotein with host cells has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the Raf-1, MEK1/2, and ERK components.[7] This activation is thought to play a role in creating a favorable environment for viral replication.

Below is a generalized diagram of the MAPK/ERK signaling pathway that can be activated by the HCV E2 protein.

MAPK_Pathway HCV_E2 HCV E2 Protein Host_Receptor Host Cell Receptor (e.g., CD81, DC-SIGN) HCV_E2->Host_Receptor Binding Ras Ras Host_Receptor->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK1/2 Raf1->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

HCV E2-Mediated MAPK/ERK Signaling Pathway

Experimental Protocols

To investigate the potential interactions of the HCV E2 554-569 peptide with novel host factors, a variety of established experimental protocols can be employed.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify protein-protein interactions. A specific antibody against a "bait" protein is used to pull down the protein from a cell lysate, along with any proteins that are bound to it.

Protocol Outline:

  • Cell Lysis: Lyse HCV-infected cells or cells transfected with a construct expressing the E2 protein (or a tagged 554-569 peptide) using a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-E2 or an antibody against the peptide tag).

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.

CoIP_Workflow cluster_0 Cell Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Analysis Cell_Lysate Cell Lysate (with protein complexes) Preclear Pre-clear with control beads Cell_Lysate->Preclear Add_Antibody Add bait-specific antibody Preclear->Add_Antibody Add_Beads Add Protein A/G beads Add_Antibody->Add_Beads Wash Wash beads Add_Beads->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by WB or Mass Spec Elute->Analyze

Co-Immunoprecipitation (Co-IP) Workflow
Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a molecular biology technique used to discover protein-protein interactions by testing for physical interactions between two proteins.

Protocol Outline:

  • Bait and Prey Construction: Clone the DNA sequence of the E2 554-569 peptide into a "bait" vector, which fuses it to a DNA-binding domain (DBD) of a transcription factor. A cDNA library from human liver cells is cloned into a "prey" vector, fusing the library proteins to an activation domain (AD).

  • Yeast Transformation: Co-transform yeast cells with the bait plasmid and the prey library.

  • Selection: Plate the transformed yeast on selective media. If the bait and a prey protein interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.

  • Reporter Gene Activation: The reconstituted transcription factor activates reporter genes, allowing the yeast to grow on the selective media and/or produce a colorimetric signal.

  • Identification: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting host protein.

Y2H_Screening Bait Bait Plasmid (DBD + E2 554-569) Transformation Co-transform Bait->Transformation Prey Prey Library (AD + Host cDNA) Prey->Transformation Yeast Yeast Cell Interaction Bait-Prey Interaction (DBD and AD brought together) Yeast->Interaction If interaction occurs Transformation->Yeast Reporter Reporter Gene Activation (e.g., HIS3, lacZ) Interaction->Reporter Selection Growth on Selective Media and/or Color Change Reporter->Selection

Yeast Two-Hybrid (Y2H) Screening Workflow
Surface Plasmon Resonance (SPR)

SPR is a biophysical technique for measuring real-time biomolecular interactions. It can provide quantitative data on binding affinity and kinetics.

Protocol Outline:

  • Chip Preparation: Immobilize a purified synthetic E2 554-569 peptide onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing a purified potential host protein ("analyte") over the chip surface.

  • Binding Measurement: A laser beam is directed at the sensor surface, and the angle of reflected light is measured. Binding of the analyte to the immobilized peptide causes a change in this angle, which is proportional to the mass of bound analyte.

  • Data Analysis: The binding events are recorded in a sensorgram. From this data, association (ka) and dissociation (kd) rates can be calculated, and the equilibrium dissociation constant (KD) can be determined.

Conclusion and Future Directions

The HCV E2 554-569 region is a well-established antigenic determinant that elicits a humoral immune response in infected individuals. However, its direct involvement in interactions with other host factors remains an open area of investigation. The lack of evidence for binding to host cell receptors or for modulating signaling pathways suggests that its primary role may be in the context of immune recognition.

Future research should focus on employing unbiased screening methods, such as yeast two-hybrid or co-immunoprecipitation followed by mass spectrometry, to systematically search for potential interacting host proteins. Should any interactions be identified, biophysical methods like surface plasmon resonance will be crucial for their quantitative characterization. Elucidating any novel interactions involving this region could provide new insights into HCV pathogenesis and potentially unveil new targets for therapeutic intervention.

References

A Technical Guide to the HCV Envelope Glycoprotein E2 Region 554-569

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 region spanning amino acids 554-569. This region has been identified as a significant linear B-cell epitope and is of interest for immunological studies and vaccine development. This document summarizes key findings, presents available data in a structured format, details relevant experimental protocols, and provides visualizations of associated biological pathways and experimental workflows.

Introduction to the HCV E2 554-569 Region

The Hepatitis C virus envelope glycoprotein E2 is a critical component of the viral particle, mediating entry into host cells and serving as a primary target for the host immune response. Within the E2 protein, the region encompassing amino acids 554-569 has been characterized as one of two major linear antigenic regions, the other being residues 484-499.[1][2] This region is partly conserved across different HCV genotypes and is accessible to antibodies in infected individuals, suggesting its surface exposure on the native E2 protein or its precursor polyprotein.[1][3]

The amino acid sequence for the E2 554-569 peptide, as referenced in research, is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys (WMNSTGFTKVCGAPPC).[4] Structurally, this peptide contains two cysteine residues (Cys564 and Cys569) in close proximity and a putative N-glycosylation site, which may influence its recognition by the immune system.[1][2]

Quantitative and Qualitative Data Summary

While the 554-569 region is a known antigenic site, specific quantitative data on antibody binding affinities, such as dissociation constants (Kd), are not extensively available in the reviewed literature. Research has focused more on identifying key residues for antibody recognition and the prevalence of antibodies against this epitope.

Table 1: Key Residues for Antibody Binding in the E2 554-569 Region
Residue PositionOriginal Amino AcidSubstituted Amino AcidEffect on Antibody BindingReference
566Alanine (A)Glycine (G)Essential for binding[1][2]
567Proline (P)Alanine (A)Essential for binding[1][2]
568Proline (P)Alanine (A)Essential for binding[1][2]
564Cysteine (C)Alanine (A)Not essential for binding[3]
569Cysteine (C)Alanine (A)Not essential for binding[3]
Table 2: Prevalence of Antibodies to E2 554-569 in HCV-Infected Individuals
Patient CohortNumber of Sera TestedPrevalence of AntibodiesReference
HCV RNA-positive114 (total)55%[1][3]
HCV RNA-negative114 (total)53%[1][3]
Table 3: Functional Assay Data for the E2 554-569 Peptide
Assay TypeCell Line/SubstratePeptide ConcentrationResultReference
Heparin Binding ELISAHeparin-coated platesNot specifiedNo significant binding (used as a negative control)[4]
Cell Binding ELISAHepG2, BHK, MCF7 cellsNot specifiedNo significant binding (used as a negative control)[4]

Experimental Protocols

Detailed experimental protocols specifically for the E2 554-569 peptide are not extensively published. However, based on methodologies described in the literature for similar peptide-based immunoassays, a representative protocol for a peptide-ELISA is provided below.

Peptide-Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is a composite based on standard ELISA procedures and is intended for the detection of antibodies specific to the HCV E2 554-569 peptide.

Materials:

  • HCV E2 554-569 synthetic peptide (e.g., WMNSTGFTKVCGAPPC)

  • 96-well ELISA plates (e.g., Maxisorp)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Serum samples (patient and negative controls)

  • Secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the E2 554-569 peptide to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the peptide solution to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Dilute serum samples in Blocking Buffer (e.g., 1:100). Add 100 µL of the diluted serum to the appropriate wells. Include positive and negative control sera. Incubate for 1-2 hours at 37°C.

  • Washing: Discard the serum samples and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well to stop the color development. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a plate reader within 30 minutes of adding the Stop Solution.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

While the specific 554-569 region of E2 has not been directly implicated in modulating cellular signaling, the full-length E2 protein is known to trigger intracellular signaling cascades upon binding to host cell receptors, such as CD81 and DC-SIGN. One of the key pathways activated is the MAPK/ERK pathway.

HCV_E2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HCV E2 HCV E2 CD81_DCSIGN CD81 / DC-SIGN HCV E2->CD81_DCSIGN Binding Raf Raf CD81_DCSIGN->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Gene Expression

Caption: MAPK/ERK signaling pathway activated by HCV E2 binding to cell surface receptors.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the antigenicity of the HCV E2 554-569 peptide.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_assay Immunoassay cluster_analysis Data Analysis Peptide_Synthesis Synthesize E2 554-569 Peptide (WMNSTGFTKVCGAPPC) QC Quality Control (HPLC, Mass Spectrometry) Peptide_Synthesis->QC ELISA_Coating Coat Plate with Peptide QC->ELISA_Coating Blocking Block Non-specific Sites ELISA_Coating->Blocking Primary_Ab Incubate with Patient Sera Blocking->Primary_Ab Secondary_Ab Add HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Add TMB Substrate & Read Absorbance Secondary_Ab->Detection Data_Analysis Analyze Absorbance Data Detection->Data_Analysis Conclusion Determine Antibody Prevalence and Relative Reactivity Data_Analysis->Conclusion

Caption: Workflow for peptide-ELISA to detect antibodies against HCV E2 554-569.

Conclusion

The HCV E2 554-569 region is a well-established linear B-cell epitope with partial conservation across genotypes. Key residues within this region, particularly Ala-566, Pro-567, and Pro-568, are crucial for antibody recognition. While antibodies to this epitope are prevalent in infected individuals, detailed quantitative data on their binding affinities are lacking in the current literature. Furthermore, there is no direct evidence to suggest a role for this specific region in modulating cellular signaling pathways. Future research could focus on quantifying the antibody-epitope interactions and exploring any potential functional roles of this region beyond its antigenicity, which could be valuable for the rational design of HCV diagnostics and vaccines.

References

The Role of the HCV-1 E2 554-569 Region in the Hepatitis C Virus Lifecycle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component of the viral machinery, playing a pivotal role in the initiation of infection and the assembly of new virions. Within this glycoprotein, the region spanning amino acids 554-569 of HCV genotype 1 has been identified as a significant linear antigenic epitope. While its primary characterization has been in the context of the host immune response, its location within the broader E2 stem or stalk region suggests a potential contribution to the structural integrity and functional dynamics of the E2 protein throughout the viral lifecycle. This technical guide provides a comprehensive overview of the known functions of the HCV-1 E2 554-569 region and its context within the broader mechanisms of HCV entry, assembly, and release.

The HCV-1 E2 554-569 Region: A Major Antigenic Determinant

The amino acid sequence 554-569 of the HCV-1 E2 protein is a well-characterized linear epitope, meaning it is recognized by antibodies in its primary sequence form.[1][2] This region is likely exposed on the surface of the E2 glycoprotein, making it accessible to B cells and circulating antibodies.[1][2]

Key Residues for Antibody Recognition

Alanine (B10760859) scanning mutagenesis studies have been instrumental in identifying specific amino acid residues within the 554-569 sequence that are critical for antibody binding. These findings are crucial for understanding the nature of the antibody-epitope interaction and for the design of potential immunogens.

Residue PositionAmino Acid (Wild-Type)Importance for Antibody BindingCitation
566Alanine (Ala)Essential[1][2]
567Proline (Pro)Essential[1][2]
568Proline (Pro)Essential[1][2]
564Cysteine (Cys)Not Essential[1][2]
569Cysteine (Cys)Not Essential[1][2]

Table 1: Summary of key residues within the HCV-1 E2 554-569 region for antibody binding.

The Broader Context: E2's Role in the HCV Lifecycle

While direct experimental evidence detailing the specific function of the 554-569 region in viral entry, assembly, and release is limited, its position within the E2 glycoprotein places it at the heart of these critical processes.

Viral Entry

The entry of HCV into a host hepatocyte is a complex, multi-step process involving the coordinated interaction of the viral envelope glycoproteins, E1 and E2, with a series of host cell receptors.

HCV_Entry_Pathway HCV Virion HCV Virion Heparan Sulfate Heparan Sulfate LDLR LDLR Heparan Sulfate->LDLR SR-BI SR-BI LDLR->SR-BI CD81 CD81 SR-BI->CD81 E2 Interaction Claudin-1/Occludin Claudin-1/Occludin CD81->Claudin-1/Occludin Clathrin-Mediated Endocytosis Clathrin-Mediated Endocytosis Claudin-1/Occludin->Clathrin-Mediated Endocytosis Endosome Endosome Clathrin-Mediated Endocytosis->Endosome Fusion and Uncoating Fusion and Uncoating Endosome->Fusion and Uncoating Low pH Trigger Viral RNA Release Viral RNA Release Fusion and Uncoating->Viral RNA Release

HCV Entry Pathway

The E2 glycoprotein, including its stem region where the 554-569 sequence resides, is believed to undergo conformational changes upon receptor binding and exposure to the low pH of the endosome, which are critical for the fusion of the viral and endosomal membranes.

Viral Assembly and Release

The assembly of new HCV particles is a highly regulated process that occurs at the endoplasmic reticulum (ER) and is closely linked to the host cell's lipid metabolism. The E1 and E2 glycoproteins, along with other viral proteins such as p7 and NS2, play crucial roles in this process.

The inefficient cleavage of the E2-p7 junction has been shown to be important for the regulation of viral assembly. The interaction between E2, p7, and NS2 is thought to be a key step in the coordination of the envelopment of the viral capsid. While the precise role of the E2 554-569 region in these interactions is not yet defined, its location in the juxtamembrane "stem" region suggests a potential role in mediating protein-protein interactions or influencing the conformational state of the E1-E2 heterodimer during the budding process.

HCV_Assembly Core Core Viral RNA Viral RNA Assembly Complex Assembly Complex Viral RNA->Assembly Complex Lipid Droplet Lipid Droplet Lipid Droplet->Assembly Complex E1-E2 E1-E2 E1-E2->Assembly Complex p7 p7 NS2 NS2 p7->NS2 Interaction NS2->E1-E2 Interaction NS2->Assembly Complex Budding into ER Budding into ER Assembly Complex->Budding into ER Virion Release Virion Release Budding into ER->Virion Release Secretory Pathway

HCV Assembly and Release

Experimental Protocols

The study of the HCV E2 glycoprotein and its role in the viral lifecycle relies on a variety of sophisticated molecular and cellular biology techniques. Below are outlines of key experimental protocols.

HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay is a cornerstone for studying HCV entry and the efficacy of neutralizing antibodies.

1. Production of HCVpps:

  • Co-transfect HEK293T cells with three plasmids:

    • A plasmid encoding the HCV E1E2 glycoproteins (wild-type or with mutations in the 554-569 region).

    • A plasmid encoding a retroviral gag-pol core protein.

    • A retroviral vector containing a reporter gene (e.g., luciferase or GFP).

  • The cells will produce retroviral core particles pseudotyped with the HCV E1E2 glycoproteins on their surface.

  • Harvest the supernatant containing the HCVpps after 48-72 hours.

2. Neutralization Assay:

  • Incubate the HCVpp-containing supernatant with serial dilutions of antibodies (e.g., monoclonal antibodies targeting the 554-569 region or patient sera) for 1 hour at 37°C.

  • Add the HCVpp-antibody mixture to susceptible target cells (e.g., Huh7.5 cells).

  • After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence).

  • A reduction in reporter gene expression compared to a no-antibody control indicates neutralization.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the E2 gene to study the functional consequences of amino acid changes in the 554-569 region.

1. Plasmid Preparation:

  • Start with a plasmid containing the HCV E1E2 coding sequence.

2. Primer Design:

  • Design primers that contain the desired mutation (e.g., an alanine substitution) in the 554-569 region.

3. PCR Mutagenesis:

  • Use a high-fidelity DNA polymerase to perform PCR with the mutagenic primers and the E1E2 plasmid as a template. This will create copies of the plasmid containing the desired mutation.

4. DpnI Digestion:

  • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, so it will digest the original (parental) plasmid, leaving the newly synthesized, mutated plasmids intact.

5. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli for amplification.

6. Verification:

  • Sequence the resulting plasmids to confirm the presence of the desired mutation.

7. Functional Analysis:

  • Use the mutated E1E2 plasmid in HCVpp assays or other functional studies to assess the impact of the mutation on viral entry, assembly, or other lifecycle stages.

Future Directions

The precise role of the HCV-1 E2 554-569 region in the viral lifecycle beyond its established antigenicity remains an area for further investigation. Future studies employing site-directed mutagenesis of this region, coupled with quantitative analyses of viral entry, fusion, and assembly, will be critical to fully elucidate its function. Such research could reveal novel targets for antiviral therapies and inform the design of more effective HCV vaccines.

Conclusion

The HCV-1 E2 554-569 region is a key linear epitope that is a target of the host antibody response. While its direct role in the mechanics of viral entry, assembly, and release is not yet fully understood, its strategic location within the E2 glycoprotein suggests it is an important component of the viral lifecycle. A deeper understanding of this region's function will undoubtedly contribute to the development of new strategies to combat HCV infection.

References

In-Depth Technical Guide on the Theoretical Models of HCV-1 E2 554-569 Protein Folding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental understanding of the Hepatitis C Virus (HCV) genotype 1 envelope glycoprotein (B1211001) 2 (E2) region spanning amino acids 554-569. This peptide is a critical area of interest due to its antigenicity and its role in the broader structure and function of the E2 protein, a key player in viral entry. This document synthesizes findings from structural biology, computational modeling, and experimental immunology to present a cohesive picture of this peptide's folding and conformational propensities.

Introduction to the HCV E2 554-569 Region

The HCV E2 glycoprotein is essential for the virus's entry into host cells and is a primary target for the host's immune response. Within E2, the region encompassing residues 554-569 has been identified as a major linear antigenic site.[1] Understanding the folding and conformational dynamics of this peptide is crucial for the rational design of vaccines and antiviral therapies that target this epitope. The sequence of this 16-amino acid peptide is W-M-N-S-T-G-F-T-K-V-C-G-A-P-P-C. This region is partly well-conserved among different HCV genotypes and contains two cysteine residues and a potential N-glycosylation site, all of which can influence its structure and immune recognition.[1]

While direct theoretical studies on the folding of the isolated 554-569 peptide are not extensively available in the current body of scientific literature, its conformation within the context of the solved E2 core crystal structure provides significant insights into its intrinsic folding tendencies.

Theoretical Models Based on E2 Crystal Structure

The crystal structure of the HCV E2 core ectodomain reveals that the 554-569 region is an integral part of a larger, well-defined architecture.[2] This region does not form a simple secondary structure element like an alpha-helix or a beta-sheet in isolation but is rather part of a loop and turn structure that contributes to a larger beta-sheet domain.

Key Structural Features:

  • Beta-Sheet Contribution: The residues around 554 are part of a beta-strand that contributes to a larger immunoglobulin-like fold.[2]

  • Loop and Turn Conformation: The central and C-terminal portions of the peptide form a loop and turn structure, which is likely stabilized by the disulfide bond between Cys564 and Cys569, as well as interactions with other regions of the E2 protein.

  • Surface Exposure: As a major antigenic region, it is inferred that this peptide is at least partially surface-exposed on the native E2 protein, making it accessible to antibodies.[1]

The folding of this peptide is likely not an independent event but is intricately coupled with the folding of the entire E2 protein. The presence of the disulfide bond strongly suggests that the formation of this covalent linkage is a critical step in achieving the native conformation.

Inferred Folding Pathway:

A hypothetical folding pathway for this region, based on its structure within the full E2 protein, can be proposed.

G Unfolded Unfolded Peptide Chain (residues 554-569) Hydrophobic_Collapse Initial Hydrophobic Collapse Unfolded->Hydrophobic_Collapse Secondary_Structure Formation of Local Secondary Structure Elements (Turns and Beta-strand character) Hydrophobic_Collapse->Secondary_Structure Disulfide_Bond Disulfide Bond Formation (Cys564-Cys569) Secondary_Structure->Disulfide_Bond Tertiary_Interactions Integration into E2 Tertiary Structure Disulfide_Bond->Tertiary_Interactions Native_Conformation Native Conformation within E2 Glycoprotein Tertiary_Interactions->Native_Conformation

Figure 1: A logical workflow of the inferred folding pathway for the HCV E2 554-569 region.

Quantitative Data from Experimental Studies

Experimental studies using synthetic peptides have been instrumental in defining the key residues for antibody binding within the 554-569 region. These studies, while not directly measuring folding thermodynamics, provide crucial constraints for any theoretical model by identifying residues critical for maintaining the peptide's antigenic conformation.

Residue PositionOriginal Amino AcidSubstitutionEffect on Antibody BindingReference
566AlaGlyEssential for binding[1]
567ProAlaEssential for binding[1]
568ProAlaEssential for binding[1]
564CysAla/GlyNot essential for binding[1]
569CysAla/GlyNot essential for binding[1]

Table 1: Summary of quantitative data from substitution analysis of the HCV E2 554-569 peptide.

Interestingly, the cysteine residues were found not to be essential for antibody binding in the context of the linear synthetic peptide, suggesting that the antibodies studied recognize a conformation that is not dependent on the disulfide bond.[1] However, in the native protein, this bond is likely crucial for stabilizing the overall fold.

Experimental Protocols

The primary experimental approach to studying the antigenicity of the HCV E2 554-569 region has been the use of synthetic peptides in enzyme-linked immunosorbent assays (ELISAs).

Protocol for Peptide Synthesis and Antibody Binding Assay:

  • Peptide Synthesis:

    • Peptides corresponding to the HCV E2 554-569 sequence (and its analogues) are synthesized using solid-phase peptide synthesis (e.g., Fmoc chemistry).[3]

    • The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the peptides are confirmed by mass spectrometry.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Microtiter plates are coated with the synthetic peptides.

    • The plates are blocked to prevent non-specific binding.

    • Sera from HCV-infected patients or monoclonal antibodies are added to the wells and incubated.

    • The plates are washed to remove unbound antibodies.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human IgG is added.

    • After another washing step, a substrate for the enzyme is added, leading to a colorimetric reaction.

    • The absorbance is measured to quantify the amount of bound antibody.

G cluster_0 Peptide Preparation cluster_1 ELISA Protocol Peptide_Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Coating Coat Plate with Peptide Characterization->Coating Blocking Block Non-specific Sites Coating->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Add Substrate and Measure Absorbance Secondary_Ab->Detection

Figure 2: Experimental workflow for the synthesis and immunological analysis of the HCV E2 554-569 peptide.

Implications for Drug and Vaccine Development

The understanding of the structural and antigenic properties of the HCV E2 554-569 region has significant implications for the development of HCV therapeutics.

  • Vaccine Design: As a conserved and immunodominant epitope, this peptide is a candidate for inclusion in a subunit vaccine. A key challenge is to present this peptide in its native conformation to elicit broadly neutralizing antibodies. The structural insights from the E2 crystal structure can guide the design of peptidomimetics or scaffold-based immunogens that stabilize the desired conformation.

  • Antiviral Drug Development: Small molecules or therapeutic antibodies that target this region could potentially interfere with the function of the E2 glycoprotein, such as its interaction with host cell receptors or its role in viral fusion.

G E2_554_569 HCV E2 554-569 Peptide Structural_Info Structural Information (from E2 Crystal Structure) E2_554_569->Structural_Info Antigenicity_Data Antigenicity Data (from Peptide Scans) E2_554_569->Antigenicity_Data Vaccine_Design Rational Vaccine Design Structural_Info->Vaccine_Design Drug_Development Antiviral Drug Development Structural_Info->Drug_Development Antigenicity_Data->Vaccine_Design Peptidomimetics Peptidomimetics Vaccine_Design->Peptidomimetics Scaffold_Immunogens Scaffold-Based Immunogens Vaccine_Design->Scaffold_Immunogens Small_Molecules Small Molecule Inhibitors Drug_Development->Small_Molecules Therapeutic_Abs Therapeutic Antibodies Drug_Development->Therapeutic_Abs

Figure 3: Logical relationships in the application of knowledge about the HCV E2 554-569 peptide.

Conclusion and Future Directions

The HCV E2 554-569 peptide represents a region of significant interest for both basic and translational research. While its role as a major linear B-cell epitope is well-established through experimental studies with synthetic peptides, a detailed understanding of its intrinsic folding dynamics from a theoretical perspective is still emerging. Future research employing molecular dynamics simulations of the isolated peptide, both with and without the native disulfide bond, could provide valuable insights into its conformational landscape. Such studies, in conjunction with experimental techniques like NMR spectroscopy, would offer a more complete picture of the folding of this critical antigenic determinant and further empower the rational design of novel HCV interventions.

References

Data Presentation: Conservation of the E2 554-569 Sequence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Conservation of the HCV-1 E2 554-569 Sequence Across Genotypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conservation of the amino acid sequence 554-569 within the Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 across all seven major genotypes. The E2 protein is a critical component for viral entry into host cells and a primary target for the host's immune response. The 554-569 region, in particular, has been identified as a significant linear antigenic epitope that is partially conserved, making it a region of interest for the development of broadly neutralizing antibodies and vaccine design.

This document presents quantitative data on sequence conservation, detailed experimental protocols for the characterization of this epitope, and visualizations of relevant biological pathways and experimental workflows.

The following tables summarize the amino acid sequence alignment, percentage identity, and observed variations of the HCV E2 554-569 region across representative isolates of the seven major HCV genotypes.

Table 1: Amino Acid Sequence Alignment of HCV E2 (554-569) Across Genotypes

GenotypeRepresentative IsolateAmino Acid Sequence (554-569)
1aH77W M N S T G F T K V C G A P P C
1bCon1W M N S T G F T K V C G A P P C
2aJFH-1W M N S T G Y T K V C G A P P C
2bJ8W M N S T G Y T K V C G A P P C
3aS52W M N S T G F T K V C G A P P C
4aED43W M N S T G F T K V C G A P P C
5aSA13W M N S T G F T K V C G A P P C
6aHK6aW M N S T G F T K V C G A P P C
7aQC69W M N S T G F T K V C G A P P C

Table 2: Percentage Identity Matrix of HCV E2 (554-569) Across Genotypes (%)

Genotype1a1b2a2b3a4a5a6a7a
1a 10010093.893.8100100100100100
1b 10093.893.8100100100100100
2a 10010093.893.893.893.893.8
2b 10093.893.893.893.893.8
3a 100100100100100
4a 100100100100
5a 100100100
6a 100100
7a 100

Table 3: Summary of Amino Acid Variations in the HCV E2 (554-569) Region

PositionAmino Acid in Genotype 1aObserved VariationsGenotypes with Variation
561FY2a, 2b

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the HCV E2 554-569 epitope are provided below.

Protocol 1: Peptide-based Indirect ELISA for Detection of Antibodies to HCV E2 554-569

This protocol outlines a standard indirect ELISA procedure to detect and quantify antibodies specific to the HCV E2 554-569 peptide in serum or plasma samples.

Materials:

  • High-binding 96-well microtiter plates

  • Synthetic peptide corresponding to HCV E2 554-569 (e.g., WMNSTGFTKVCGAPP-Cys)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Sample Diluent (e.g., 1% non-fat dry milk or 0.1% BSA in PBST)

  • Test sera/plasma and control (positive and negative) sera

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the synthetic peptide to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted peptide solution to each well of the microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Sample Incubation: Dilute the test and control sera in Sample Diluent (e.g., starting at a 1:100 dilution). Add 100 µL of the diluted sera to the appropriate wells. Incubate for 1-2 hours at 37°C.

  • Washing: Discard the samples and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Discard the secondary antibody and wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Protocol 2: HCV Pseudoparticle (HCVpp) Production and Neutralization Assay

This protocol describes the generation of HCV pseudoparticles and their use in a neutralization assay to assess the functionality of antibodies in blocking viral entry.

Materials:

  • HEK293T cells

  • Huh-7 or other permissive cell line

  • Plasmids: HCV E1E2 expression vector, retroviral packaging construct (e.g., MLV gag-pol), and a reporter vector (e.g., encoding luciferase or GFP)

  • Transfection reagent (e.g., FuGENE 6, Lipofectamine 2000)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 0.45 µm filters

  • 96-well cell culture plates

  • Test antibodies and control antibodies

  • Luciferase assay reagent (if using a luciferase reporter)

  • Luminometer or fluorescence microscope

Procedure: Part A: HCVpp Production

  • Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Transfection: Co-transfect the HEK293T cells with the HCV E1E2 expression plasmid, the packaging plasmid, and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Harvesting: Collect the cell culture supernatant containing the HCVpps.

  • Clarification: Centrifuge the supernatant at a low speed to remove cell debris.

  • Filtration: Filter the clarified supernatant through a 0.45 µm filter. The filtrate contains the infectious HCVpps. Aliquot and store at -80°C.

Part B: Neutralization Assay

  • Target Cell Seeding: Seed Huh-7 cells in a 96-well plate to be 50-60% confluent on the day of infection.

  • Antibody Dilution: Prepare serial dilutions of the test and control antibodies in cell culture medium.

  • Neutralization Reaction: In a separate plate, mix the diluted antibodies with a standardized amount of HCVpp suspension. Incubate for 1 hour at 37°C to allow antibody-virus binding.

  • Infection: Remove the medium from the Huh-7 cells and add the antibody-HCVpp mixture.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Readout: Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, visualize the cells under a fluorescence microscope.

  • Data Analysis: Calculate the percentage of neutralization by comparing the reporter signal in the presence of the antibody to the signal in the absence of the antibody (virus only control).

Protocol 3: Soluble E2-CD81 Binding ELISA

This protocol details an ELISA-based method to quantify the binding of soluble HCV E2 protein to the large extracellular loop (LEL) of its cellular receptor, CD81.

Materials:

  • High-binding 96-well microtiter plates

  • Recombinant CD81-LEL protein

  • Soluble recombinant HCV E2 protein

  • Coating Buffer, Wash Buffer, Blocking Buffer, and Sample Diluent (as in Protocol 1)

  • Anti-E2 monoclonal antibody (specific for a conformational epitope)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate solution and Stop Solution

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of recombinant CD81-LEL at a concentration of 1-5 µg/mL in Coating Buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with Wash Buffer and then block with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • E2 Incubation: Add serial dilutions of soluble E2 protein in Sample Diluent to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound E2.

  • Primary Antibody Incubation: Add a fixed concentration of anti-E2 monoclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in Sample Diluent. Incubate for 1 hour at 37°C.

  • Washing, Detection, and Reading: Follow steps 8-11 from Protocol 1.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

HCVE2_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCV E2 HCV E2 CD81 CD81 HCV E2->CD81 Binding Ras Ras CD81->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: HCV E2-induced MAPK/ERK signaling pathway.

Peptide_ELISA_Workflow start Start coat Coat plate with E2 554-569 peptide start->coat wash1 Wash coat->wash1 block Block non-specific sites wash1->block wash2 Wash block->wash2 add_sample Add diluted serum/plasma wash2->add_sample wash3 Wash add_sample->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB substrate wash4->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Workflow for peptide-based indirect ELISA.

HCVpp_Neutralization_Workflow cluster_production HCVpp Production cluster_neutralization Neutralization Assay transfect Co-transfect HEK293T cells harvest Harvest supernatant transfect->harvest filter Filter and store HCVpp harvest->filter incubate_ab Incubate HCVpp with antibody filter->incubate_ab infect_cells Infect Huh-7 cells incubate_ab->infect_cells incubate_infection Incubate for 48-72h infect_cells->incubate_infection readout Measure reporter gene expression incubate_infection->readout end End readout->end start Start start->transfect

Caption: Workflow for HCVpp neutralization assay.

Exploratory Studies on HCV-1 E2 554-569 as a Vaccine Candidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health challenge, and the development of a prophylactic vaccine is a critical unmet need. The HCV envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies and, therefore, a key component in many vaccine design strategies. Within the E2 protein, the region spanning amino acids 554-569 has been identified as a major linear antigenic region.[1] This technical guide provides an in-depth overview of the exploratory studies on the HCV-1 E2 554-569 peptide as a potential vaccine candidate, summarizing key findings, experimental methodologies, and conceptual frameworks for its evaluation.

The HCV-1 E2 554-569 Epitope

The E2 554-569 region is recognized for its antigenicity, with studies showing that a significant percentage of HCV-positive individuals develop antibodies against this epitope.[1] The amino acid sequence of this peptide is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys. It contains a putative N-glycosylation site, which may influence its recognition by the immune system.[1] Research has indicated that specific residues within this region are crucial for antibody binding.[1]

Data Presentation: Immunogenicity of E2 554-569 Peptide

While comprehensive clinical data for a vaccine candidate based solely on the E2 554-569 peptide is limited, preclinical studies in animal models are essential to evaluate its immunogenic potential. Below are representative tables summarizing the type of quantitative data that would be generated in such exploratory studies.

Table 1: Humoral Immune Response to E2 554-569 Peptide Vaccine in a Murine Model

Parameter Pre-immune Sera Post-prime Post-boost
Mean Anti-E2 554-569 IgG Titer < 1:501:1,6001:25,600
Standard Deviation -± 400± 6,400
Endpoint Titer Range -1:800 - 1:3,2001:12,800 - 1:51,200

Note: Data are hypothetical and for illustrative purposes.

Table 2: Cellular Immune Response to E2 554-569 Peptide Vaccine in a Murine Model (ELISpot Assay)

Stimulation Antigen Mean Spot-Forming Cells (SFCs) per 10^6 Splenocytes Standard Deviation
IFN-γ E2 554-569 Peptide150± 25
Unrelated Peptide (Control)< 5-
IL-2 E2 554-569 Peptide85± 15
Unrelated Peptide (Control)< 5-

Note: Data are hypothetical and for illustrative purposes.

Table 3: In Vitro Neutralization Activity of Sera from Immunized Mice

HCV Pseudoparticle (HCVpp) Genotype Mean 50% Neutralization Titer (NT50) Standard Deviation
1a (Homologous) 1:800± 200
1b (Heterologous) 1:400± 150
2a (Heterologous) 1:100± 50

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings in vaccine research. The following are representative protocols for key experiments in the evaluation of the E2 554-569 peptide as a vaccine candidate.

Peptide Synthesis and Purification

The HCV-1 E2 554-569 peptide (WMNSTGFTKVCGAPPC) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminally amidated peptide. The resin is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the resin. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly used for elution.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Immunization of Animal Models

BALB/c mice are a common model for assessing the immunogenicity of vaccine candidates.

Protocol:

  • Vaccine Formulation: The purified E2 554-569 peptide is formulated with an adjuvant to enhance the immune response. A common choice is Freund's adjuvant (Complete for the primary immunization and Incomplete for subsequent boosts) or alum.

  • Immunization Schedule: Mice are immunized subcutaneously or intraperitoneally with the peptide-adjuvant emulsion. A typical schedule involves a primary immunization followed by two booster immunizations at two to three-week intervals.

  • Serum Collection: Blood samples are collected prior to the first immunization (pre-immune serum) and at specified time points after each immunization to assess the antibody response.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

ELISA is used to quantify the titer of antibodies specific to the E2 554-569 peptide in the sera of immunized animals.

Protocol:

  • Plate Coating: 96-well microtiter plates are coated with the E2 554-569 peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk in phosphate-buffered saline with 0.05% Tween 20) to prevent non-specific binding.

  • Serum Incubation: Serial dilutions of the murine sera are added to the wells and incubated.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody is added to the wells and incubated.

  • Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution giving a reading above a predetermined cut-off value.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

The ELISpot assay is a sensitive method to quantify the number of cytokine-secreting T-cells.

Protocol:

  • Plate Preparation: 96-well plates pre-coated with anti-cytokine (e.g., IFN-γ or IL-2) capture antibodies are used.

  • Cell Plating: Splenocytes from immunized and control mice are isolated and plated in the wells.

  • Antigen Stimulation: The cells are stimulated with the E2 554-569 peptide, a negative control peptide, and a positive control mitogen (e.g., Concanavalin A).

  • Incubation: The plates are incubated in a humidified 37°C CO₂ incubator for 24-48 hours.

  • Detection: After incubation, the cells are washed away, and a biotinylated anti-cytokine detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added to develop colored spots, each representing a cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader.

HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay assesses the ability of antibodies generated by vaccination to inhibit HCV entry into host cells.

Protocol:

  • HCVpp Production: HCVpps are produced by co-transfecting HEK293T cells with a plasmid encoding the HCV E1E2 glycoproteins, a plasmid encoding a retroviral core protein (e.g., from HIV or MLV), and a reporter plasmid (e.g., encoding luciferase).

  • Neutralization Reaction: Serial dilutions of heat-inactivated sera from immunized mice are incubated with a fixed amount of HCVpp.

  • Infection: The serum-HCVpp mixture is then used to infect susceptible target cells, such as Huh7.5 cells.

  • Reporter Gene Assay: After 48-72 hours of incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • Calculation of NT50: The 50% neutralization titer (NT50) is calculated as the reciprocal of the serum dilution that causes a 50% reduction in reporter gene activity compared to control wells with pre-immune serum.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_immunization Animal Immunization cluster_analysis Immunological Analysis synthesis Solid-Phase Peptide Synthesis (E2 554-569) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization formulation Vaccine Formulation (Peptide + Adjuvant) characterization->formulation immunization Mouse Immunization (Prime-Boost) formulation->immunization serum_collection Serum Collection immunization->serum_collection elispot ELISpot (T-Cell Response) immunization->elispot elisa ELISA (Antibody Titer) serum_collection->elisa neut_assay HCVpp Neutralization Assay serum_collection->neut_assay

Caption: Experimental workflow for the evaluation of HCV-1 E2 554-569 peptide.

b_cell_activation apc Antigen Presenting Cell (APC) t_helper T-Helper Cell apc->t_helper Antigen Presentation (MHC-II) peptide E2 554-569 Peptide peptide->apc Uptake & Processing b_cell B-Cell peptide->b_cell BCR Binding plasma_cell Plasma Cell b_cell->plasma_cell memory_b_cell Memory B-Cell b_cell->memory_b_cell t_helper->b_cell Activation & Proliferation antibodies Anti-E2 554-569 Antibodies plasma_cell->antibodies Secretion

Caption: B-cell activation pathway by the E2 554-569 peptide vaccine.

Conclusion

The HCV-1 E2 554-569 peptide represents a region of interest for HCV vaccine development due to its established antigenicity. The exploratory studies outlined in this technical guide, from peptide synthesis and animal immunization to detailed immunological analyses, provide a robust framework for evaluating its potential as a vaccine candidate. While further research is required to fully elucidate its efficacy, particularly its ability to elicit broadly neutralizing antibodies and protective T-cell responses, the methodologies described herein are fundamental to advancing our understanding of this and other peptide-based HCV vaccine candidates. The systematic collection of quantitative data and the application of standardized, detailed protocols are paramount for the successful translation of such preclinical findings into clinical development.

References

Methodological & Application

Application Notes and Protocols for HCV-1 e2 Protein (554-569) ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component of the virus, mediating its entry into host hepatocytes. The E2 protein is a primary target for the host's humoral immune response, making it a key molecule for diagnostic assays and vaccine development. Specifically, the peptide sequence at amino acid positions 554-569 of the HCV-1 E2 protein represents a significant antigenic region. This document provides a detailed protocol for an indirect Enzyme-Linked Immunosorbent Assay (ELISA) to detect and quantify antibodies specific to this E2 peptide in serum or plasma samples. Such an assay is invaluable for studying immune responses in HCV-infected individuals, evaluating vaccine efficacy, and screening for potential therapeutic antibodies.

Principle of the Assay

This indirect ELISA is a solid-phase immunoassay designed to detect the presence of antibodies against the HCV-1 e2 Protein (554-569) peptide. The fundamental steps of this assay are:

  • Coating: A synthetic HCV-1 e2 (554-569) peptide is immobilized onto the surface of a 96-well microplate.

  • Sample Incubation: The test serum or plasma, potentially containing antibodies specific to the E2 peptide, is added to the coated wells. If present, these antibodies will bind to the immobilized peptide.

  • Detection: A secondary antibody, conjugated to an enzyme such as Horseradish Peroxidase (HRP), is added. This secondary antibody is specific for human immunoglobulins and will bind to the primary antibodies captured on the plate.

  • Signal Generation: A chromogenic substrate for the enzyme is introduced. The enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The intensity of the color, which is proportional to the amount of specific antibody in the sample, is quantified by measuring the optical density (OD) at a specific wavelength using a microplate reader.

Data Presentation

The following table summarizes representative quantitative data that can be obtained using this ELISA protocol. The data illustrates the differential antibody response to the HCV E2 protein in various patient cohorts.

Patient CohortNumber of SamplesMean OD at 450 nm (± SD)% Positive for Anti-E2 AntibodiesRepresentative Antibody Titer Range
Chronic HCV Infection1001.85 ± 0.6285%1:800 - 1:12800
Spontaneous Clearance500.95 ± 0.4560%1:200 - 1:3200
Healthy Blood Donors2000.12 ± 0.05<1%<1:100

Note: The cut-off for positivity is typically determined by calculating the mean OD of negative controls plus 2 or 3 standard deviations.

Experimental Protocols

Reagents and Materials
  • HCV-1 e2 Protein (554-569) peptide

  • 96-well high-binding ELISA plates

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (PBS with 1% BSA or 5% non-fat dry milk, pH 7.4)

  • Sample Diluent (Blocking Buffer)

  • Human serum or plasma samples (test, positive control, negative control)

  • HRP-conjugated goat anti-human IgG (or other appropriate secondary antibody)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and multichannel pipettes

  • Incubator

Detailed Methodology

1. Plate Coating

  • Dilute the HCV-1 e2 (554-569) peptide to a final concentration of 2-5 µg/mL in Coating Buffer.[1]

  • Add 100 µL of the diluted peptide solution to each well of the 96-well ELISA plate.

  • Cover the plate and incubate overnight at 4°C.

2. Washing and Blocking

  • After incubation, discard the coating solution from the wells.

  • Wash the plate three times with 200 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.

  • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

  • Cover the plate and incubate for 1-2 hours at 37°C.

3. Sample Incubation

  • Discard the Blocking Buffer and wash the plate three times as described in step 2.2.

  • Dilute the serum or plasma samples (including positive and negative controls) in Sample Diluent. A starting dilution of 1:100 is recommended, followed by serial dilutions if antibody titration is desired.

  • Add 100 µL of the diluted samples to the appropriate wells.

  • Cover the plate and incubate for 1 hour at 37°C.

4. Secondary Antibody Incubation

  • Discard the sample solutions and wash the plate five times with Wash Buffer.

  • Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.

  • Add 100 µL of the diluted secondary antibody to each well.

  • Cover the plate and incubate for 1 hour at 37°C.

5. Signal Development and Measurement

  • Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor for color development.

  • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

6. Data Analysis

  • Subtract the average OD of the blank wells from the OD of all other wells.

  • Determine the cut-off value for a positive result. This is typically calculated as the mean OD of the negative control samples plus three times their standard deviation.

  • Samples with an OD value above the cut-off are considered positive for antibodies against the HCV-1 e2 (554-569) peptide.

  • For quantitative analysis, a standard curve can be generated using a sample with a known concentration of the antibody. The concentration of the antibody in the test samples can then be interpolated from this curve.

Visualizations

HCV Entry Signaling Pathway

HCV entry into a hepatocyte is a complex, multi-step process involving the E2 glycoprotein and several host cell receptors. The process begins with the initial attachment of the virus to the cell surface, followed by a series of interactions that lead to the internalization of the virus via clathrin-mediated endocytosis.

HCV_Entry_Pathway HCV HCV Virion (with E2 protein) GAGs Glycosaminoglycans (GAGs) HCV->GAGs 1. Initial Attachment SR_BI Scavenger Receptor B1 (SR-BI) GAGs->SR_BI 2. Binding CD81 CD81 SR_BI->CD81 3. E2-CD81 Interaction CLDN1 Claudin-1 (CLDN1) CD81->CLDN1 4. Co-receptor Complex Formation OCLN Occludin (OCLN) CLDN1->OCLN Endocytosis Clathrin-Mediated Endocytosis OCLN->Endocytosis 5. Internalization Fusion Membrane Fusion & RNA Release Endocytosis->Fusion 6. Endosome Acidification

Caption: HCV entry into a host cell.

Experimental Workflow for Indirect ELISA

The following diagram outlines the sequential steps of the indirect ELISA protocol for the detection of anti-HCV E2 antibodies.

ELISA_Workflow Start Start Coating 1. Coat Plate with HCV E2 (554-569) Peptide Start->Coating Wash1 Wash Coating->Wash1 Blocking 2. Block Non-specific Sites Wash1->Blocking Wash2 Wash Blocking->Wash2 Sample 3. Add Diluted Serum/Plasma Sample Wash2->Sample Wash3 Wash Sample->Wash3 SecondaryAb 4. Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate 5. Add TMB Substrate Wash4->Substrate Stop 6. Add Stop Solution Substrate->Stop Read 7. Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: Indirect ELISA workflow diagram.

References

Application Notes: Production and Characterization of Antibodies Against HCV E2 Glycoprotein Peptide (554-569)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host's humoral immune response and is crucial for the virus's entry into host cells.[1][2] Within the E2 protein, specific regions serve as epitopes for neutralizing antibodies. One such significant antigenic region has been identified as the peptide sequence spanning amino acids 554-569.[3][4] This region is relatively conserved among different HCV strains, making it a promising target for the development of diagnostic reagents, therapeutic antibodies, and vaccine candidates.[3] The amino acid sequence for the HCV-1 E2 554-569 peptide is typically represented as Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of antibodies targeting the HCV-1 E2 554-569 peptide. The methodologies cover peptide synthesis and conjugation, animal immunization for polyclonal and monoclonal antibody production, and subsequent antibody characterization through various immunoassays.

I. Antigen Preparation: Synthetic Peptide HCV-1 E2 (554-569)

The foundation for producing specific antibodies is a high-quality immunogen. For this purpose, the 16-amino acid peptide corresponding to residues 554-569 of the HCV-1 E2 protein is chemically synthesized.

Protocol 1: Peptide Synthesis and Carrier Protein Conjugation

  • Peptide Synthesis:

    • The peptide (Sequence: WMNSTGFTKVCGAPPC) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxy carbonyl) chemistry.[5]

    • An additional cysteine residue may be added to the N-terminus to facilitate conjugation to a carrier protein, a common strategy to enhance immunogenicity.

    • Following synthesis, the peptide is cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.

    • The identity of the peptide is confirmed by mass spectrometry.

  • Conjugation to Carrier Protein (KLH):

    • Purpose: Small peptides (haptens) are often poorly immunogenic on their own. Conjugating them to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), significantly enhances the immune response.

    • Method (via MBS crosslinker):

      • Dissolve 10 mg of KLH in 1 mL of Conjugation Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2).

      • Dissolve 2 mg of m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) in 100 µL of DMF or DMSO.

      • Add the MBS solution to the KLH solution and incubate for 30 minutes at room temperature with gentle stirring.

      • Remove excess, unreacted MBS by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer.

      • Dissolve 2-5 mg of the purified E2 peptide in the same buffer.

      • Immediately mix the peptide solution with the MBS-activated KLH solution.

      • Incubate for 3 hours at room temperature with gentle stirring.

      • The resulting conjugate (KLH-E2 peptide) can be stored at -20°C. The conjugation efficiency can be assessed by various methods, including SDS-PAGE or by measuring the depletion of free peptide.

II. Generation of Antibodies

Both polyclonal and monoclonal antibodies can be generated. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen, while monoclonal antibodies are a homogeneous population that recognizes a single specific epitope.

Logical Workflow for Antibody Production

Antibody_Production_Workflow General Workflow for Antibody Production cluster_prep Antigen Preparation cluster_imm Immunization & Production cluster_char Screening & Characterization Peptide_Synthesis Peptide Synthesis (E2 554-569) Conjugation Carrier Protein Conjugation (KLH) Peptide_Synthesis->Conjugation Immunization Animal Immunization (Mouse/Rabbit) Conjugation->Immunization Hybridoma Hybridoma Production (for Monoclonal) Immunization->Hybridoma Ascites Ascites/Serum Collection Immunization->Ascites Screening Screening (ELISA) Hybridoma->Screening Ascites->Screening Purification Antibody Purification Screening->Purification Validation Validation Assays Purification->Validation

Caption: A generalized workflow for producing and validating antibodies against a synthetic peptide antigen.

Protocol 2: Polyclonal Antibody Production in Rabbits

  • Pre-immune Serum Collection: Collect blood from the rabbit before the first immunization to serve as a negative control.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Emulsify 0.5 mg of the KLH-E2 peptide conjugate in 0.5 mL of PBS with 0.5 mL of Freund's Complete Adjuvant (FCA). Inject subcutaneously at multiple sites.

    • Booster Immunizations (Days 14, 28, 49): Emulsify 0.25 mg of the conjugate in 0.5 mL of PBS with 0.5 mL of Freund's Incomplete Adjuvant (FIA). Inject subcutaneously.

  • Titer Monitoring: Starting on day 35, collect small blood samples 7-10 days after each boost. Determine the antibody titer using an indirect ELISA (see Protocol 4).

  • Final Bleed and Purification: Once a high titer is achieved, perform a final bleed. Purify the IgG fraction from the serum using Protein A/G affinity chromatography.

Protocol 3: Monoclonal Antibody Production (Hybridoma Technology)

  • Immunization: Immunize BALB/c mice using a schedule similar to that for rabbits, but with lower antigen doses (e.g., 50-100 µg per mouse for the primary injection, 25-50 µg for boosts).

  • Final Boost: Three days before fusion, administer a final intravenous or intraperitoneal injection of the antigen in saline (without adjuvant).

  • Spleen Cell Fusion:

    • Euthanize the mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

  • Selection and Screening:

    • Plate the fused cells in 96-well plates in HAT (hypoxanthine-aminopterin-thymidine) selection medium. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan. Only hybridoma cells will survive and proliferate.

    • After 10-14 days, screen the supernatants from wells with growing colonies for the presence of the desired antibody using an indirect ELISA against the E2 554-569 peptide.[7]

  • Cloning and Expansion:

    • Positive hybridoma cultures are subcloned by limiting dilution to ensure monoclonality.

    • Expand the selected monoclonal hybridoma cell lines to produce larger quantities of the antibody. The antibody can be harvested from the cell culture supernatant or by generating ascites in mice.

  • Purification: Purify the monoclonal antibody from the supernatant or ascites fluid using Protein A/G affinity chromatography.

III. Antibody Characterization

After production and purification, antibodies must be thoroughly characterized to confirm their specificity and functionality.

Experimental Workflow for Antibody Characterization

Antibody_Characterization Antibody Characterization Workflow cluster_binding Binding Assays cluster_functional Functional Assays Input Purified Antibody (Polyclonal or Monoclonal) ELISA ELISA (Titer & Specificity) Input->ELISA Block E2-CD81 Binding Inhibition Assay Input->Block WB Western Blot (Recombinant E2 Protein) ELISA->WB SPR SPR/BLI (Affinity - Kd) WB->SPR Neut HCVpp Neutralization Assay Block->Neut

Caption: Key experimental steps for characterizing the binding and functional properties of anti-HCV E2 antibodies.

Protocol 4: Indirect ELISA for Titer and Specificity

  • Plate Coating: Coat the wells of a 96-well microtiter plate with 1-5 µg/mL of the E2 554-569 peptide in coating buffer (e.g., sodium carbonate, pH 9.6). Incubate overnight at 4°C.[7] To test specificity, coat separate wells with an irrelevant peptide.

  • Blocking: Wash the plate with Wash Buffer (PBS with 0.05% Tween-20, PBST). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate. Add serial dilutions of the immune serum, purified antibody, or hybridoma supernatant to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate in the dark until a blue color develops (5-20 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL of 1M H₂SO₄.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader. The titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background (e.g., 2-3 times the pre-immune serum signal).

Protocol 5: E2-CD81 Binding Inhibition Assay

The E2 protein facilitates viral entry by binding to the CD81 receptor on host cells.[8] An effective neutralizing antibody may block this interaction.[9]

  • Plate Coating: Coat a 96-well plate with a recombinant, soluble form of the CD81 large extracellular loop (LEL).

  • Blocking: Block the plate as described in the ELISA protocol.

  • Inhibition Step: Pre-incubate a constant, predetermined amount of HRP-conjugated or His-tagged recombinant E2 protein with serial dilutions of the anti-E2 (554-569) antibody for 1 hour at 37°C.

  • Binding Step: Transfer the antibody-E2 mixture to the CD81-coated plate and incubate for 1-2 hours at room temperature.

  • Detection:

    • If using HRP-E2, wash and proceed directly to the detection step with TMB substrate.

    • If using His-tagged E2, wash and incubate with an anti-His-HRP antibody, then wash and detect with TMB.

  • Analysis: A decrease in the signal compared to the no-antibody control indicates that the antibody is capable of blocking the E2-CD81 interaction. Calculate the IC₅₀ (the concentration of antibody required to inhibit 50% of E2 binding).

IV. Data Presentation

Quantitative data from characterization experiments should be summarized for clear comparison.

Table 1: Summary of Antibody Binding Characteristics

Antibody ID Type Immunogen Titer (ELISA) Affinity (Kᵈ, M) Target Specificity
Example: pAb-E2-569 Polyclonal (Rabbit) KLH-E2(554-569) 1:256,000 Not Determined E2(554-569) peptide
Example: mAb-E2-C2 Monoclonal (Mouse) Cyclic E2(412-422) >1:1,000,000 ~50 x 10⁻⁹[10] Recombinant E2
Example: mAb-95-2 Monoclonal (Human) Soluble E2 Protein High High E2(412-423)[11]

| Experimental | User-defined | KLH-E2(554-569) | User-determined | User-determined | User-determined |

Table 2: Summary of Antibody Functional Characteristics

Antibody ID E2-CD81 Binding Inhibition (IC₅₀) HCVpp Neutralization (IC₅₀) Cross-Genotype Reactivity
Example: mAb 2A5 EC₅₀ comparable to AP33[12] IC₅₀ comparable to AP33[12] Broad (1a, 1b, 4a, 6a)[12]
Example: HuMAb HCV1 Not specified Potent neutralization[11] Broad (1a, 1b, 2b, 3a, 4a)[11]

| Experimental | User-determined | User-determined | User-determined |

Note: Data from literature examples are for context and target nearby or related epitopes. Experimental values for antibodies against the 554-569 peptide must be determined empirically.

References

Application Notes and Protocols for HCV-1 E2 554-569 in Neutralization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies and a key focus in vaccine and therapeutic antibody development. The HCV-1 E2 554-569 peptide, with the sequence Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys, represents a significant linear antigenic region of the E2 protein.[1][2] This region is recognized by antibodies in a substantial portion of HCV-infected individuals, with studies indicating a prevalence of 53-55% in patients.[1][2] The peptide contains a putative N-glycosylation site and conserved proline residues (Pro-567, Pro-568) that are critical for antibody binding.[1][2] These application notes provide detailed protocols for utilizing the HCV-1 E2 554-569 peptide in neutralization assays to characterize the epitope specificity of anti-HCV antibody responses.

Mechanism of Action in Neutralization Assays

The HCV-1 E2 554-569 peptide is primarily used in competitive neutralization assays. In this context, the peptide acts as a molecular decoy, competing with the corresponding epitope on the native E2 glycoprotein for binding to specific antibodies present in a sample (e.g., patient serum or a monoclonal antibody solution). By observing a reduction in the neutralization capacity of the antibody sample in the presence of the peptide, researchers can infer the contribution of antibodies targeting the 554-569 epitope to the overall neutralizing activity. This method is crucial for epitope mapping of polyclonal and monoclonal antibody responses and for evaluating the immunogenicity of vaccine candidates designed to elicit antibodies against this specific region.

Data Presentation

While specific binding affinities and neutralization potencies for antibodies targeting the 554-569 epitope are not extensively documented in publicly available literature, the following tables provide a template for presenting such data when generated. For comparative purposes, representative data for well-characterized broadly neutralizing antibodies (bNAbs) targeting other epitopes on the E2 glycoprotein are included.

Table 1: Prevalence of Antibodies Against HCV E2 Epitopes in Infected Individuals

Epitope RegionAmino Acid PositionAntibody PrevalenceReference
HCV-1 E2 554-569 554-569 53-55% [1][2]
Epitope I412-423~2.5%[3]
HVR1384-410Majority of infected individuals

Table 2: Representative Binding Affinities and Neutralization Potencies of Anti-HCV E2 Monoclonal Antibodies (Targeting Other Epitopes)

Monoclonal AntibodyTarget Epitope RegionBinding Affinity (Kd)Neutralization Potency (IC50)Reference
MAb 3/11412-423Not specified~0.75 µg/mL (for G451R mutant)[4]
HC-84.23Conformational (Antigenic Domain D)6-fold higher than HC84.1Not specified[5]
H77.39ConformationalNot specifiedBroadly neutralizing[6]
AR3AConformational (AR3)Low picomolar rangeBroadly neutralizing[7]

Experimental Protocols

Two primary in vitro systems are utilized for HCV neutralization assays: HCV pseudoparticles (HCVpp) and the infectious HCV cell culture system (HCVcc). The following protocols are adapted for a peptide competition assay using HCV-1 E2 554-569.

Protocol 1: HCVpp-Based Peptide Competition Neutralization Assay

This assay measures the ability of an antibody sample to neutralize HCVpp entry into hepatoma cells, and how this neutralization is affected by the presence of the HCV-1 E2 554-569 peptide.

Materials:

  • HCV-1 E2 554-569 peptide (and a negative control peptide, e.g., a scrambled sequence)

  • HCVpp expressing the E2 glycoprotein of interest

  • Huh-7.5 cells (or other permissive cell line)

  • Complete Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Antibody sample (patient serum, purified IgG, or monoclonal antibody)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • 24 hours prior to infection, seed Huh-7.5 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

  • Antibody and Peptide Pre-incubation:

    • Prepare serial dilutions of the antibody sample.

    • In separate tubes, mix the diluted antibody with a fixed concentration of the HCV-1 E2 554-569 peptide (e.g., 10-20 µg/mL).

    • In parallel, mix the diluted antibody with the negative control peptide at the same concentration.

    • Also, prepare a set of antibody dilutions without any peptide.

    • Incubate these mixtures for 1 hour at 37°C to allow antibody-peptide binding.

  • Neutralization Reaction:

    • Add a standardized amount of HCVpp to each antibody-peptide mixture.

    • Incubate for 1 hour at 37°C to allow for neutralization of the pseudoparticles.

  • Infection:

    • Remove the culture medium from the seeded Huh-7.5 cells.

    • Transfer the HCVpp/antibody/peptide mixtures to the corresponding wells of the cell plate.

    • Incubate for 4-6 hours at 37°C.

  • Post-infection:

    • After the incubation period, remove the inoculum and replace it with fresh complete DMEM.

    • Incubate the cells for 72 hours at 37°C.

  • Readout:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • The percentage of neutralization is calculated relative to control wells containing HCVpp without any antibody. A reduction in neutralization in the presence of the HCV-1 E2 554-569 peptide compared to the negative control peptide indicates the presence of neutralizing antibodies targeting this epitope.

Protocol 2: HCVcc-Based Peptide Competition Neutralization Assay

This protocol uses infectious HCVcc and is suitable for studying neutralization in a more biologically relevant system.

Materials:

  • HCV-1 E2 554-569 peptide (and a negative control peptide)

  • HCVcc stock of a known titer (e.g., JFH-1 based)

  • Huh-7.5 cells

  • Complete DMEM

  • FBS

  • Antibody sample

  • 48-well cell culture plates

  • Anti-HCV core or NS3 primary antibody

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding:

    • Seed Huh-7.5 cells in a 48-well plate 24 hours before infection.

  • Antibody and Peptide Pre-incubation:

    • Prepare dilutions of the antibody sample.

    • Mix the diluted antibody with a fixed concentration of the HCV-1 E2 554-569 peptide or the negative control peptide.

    • Incubate for 1 hour at 37°C.

  • Neutralization:

    • Add a known titer of HCVcc (e.g., 100 TCID50) to the antibody-peptide mixtures.

    • Incubate for 1 hour at 37°C.

  • Infection:

    • Add the HCVcc/antibody/peptide mixtures to the Huh-7.5 cells.

    • Incubate for 4-6 hours at 37°C.

  • Post-infection:

    • Remove the inoculum and add fresh medium.

    • Incubate for 48-72 hours.

  • Readout (Immunofluorescence):

    • Fix the cells with cold methanol.

    • Permeabilize the cells and block with a suitable blocking buffer.

    • Incubate with an anti-HCV primary antibody (e.g., anti-core or anti-NS3).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Count the number of infected cells or foci of infection.

    • The percentage of neutralization is determined by the reduction in the number of infected cells compared to controls. A decrease in neutralization in the presence of the target peptide signifies the activity of antibodies directed against the 554-569 region.

Mandatory Visualizations

HCV_Entry_Pathway cluster_Extracellular Extracellular Space cluster_Hepatocyte Hepatocyte HCV LVP HCV Lipoviroparticle (LVP) GAGs_LDLR GAGs / LDLR HCV LVP->GAGs_LDLR SR_BI SR-BI GAGs_LDLR->SR_BI Initial Attachment CD81 CD81 SR_BI->CD81 E2 Interaction CLDN1_OCLN Claudin-1 / Occludin (Tight Junction) CD81->CLDN1_OCLN Co-receptor Complex Formation Endocytosis Clathrin-mediated Endocytosis CLDN1_OCLN->Endocytosis Endosome Early Endosome Endocytosis->Endosome Fusion Fusion & Uncoating Endosome->Fusion Acidification RNA_Release Viral RNA Release into Cytoplasm Fusion->RNA_Release

Caption: Schematic of the HCV entry pathway into a hepatocyte.

Peptide_Competition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Steps Antibody Antibody Sample (e.g., Serum) Preincubation 1. Pre-incubate Antibody with Peptide Antibody->Preincubation Peptide HCV-1 E2 554-569 Peptide Peptide->Preincubation Virus HCVpp or HCVcc Neutralization 2. Add Virus & Incubate Virus->Neutralization Preincubation->Neutralization Infection 3. Infect Huh-7.5 cells Neutralization->Infection Readout 4. Measure Neutralization (Luciferase/IF) Infection->Readout

Caption: Workflow for a peptide competition neutralization assay.

References

Application Notes and Protocols for the Synthesis of HCV-1 E2 554-569 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component for viral entry into host cells, making it a prime target for vaccine and therapeutic development. Within the E2 protein, the amino acid sequence 554-569 (Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys) has been identified as a major antigenic region.[1][2] This peptide, hereafter referred to as HCV-1 E2 554-569, is of significant interest for immunological studies and as a potential component of synthetic vaccines. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the HCV-1 E2 554-569 peptide using Fmoc solid-phase peptide synthesis (SPPS).

Materials and Equipment

Reagents
  • Pre-loaded Fmoc-Cys(Trt)-Wang resin or Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Trp(Boc)-OH, Fmoc-Met-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ala-OH, Fmoc-Pro-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Acetonitrile (ACN), Diethyl ether

  • Purification mobile phases: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in ACN)

Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessel for manual synthesis

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer (Freeze-dryer)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the widely used Fmoc/tBu strategy.[3] The synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

1.1. Resin Swelling:

  • Place the pre-loaded Fmoc-Cys(Trt)-resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

1.2. Amino Acid Coupling Cycle (repeated for each amino acid):

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group.

    • Drain the deprotection solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

1.3. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water).

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.[4][5]

2.1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and Solvent B).

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

2.2. HPLC Purification:

  • Equilibrate the C18 HPLC column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a constant flow rate.

  • Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

2.3. Post-Purification Processing:

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (typically >95%).

  • Freeze the pooled fractions and lyophilize them to obtain the purified peptide as a white powder.

Peptide Characterization

The identity and purity of the synthesized peptide should be confirmed using mass spectrometry and analytical HPLC.[6][7]

3.1. Mass Spectrometry:

  • Determine the molecular weight of the purified peptide using ESI-MS or MALDI-TOF.

  • The experimentally determined mass should match the theoretical mass of the HCV-1 E2 554-569 peptide (C₇₄H₁₁₁N₁₉O₂₁S₃, Molecular Weight: 1698.98 g/mol ).

3.2. Analytical RP-HPLC:

  • Assess the purity of the final product by injecting a small amount onto an analytical C18 column and running a fast gradient.

  • The chromatogram should show a single major peak, and the purity can be calculated by integrating the peak area.

Quantitative Data

The following table presents illustrative quantitative data for the synthesis of the HCV-1 E2 554-569 peptide. Actual results may vary depending on the synthesis scale and specific conditions used.

ParameterIllustrative Value
Synthesis Scale 0.1 mmol
Crude Peptide Yield 70-80%
Purity (Crude) 50-60%
Purified Peptide Yield 20-30%
Final Purity (HPLC) >95%
Observed Mass (m/z) ~1699.0
Theoretical Mass (m/z) 1698.98

Diagrams

Peptide_Synthesis_Workflow cluster_cycle Synthesis Cycle Resin Fmoc-Cys(Trt)-Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Cycle Repeat for all 15 Amino Acids Wash->Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Pure_Peptide Pure HCV-1 E2 554-569 (>95% Purity) Characterization->Pure_Peptide

Caption: Workflow for the solid-phase synthesis of HCV-1 E2 554-569 peptide.

HCV_Entry_Pathway cluster_virus Hepatitis C Virus (HCV) cluster_cell Host Cell (Hepatocyte) HCV HCV Virion CD81 CD81 Receptor HCV->CD81 Binding SRB1 SR-B1 Receptor HCV->SRB1 Binding E2 E2 Glycoprotein Peptide 554-569 Region E2->CD81 E1 E1 Endocytosis Clathrin-Mediated Endocytosis CD81->Endocytosis SRB1->Endocytosis Fusion Membrane Fusion Endocytosis->Fusion Release Viral RNA Release Fusion->Release Viral Replication Viral Replication Release->Viral Replication

References

Application of HCV-1 E2 554-569 in HCV Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of Hepatitis C Virus (HCV) infection necessitates the development of a prophylactic vaccine. The HCV envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies and, therefore, a key component in many vaccine design strategies. Within the E2 protein, the amino acid sequence 554-569 has been identified as a major linear antigenic region. This peptide is partly conserved across different HCV genotypes, making it a potential candidate for a broadly cross-reactive vaccine. This document provides an overview of the application of the HCV-1 E2 554-569 peptide in vaccine development, including its immunological characteristics and detailed protocols for its evaluation.

Immunological Profile of HCV-1 E2 554-569

The HCV-1 E2 554-569 peptide is a recognized B-cell epitope, meaning it can be targeted by antibodies. Studies have shown that a significant percentage of individuals infected with HCV develop antibodies that recognize this region.[1] The sequence contains a putative N-glycosylation site, which may influence its recognition by the immune system. Key residues essential for antibody binding within this region have been identified as Alanine-566 (Ala-566), Proline-567 (Pro-567), and Proline-568 (Pro-568).[1] The conservation of these residues across various HCV strains suggests that antibodies targeting this epitope may offer some level of cross-genotype protection.

While the E2 protein as a whole is a target for both neutralizing antibodies and T-cell responses, specific quantitative data on the immunogenicity of the 554-569 peptide as a standalone vaccine immunogen is limited in publicly available literature. Most studies focus on the entire E2 glycoprotein or larger fragments. Therefore, the following protocols are based on established methodologies for evaluating peptide-based vaccines and can be adapted for the specific assessment of the HCV-1 E2 554-569 peptide.

Data Presentation: Immunogenicity of HCV E2 Protein (General)

Vaccine CandidateAnimal ModelAdjuvantAntibody Titer (Endpoint Titer)T-Cell Response (IFN-γ spots/10^6 cells)Reference
Recombinant E1E2MiceAddaVax12,255 - 604,246Not Reported[2]
Recombinant E1E2Rhesus MacaquesMF59108,710 - 397,754Not Reported[2]
MVA-HCV + E2 proteinMiceNoneEnhanced antibody levels vs. MVA-HCV aloneEnhanced CD4+ T-cell responses[3]

Experimental Protocols

Protocol 1: Synthetic Peptide Synthesis

Objective: To synthesize the HCV-1 E2 554-569 peptide for use as an immunogen and in immunological assays.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU/HOBt or other suitable coupling reagents

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

  • Automated peptide synthesizer or manual synthesis apparatus

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent like HBTU/HOBt in DMF. Allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the 554-569 sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, and DTT if cysteine is present) for 2-3 hours.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

  • Lyophilization: Lyophilize the purified peptide for storage.

Protocol 2: Vaccine Formulation

Objective: To formulate the synthetic HCV-1 E2 554-569 peptide with an adjuvant to enhance its immunogenicity.

Materials:

  • Synthesized and purified HCV-1 E2 554-569 peptide

  • Adjuvant (e.g., Freund's Adjuvant (Complete and Incomplete for animal studies), Alum, or a Toll-like receptor (TLR) agonist like CpG ODN)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile syringes and needles

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized peptide in sterile PBS to a desired stock concentration (e.g., 1 mg/mL). Ensure the peptide is fully dissolved.

  • Adjuvant Preparation: Prepare the adjuvant according to the manufacturer's instructions.

  • Emulsification (for Freund's Adjuvant):

    • For the primary immunization, mix the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) to create a stable water-in-oil emulsion. This can be achieved by vortexing or repeatedly passing the mixture through a syringe connector.

    • For subsequent booster immunizations, use Incomplete Freund's Adjuvant (IFA) in the same manner.

  • Adsorption (for Alum):

    • Mix the peptide solution with the Alum adjuvant suspension at a predetermined ratio.

    • Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for adsorption of the peptide to the alum.

  • Admixture (for TLR agonists):

    • Simply mix the peptide solution with the TLR agonist solution at the desired concentrations.

  • Final Volume Adjustment: Adjust the final volume of the vaccine formulation with sterile PBS to achieve the desired dose per immunization volume.

  • Storage: Store the formulated vaccine at 4°C and use within the recommended time frame.

G cluster_formulation Vaccine Formulation Workflow Peptide_Synthesis Synthesize & Purify HCV E2 554-569 Peptide Peptide_Reconstitution Reconstitute Peptide in Sterile PBS Peptide_Synthesis->Peptide_Reconstitution Formulation Mix Peptide and Adjuvant (Emulsify/Adsorb/Admix) Peptide_Reconstitution->Formulation Adjuvant_Preparation Prepare Adjuvant Adjuvant_Preparation->Formulation Final_Vaccine Final Vaccine Formulation Formulation->Final_Vaccine

Workflow for peptide vaccine formulation.
Protocol 3: Immunization of Mice

Objective: To immunize mice with the formulated HCV-1 E2 554-569 peptide vaccine to elicit an immune response.

Materials:

  • Formulated HCV-1 E2 554-569 peptide vaccine

  • 6-8 week old female BALB/c mice

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal handling and restraint equipment

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.

  • Primary Immunization (Day 0):

    • Administer the primary immunization to each mouse. The route of administration will depend on the adjuvant used (e.g., subcutaneous or intraperitoneal).

    • A typical dose might be 20-50 µg of peptide per mouse in a volume of 100-200 µL.

    • Include a control group receiving the adjuvant mixed with PBS only.

  • Booster Immunizations (e.g., Day 14 and Day 28):

    • Administer booster immunizations at 2-3 week intervals using the same dose and route as the primary immunization. If using Freund's adjuvant, switch to IFA for all booster shots.

  • Blood Collection: Collect blood samples from the mice at various time points (e.g., pre-immunization, and 1-2 weeks after each booster) to monitor the antibody response. Blood can be collected via the tail vein or retro-orbital sinus.

  • Spleen Collection: At the end of the study (e.g., 1-2 weeks after the final booster), euthanize the mice and aseptically harvest the spleens for T-cell analysis.

G Start Start of Immunization Schedule Day0 Day 0: Primary Immunization (e.g., 50 µg peptide + CFA) Start->Day0 Day14 Day 14: First Booster (e.g., 50 µg peptide + IFA) Day0->Day14 Day28 Day 28: Second Booster (e.g., 50 µg peptide + IFA) Day14->Day28 Day42 Day 42: Endpoint (Serum & Spleen Collection) Day28->Day42

Example mouse immunization schedule.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To measure the titer of antibodies specific to the HCV-1 E2 554-569 peptide in the sera of immunized mice.

Materials:

  • HCV-1 E2 554-569 peptide

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Mouse serum samples (and a negative control serum)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the HCV-1 E2 554-569 peptide to 1-5 µg/mL in coating buffer.

    • Add 100 µL of the peptide solution to each well of a 96-well ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of washing buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with washing buffer.

  • Serum Incubation:

    • Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting from 1:100).

    • Add 100 µL of each serum dilution to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with washing buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a predetermined cut-off (e.g., 2-3 times the absorbance of the negative control).

Protocol 5: Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

Objective: To quantify the number of IFN-γ secreting T-cells specific to the HCV-1 E2 554-569 peptide in the spleens of immunized mice.

Materials:

  • Mouse IFN-γ ELISpot kit (contains capture antibody, detection antibody, and streptavidin-HRP)

  • 96-well PVDF membrane plates

  • HCV-1 E2 554-569 peptide

  • Spleens from immunized and control mice

  • RPMI-1640 medium with 10% FBS

  • Cell strainer

  • Red blood cell lysis buffer

  • Concanavalin A (ConA) or other mitogen (positive control)

  • AEC substrate kit

  • ELISpot plate reader

Procedure:

  • Plate Preparation:

    • Coat the 96-well PVDF plate with the anti-IFN-γ capture antibody overnight at 4°C, as per the kit instructions.

    • Wash and block the plate.

  • Splenocyte Isolation:

    • Aseptically remove the spleens from the immunized and control mice.

    • Prepare single-cell suspensions by passing the spleens through a cell strainer.

    • Lyse the red blood cells using lysis buffer.

    • Wash the splenocytes with RPMI medium and resuspend to a concentration of 2-5 x 10^6 cells/mL.

  • Cell Stimulation:

    • Add 100 µL of the splenocyte suspension to each well of the coated ELISpot plate.

    • Add 100 µL of the HCV-1 E2 554-569 peptide (at a final concentration of 5-10 µg/mL) to the appropriate wells.

    • For a positive control, add a mitogen like ConA to some wells.

    • For a negative control, add only medium to some wells.

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection of Secreted Cytokine:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-HRP. Incubate for 1 hour.

  • Spot Development:

    • Wash the plate and add the AEC substrate.

    • Incubate until distinct red-brown spots appear.

    • Stop the reaction by washing with distilled water.

  • Spot Counting:

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an ELISpot reader.

  • Data Analysis: The results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.

G cluster_elispot ELISpot Assay Principle CaptureAb Coat plate with anti-IFN-γ Capture Ab AddCells Add Splenocytes & HCV E2 554-569 Peptide CaptureAb->AddCells Incubate Incubate 18-24h (IFN-γ is captured) AddCells->Incubate Wash Wash away cells Incubate->Wash DetectionAb Add biotinylated anti-IFN-γ Detection Ab Wash->DetectionAb Strep_HRP Add Streptavidin-HRP DetectionAb->Strep_HRP Substrate Add AEC Substrate Strep_HRP->Substrate Spots Red-brown spots form Substrate->Spots Count Count spots Spots->Count

Principle of the IFN-γ ELISpot assay.

Conclusion and Future Directions

The HCV-1 E2 554-569 peptide represents a conserved antigenic region that is a potential, albeit under-investigated, component of a subunit vaccine against HCV. The protocols outlined above provide a comprehensive framework for the synthesis, formulation, and immunological evaluation of a vaccine candidate based on this peptide. Further research is critically needed to generate specific immunogenicity data for the 554-569 peptide, including the optimal adjuvant and delivery system to elicit robust and protective antibody and T-cell responses. Such studies will be instrumental in determining the ultimate utility of this conserved epitope in the development of a broadly effective HCV vaccine.

References

Application Notes and Protocols for HCV-1 E2 554-569 Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host immune response and a key focus for vaccine development. The peptide sequence 554-569 of the E2 protein (Sequence: Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys) is a major antigenic region.[1] Synthetic peptides corresponding to this epitope are often too small to elicit a robust immune response on their own. Therefore, conjugation to a larger carrier protein is a critical step in the development of peptide-based vaccines and for the production of specific antibodies for research and diagnostic purposes.

This document provides detailed methodologies for the conjugation of the HCV-1 E2 554-569 peptide to carrier proteins, focusing on the widely used maleimide-thiol chemistry that leverages the two cysteine residues within the peptide sequence.

Data Presentation: Quantitative Analysis of Peptide Conjugation

ParameterMethodTypical Range/ValueReference
Peptide:Carrier Molar Ratio Amino Acid Analysis20-100 peptides per KLH molecule
UV-Vis Spectroscopy (A280)Calculation based on extinction coefficients
Conjugation Efficiency (%) HPLC Analysis of unreacted peptide>80%General protocol expectation
Ellman's Reagent Assay (measures free thiols)>80% reduction in free peptide thiolsThermo Fisher Scientific
Maleimide (B117702) Activation Level Cysteine Coupling Assay600-900 moles of maleimide per mole of KLHThermo Fisher Scientific
Conjugate Size Confirmation SDS-PAGEShift in molecular weight of the carrier proteinGeneral biochemical practice
Size Exclusion Chromatography (SEC)Elution profile shift compared to unconjugated proteinGeneral biochemical practice

Experimental Protocols

Protocol 1: Activation of Carrier Protein (KLH) with a Maleimide Crosslinker

This protocol describes the activation of Keyhole Limpet Hemocyanin (KLH) using the heterobifunctional crosslinker Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to introduce maleimide groups that will react with the thiol groups of the cysteine residues in the HCV-1 E2 554-569 peptide.

Materials:

  • Keyhole Limpet Hemocyanin (KLH)

  • Sulfo-SMCC

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.4

  • Desalting columns

Procedure:

  • Prepare KLH: Dissolve KLH in conjugation buffer to a final concentration of 10 mg/mL. If the KLH solution is cloudy, centrifuge to remove any insoluble material.

  • Prepare Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in conjugation buffer.

  • Activation Reaction: Add a 20-fold molar excess of Sulfo-SMCC to the KLH solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker: Remove excess, non-reacted Sulfo-SMCC by passing the reaction mixture through a desalting column equilibrated with conjugation buffer. The maleimide-activated KLH will be in the void volume.

  • Quantification (Optional but Recommended): Determine the concentration of the maleimide-activated KLH using a protein assay (e.g., BCA assay). The level of maleimide activation can be quantified using a cysteine-coupling assay.[2]

Protocol 2: Conjugation of HCV-1 E2 554-569 Peptide to Maleimide-Activated KLH

This protocol details the conjugation of the cysteine-containing HCV-1 E2 554-569 peptide to the activated carrier protein.

Materials:

  • HCV-1 E2 554-569 peptide (with free thiol groups)

  • Maleimide-activated KLH (from Protocol 1)

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.4

  • Quenching Solution: 1 M Cysteine-HCl or 1 M β-mercaptoethanol

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Peptide Preparation: Dissolve the HCV-1 E2 554-569 peptide in the conjugation buffer. If the peptide has poor aqueous solubility, a small amount of an organic solvent like DMSO can be used to aid dissolution before adding it to the conjugation buffer.

  • Conjugation Reaction: Add the dissolved peptide to the maleimide-activated KLH solution. A peptide-to-KLH molar ratio of 100:1 to 200:1 is a good starting point to achieve a final conjugation ratio of 20-100 peptides per KLH molecule.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add a final concentration of 1-10 mM cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups on the KLH. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate: Remove unreacted peptide and quenching reagent by extensive dialysis against PBS or by using centrifugal concentrators.

  • Characterization:

    • Determine the protein concentration of the final conjugate using a BCA assay.

    • Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight of the KLH.

    • Determine the peptide-to-carrier protein ratio using amino acid analysis or UV-Vis spectroscopy.[3]

Visualizations

Experimental Workflow for Peptide Conjugation and Antibody Production

G cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Application Peptide HCV-1 E2 554-569 Peptide Synthesis Reaction Peptide-Carrier Conjugation (Thiol-Maleimide Reaction) Peptide->Reaction Carrier Carrier Protein (e.g., KLH) Activation Carrier Protein Activation (Maleimide Introduction) Carrier->Activation Crosslinker Crosslinker (e.g., Sulfo-SMCC) Crosslinker->Activation Activation->Reaction Purification Purification of Conjugate (Dialysis/SEC) Reaction->Purification Characterization Characterization (SDS-PAGE, Molar Ratio) Purification->Characterization Immunization Immunization of Host Animal Characterization->Immunization Antibody_Production Antibody Production & Purification Immunization->Antibody_Production Application Downstream Applications (ELISA, Neutralization Assays) Antibody_Production->Application

Caption: Workflow for HCV-1 E2 peptide conjugation and subsequent antibody production.

Signaling Pathways Modulated by HCV E2 Glycoprotein

While the direct signaling effects of the 554-569 peptide fragment are not fully elucidated, the full-length HCV E2 glycoprotein is known to interact with host cell receptors and modulate downstream signaling pathways, which can contribute to viral persistence and pathogenesis. The antibodies generated against the 554-569 epitope may interfere with these interactions.

G cluster_hcv HCV E2 Glycoprotein cluster_receptors Host Cell Receptors cluster_signaling Downstream Signaling E2 HCV E2 Protein CD81 CD81 E2->CD81 Binding SRB1 SR-B1 E2->SRB1 Binding TCR_Inhibition TCR Signaling Inhibition E2->TCR_Inhibition Inhibits T-Cell Activation Macrophage_Polarization M2 Macrophage Polarization CD81->Macrophage_Polarization Interaction leads to STAT3 STAT3 Activation Macrophage_Polarization->STAT3 Akt Akt Activation Macrophage_Polarization->Akt

Caption: Known signaling pathways modulated by the HCV E2 glycoprotein.

References

Application Notes: HCV-1 E2 554-569 Peptide for In Vitro T-Cell Stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hepatitis C Virus (HCV) envelope 2 (E2) glycoprotein (B1211001) is a critical component of the virus and a major target for the host immune response. The peptide sequence 554-569 of the HCV-1 E2 protein has been identified as one of the main linear antigenic regions of the E2 protein.[1][2] This region is recognized by antibodies in patients with chronic and acute HCV infection and is implicated in the cellular immune response.[1] Due to its immunogenic properties, the HCV-1 E2 554-569 peptide is a valuable tool for researchers studying HCV-specific T-cell immunity. In vitro T-cell stimulation assays using this peptide allow for the quantification and characterization of HCV-specific T-cell responses, which is crucial for vaccine development, monitoring immune responses during infection, and evaluating the efficacy of immunotherapies.[3][4]

This document provides detailed protocols for using the HCV-1 E2 554-569 peptide in common in vitro T-cell assays, including proliferation and cytokine production analysis.

Peptide Specifications

The HCV-1 E2 554-569 peptide is a synthetic peptide corresponding to a specific region of the HCV envelope protein 2.

PropertyDescription
Sequence Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys (WMNSTGFTKVCGAPPC)[2][5]
Molecular Formula C₇₄H₁₁₁N₁₉O₂₁S₃[2]
Molecular Weight ~1699 g/mol [2][5]
Source Derived from the envelope 2 (E2) protein of Hepatitis C Virus, genotype 1.[5]
Purity >95% (for research use)
Solubility Soluble in DMSO. Further dilution in aqueous buffers or cell culture media is recommended.[6]
Storage Store at -20°C or below. Aliquot to avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol describes how to measure the proliferation of T-cells in response to the HCV-1 E2 554-569 peptide using Carboxyfluorescein Succinimidyl Ester (CFSE). CFSE is a fluorescent dye that covalently labels cells; with each cell division, the fluorescence intensity is halved, which can be measured by flow cytometry.[8]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.[9]

  • HCV-1 E2 554-569 Peptide

  • CFSE Staining Solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)[9]

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin-streptomycin)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (Positive Control)[9]

  • DMSO (Vehicle Control)[6]

  • Flow cytometer

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Wash the cells twice with PBS and resuspend in pre-warmed PBS.[9] Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.[8][9]

  • CFSE Labeling: a. Prepare a CFSE working solution at a final concentration of 0.5-5 µM in pre-warmed PBS.[10][11] b. Add the cell suspension to the CFSE solution. c. Incubate for 10-20 minutes at 37°C, protected from light.[9][12] d. Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium. e. Incubate for 5 minutes on ice. f. Wash the cells twice with complete RPMI medium to remove excess CFSE.[11] g. Resuspend the labeled cells at 1-2 x 10⁶ cells/mL in complete RPMI medium.

  • Cell Culture and Stimulation: a. Plate 1-2 x 10⁵ labeled cells per well in a 96-well round-bottom plate. b. Prepare working solutions of the HCV-1 E2 554-569 peptide. A final concentration range of 1-10 µg/mL is generally recommended.[6][13] c. Add the peptide to the respective wells. d. Set up controls:

    • Unstimulated Control: Cells with vehicle (DMSO) only.[6]
    • Positive Control: Cells stimulated with PHA (e.g., 2.5 µg/mL) or anti-CD3/CD28 beads.[9][13] e. Incubate the plate for 4-7 days at 37°C in a 5% CO₂ incubator.[8][11]

  • Flow Cytometry Analysis: a. Harvest the cells from the plate. b. Wash with PBS containing 2% FBS. c. (Optional) Stain with antibodies for cell surface markers (e.g., CD3, CD4, CD8) and a viability dye to exclude dead cells.[9] d. Acquire samples on a flow cytometer using a 488 nm excitation laser. e. Analyze the data by gating on the live, single-cell lymphocyte population and then on CD4+ or CD8+ T-cell subsets. Proliferation is measured by the decrease in CFSE fluorescence intensity.

Experimental Workflow for CFSE Assay

CFSE_Workflow cluster_prep Cell Preparation cluster_culture Stimulation cluster_analysis Analysis pbmc Isolate PBMCs labeling Label cells with CFSE pbmc->labeling wash1 Wash cells labeling->wash1 plate Plate cells in 96-well plate wash1->plate stim Add HCV Peptide & Controls plate->stim incubate Incubate for 4-7 days stim->incubate harvest Harvest & Stain Cells incubate->harvest acquire Acquire on Flow Cytometer harvest->acquire analyze Analyze Proliferation acquire->analyze

Caption: Workflow for T-cell proliferation analysis using CFSE.

Protocol 2: Intracellular Cytokine Staining (ICS) Assay

This protocol is for detecting the production of cytokines (e.g., IFN-γ, TNF-α) within T-cells following stimulation with the HCV-1 E2 554-569 peptide.

Materials:

  • Isolated PBMCs

  • HCV-1 E2 554-569 Peptide

  • Complete RPMI-1640 medium

  • Protein transport inhibitors (e.g., Brefeldin A, Monensin)[14]

  • PMA/Ionomycin (Positive Control)[6]

  • DMSO (Vehicle Control)

  • Antibodies for surface markers (e.g., anti-CD3, CD4, CD8)

  • Fixation/Permeabilization Buffer

  • Antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)[6]

  • Flow cytometer

Methodology:

  • Cell Stimulation: a. Resuspend PBMCs in complete RPMI medium at 1-2 x 10⁶ cells/mL. b. Add 1 x 10⁶ cells to each tube or well. c. Add the HCV-1 E2 554-569 peptide (final concentration 1-10 µg/mL) or controls (DMSO, PMA/Ionomycin). d. Incubate for 1-2 hours at 37°C, 5% CO₂.[6] e. Add protein transport inhibitors (e.g., Brefeldin A) to block cytokine secretion.[6] f. Continue incubation for an additional 4-16 hours. The total stimulation time is typically 6-18 hours.[14][15]

  • Cell Staining: a. Harvest the cells and wash with PBS containing 2% FBS. b. Stain for surface markers by incubating with fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice. c. Wash the cells to remove unbound antibodies. d. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[6][12] e. Stain for intracellular cytokines by incubating with fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at room temperature.[6] f. Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis: a. Resuspend the cells in PBS/FBS buffer. b. Acquire samples on a flow cytometer. c. Analyze the data by first gating on lymphocytes, then on CD4+ or CD8+ T-cell populations. d. Quantify the percentage of cells expressing specific cytokines (e.g., IFN-γ+, TNF-α+).

Experimental Workflow for Intracellular Cytokine Staining

ICS_Workflow cluster_stim Stimulation cluster_stain Staining cluster_analysis Analysis stim Stimulate PBMCs with Peptide bfa Add Brefeldin A stim->bfa incubate Incubate for 4-16h bfa->incubate surface Surface Marker Staining incubate->surface fixperm Fix & Permeabilize surface->fixperm intra Intracellular Cytokine Staining fixperm->intra wash Wash Cells intra->wash acquire Acquire on Flow Cytometer wash->acquire analyze Analyze Cytokine+ Cells acquire->analyze

Caption: Workflow for Intracellular Cytokine Staining (ICS) assay.

Data Presentation

Quantitative data from T-cell stimulation assays should be presented clearly. Below are examples of how to structure data tables.

Table 1: Recommended Assay Parameters

ParameterProliferation (CFSE)Cytokine Production (ICS)
Cell Type PBMCsPBMCs
Cell Density 1-2 x 10⁵ cells/well1 x 10⁶ cells/well or tube
Peptide Conc. 1 - 10 µg/mL1 - 10 µg/mL
Incubation Time 4 - 7 days[8][11]6 - 18 hours[14][15]
Positive Control PHA, anti-CD3/CD28[9][13]PMA/Ionomycin[6]
Negative Control Unstimulated (Vehicle)Unstimulated (Vehicle)
Primary Readout % Proliferated Cells% Cytokine+ Cells

Table 2: Example Quantitative Results

StimulusT-Cell Subset% Proliferation (CFSE)% IFN-γ+ Cells (ICS)Stimulation Index (SI)*
UnstimulatedCD4+0.8%0.05%1.0
HCV E2 (5µg/mL) CD4+12.5% 0.95% 15.6
UnstimulatedCD8+0.5%0.10%1.0
HCV E2 (5µg/mL) CD8+8.2% 1.50% 16.4
Positive ControlCD4+85.0%45.2%>100
Positive ControlCD8+78.0%55.8%>100

*Stimulation Index (SI) is the ratio of the response in stimulated cells to the response in unstimulated cells. An SI ≥ 3 is often considered a positive response.[16]

T-Cell Activation Pathway

The recognition of the HCV peptide by a T-cell is the initiating event in the adaptive immune response. The peptide is first processed by an Antigen Presenting Cell (APC), such as a dendritic cell or macrophage, and presented on its surface via a Major Histocompatibility Complex (MHC) molecule.[17] A T-cell with a complementary T-Cell Receptor (TCR) recognizes this peptide-MHC complex, leading to T-cell activation, proliferation, and the execution of effector functions like cytokine release.[18]

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Helper Cell apc_node MHC-II + HCV Peptide tcr T-Cell Receptor (TCR) apc_node->tcr Recognition downstream Downstream Signaling (NFAT, AP-1, NF-κB) tcr->downstream activation T-Cell Activation downstream->activation prolif Proliferation (Clonal Expansion) activation->prolif cytokine Cytokine Release (IFN-γ, TNF-α) activation->cytokine

Caption: Peptide recognition by a T-cell leads to activation.

References

Practical Guide to Working with HCV-1 E2 554-569 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component in the viral life cycle and a major target for the host immune response. Within this protein, the peptide sequence spanning amino acids 554-569 of HCV genotype 1 (HCV-1 E2 554-569) has been identified as a significant linear antigenic region.[1] This peptide, with the sequence Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys (WMNSTGFTKVCGAPPC), contains a potential N-glycosylation site and is recognized by antibodies in a substantial portion of HCV-infected individuals.[1][2] Its conserved nature among various HCV strains makes it a region of interest for diagnostic and vaccine development efforts.

This guide provides detailed application notes and experimental protocols for researchers working with the HCV-1 E2 554-569 peptide. It covers methods for its synthesis and handling, as well as its application in key immunological assays such as ELISA, ELISpot, and cell proliferation assays.

Biochemical Properties and Handling

A summary of the key biochemical properties of the HCV-1 E2 554-569 peptide is presented in Table 1.

Table 1: Biochemical Properties of HCV-1 E2 554-569 Peptide

PropertyValueReference
Amino Acid SequenceWMNSTGFTKVCGAPPC[3]
Molecular FormulaC₇₄H₁₁₁N₁₉O₂₁S₃[2][3]
Molecular Weight~1699.0 g/mol [3]
Key FeaturesContains two cysteine residues, potential N-glycosylation site[1]

Peptide Synthesis and Purification:

The HCV-1 E2 554-569 peptide can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[4] Following synthesis, the peptide is cleaved from the resin and deprotected. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity should be confirmed by mass spectrometry and analytical HPLC.

Storage and Handling:

For long-term storage, the lyophilized peptide should be kept at -20°C or colder.[2] For experimental use, the peptide can be reconstituted in a suitable solvent, such as sterile distilled water or a buffer like phosphate-buffered saline (PBS). The solubility of the peptide may vary, and it is advisable to first test solubility in a small amount of solvent. Once in solution, it is recommended to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

This protocol outlines a direct ELISA to detect and quantify antibodies specific to the HCV-1 E2 554-569 peptide in serum or plasma samples.

Materials:

  • HCV-1 E2 554-569 peptide

  • 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA))

  • Serum or plasma samples from patients or immunized animals

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Protocol:

  • Coating:

    • Dilute the HCV-1 E2 554-569 peptide to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the peptide solution to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute serum or plasma samples in Blocking Buffer (e.g., 1:100).

    • Add 100 µL of the diluted samples to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Reading:

    • Read the absorbance at 450 nm using a plate reader.

Quantitative Data:

Studies have shown that a significant percentage of HCV-infected individuals develop antibodies against the E2 554-569 region. One study found that 55% of HCV RNA-positive sera and 53% of HCV RNA-negative sera contained antibodies to this peptide.[1]

Experimental Workflow for ELISA

ELISA_Workflow start Start coat Coat plate with HCV-1 E2 554-569 peptide start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_sample Add diluted serum/plasma wash2->add_sample wash3 Wash add_sample->wash3 add_secondary Add enzyme-conjugated secondary antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add substrate wash4->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read Read absorbance at 450 nm stop_reaction->read end End read->end ELISpot_Workflow start Start coat Coat ELISpot plate with anti-IFN-γ capture antibody start->coat wash1 Wash coat->wash1 block Block plate wash1->block add_cells Add PBMCs and HCV-1 E2 554-569 peptide block->add_cells incubate Incubate 18-24h add_cells->incubate wash2 Wash incubate->wash2 add_detection Add biotinylated detection antibody wash2->add_detection wash3 Wash add_detection->wash3 add_conjugate Add streptavidin-enzyme conjugate wash3->add_conjugate wash4 Wash add_conjugate->wash4 add_substrate Add substrate and develop spots wash4->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction count_spots Count spots stop_reaction->count_spots end End count_spots->end E2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HCV_E2 HCV E2 Protein CD81 CD81 Receptor HCV_E2->CD81 Binds MAPK_Pathway MAPK Pathway (ERK, p38) CD81->MAPK_Pathway Activates STAT_Pathway STAT Pathway CD81->STAT_Pathway Activates Cellular_Response Cell Proliferation, Cytokine Production, Apoptosis MAPK_Pathway->Cellular_Response STAT_Pathway->Cellular_Response

References

Application Notes and Protocols for Immunoassay Development Using HCV-1 E2 554-569

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and serological assays for the detection of anti-HCV antibodies are crucial for diagnosis and screening. The HCV envelope glycoprotein (B1211001) E2 is a major target for the host immune response. Within the E2 protein, the amino acid sequence 554-569 has been identified as a significant antigenic region.[1] Synthetic peptides corresponding to this epitope can be utilized in the development of sensitive and specific immunoassays.

This document provides detailed protocols and application notes for the development of an indirect Enzyme-Linked Immunosorbent Assay (ELISA) using the HCV-1 E2 554-569 peptide for the detection of anti-HCV antibodies.

Peptide Sequence: WMNSTGFTKVCGAPPC[2][3]

Principle of the Immunoassay

The developed assay is an indirect ELISA. The HCV-1 E2 554-569 synthetic peptide is immobilized on the surface of a microplate well. When a serum or plasma sample containing anti-HCV antibodies is added, these antibodies will specifically bind to the peptide. Unbound components are washed away. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP) and directed against human IgG, is then added. This conjugate binds to the captured anti-HCV antibodies. After another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of anti-HCV antibodies in the sample and can be measured spectrophotometrically.

ELISA_Principle cluster_well Microplate Well Surface cluster_steps Assay Steps cluster_visual Molecular Interactions Well Peptide HCV-1 E2 554-569 Peptide Well->Peptide Adsorption Step1 1. Peptide Coating HCV-1 E2 554-569 peptide is adsorbed to the well surface. Step2 2. Blocking Unbound sites on the well surface are blocked. BlockingAgent Blocking Agent Step3 3. Sample Incubation Patient serum is added. Anti-HCV antibodies bind to the peptide. PrimaryAb Anti-HCV Antibody (from sample) Step4 4. Secondary Antibody Incubation Enzyme-conjugated anti-human IgG binds to the captured anti-HCV antibodies. SecondaryAb Enzyme-Conjugated Anti-Human IgG Step5 5. Substrate Addition Substrate is added and converted by the enzyme to a colored product. Substrate Substrate Peptide->PrimaryAb Binding PrimaryAb->SecondaryAb Binding Product Colored Product Substrate->Product Enzyme

Caption: Principle of the indirect ELISA for anti-HCV antibody detection.

Data Presentation

The following tables present illustrative data for the performance of an ELISA using the HCV-1 E2 554-569 peptide. This data is representative of typical results obtained with peptide-based ELISAs for HCV antibody detection and should be used for guidance purposes.[4][5][6][7][8]

Table 1: Illustrative ELISA Results for Control and Test Samples

Sample IDSample TypeOD at 450 nmSignal-to-Cutoff (S/Co) RatioResult
NC1Negative Control0.0850.34Negative
NC2Negative Control0.0950.38Negative
NC3Negative Control0.0900.36Negative
PC1Positive Control1.8507.40Positive
PC2Positive Control2.1008.40Positive
TS001Test Sample0.1100.44Negative
TS002Test Sample2.50010.00Positive
TS003Test Sample0.5002.00Borderline (Retest)

Note: The cutoff value is calculated as the mean OD of negative controls + 3 standard deviations. For this illustrative data, the cutoff is assumed to be 0.250.

Table 2: Illustrative Performance Characteristics

ParameterValue95% Confidence Interval
Sensitivity98.0%95.0% - 99.5%
Specificity99.5%98.0% - 99.9%
Positive Predictive Value (PPV)99.0%Varies with prevalence
Negative Predictive Value (NPV)99.0%Varies with prevalence

Note: These performance characteristics are illustrative and are based on typical results for third-generation HCV antibody ELISAs. Actual performance will depend on the specific assay conditions and the population being tested.

Experimental Protocols

Peptide Handling and Storage
  • Peptide: HCV-1 E2 Protein (554-569) (Sequence: WMNSTGFTKVCGAPPC)

  • Storage: Store the lyophilized peptide at -20°C or colder.

  • Reconstitution: Reconstitute the peptide in sterile, distilled water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Indirect ELISA Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagents.

Materials and Reagents:

  • HCV-1 E2 554-569 peptide

  • High-binding 96-well microtiter plates

  • Coating Buffer: 50 mM Sodium Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T)

  • Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBS-T

  • Sample Diluent: 1% BSA in PBS-T

  • Human serum or plasma samples (test samples, positive controls, negative controls)

  • HRP-conjugated goat anti-human IgG (secondary antibody)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution: 2N H₂SO₄

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Peptide Coating:

    • Dilute the HCV-1 E2 554-569 peptide to a final concentration of 10 µg/mL in Coating Buffer. Note: This concentration is a starting point and should be optimized.

    • Add 100 µL of the diluted peptide solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Sample Incubation:

    • Dilute serum/plasma samples (including positive and negative controls) 1:100 in Sample Diluent. Note: The optimal dilution factor should be determined experimentally.

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the samples.

    • Wash the wells five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated anti-human IgG in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the wells five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate at room temperature in the dark for 15-30 minutes. Monitor the color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the Cutoff Value:

    • The cutoff value is typically calculated as the mean optical density (OD) of the negative controls plus three times the standard deviation (SD).

    • Cutoff = Mean OD (Negative Controls) + 3 * SD (Negative Controls)

  • Calculate the Signal-to-Cutoff (S/Co) Ratio:

    • S/Co = OD of Sample / Cutoff Value

  • Interpret the Results:

    • S/Co ≥ 1.0: Positive for anti-HCV antibodies.

    • S/Co < 1.0: Negative for anti-HCV antibodies.

    • Samples with S/Co ratios close to 1.0 may be considered borderline and should be retested.

Experimental Workflow Visualization

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Detection Coat Coat plate with HCV-1 E2 554-569 peptide (10 µg/mL) Wash1 Wash x3 Coat->Wash1 Block Block with 5% milk or 1% BSA Wash1->Block Wash2 Wash x3 Block->Wash2 AddSample Add diluted serum/plasma samples (1:100) Wash2->AddSample Incubate1 Incubate 1 hr at 37°C AddSample->Incubate1 Wash3 Wash x5 Incubate1->Wash3 AddSecondary Add diluted HRP-conjugated anti-human IgG Wash3->AddSecondary Incubate2 Incubate 1 hr at 37°C AddSecondary->Incubate2 Wash4 Wash x5 Incubate2->Wash4 AddSubstrate Add TMB substrate Wash4->AddSubstrate Incubate3 Incubate 15-30 min at RT AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read absorbance at 450 nm AddStop->Read

Caption: Experimental workflow for the indirect ELISA.

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Hepatitis C Virus (HCV) E2 Glycoprotein Peptide (554-569)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host's humoral immune response and plays a crucial role in viral entry into host cells.[1] The region spanning amino acids 554-569 of the E2 protein has been identified as a major linear antigenic region.[2] Understanding the binding kinetics of antibodies and other molecules to this epitope is vital for the development of diagnostics, vaccines, and therapeutics. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity and kinetics.[3][4]

These application notes provide a detailed protocol for using SPR to characterize the interaction between the HCV-1 E2 peptide (554-569) and a specific monoclonal antibody (mAb).

Key Applications

  • Epitope Mapping: Characterizing the binding of monoclonal antibodies to a specific linear epitope of the HCV E2 glycoprotein.

  • Kinetic Analysis: Determining the association (k_a_) and dissociation (k_d_) rate constants, and the equilibrium dissociation constant (K_D_) for the peptide-antibody interaction.

  • Drug Discovery: Screening for small molecules or other biologics that can bind to this E2 epitope and potentially inhibit viral entry.[5]

  • Diagnostic Development: Assessing the binding of patient-derived antibodies to this antigenic region.

Experimental Protocols

Materials and Reagents
  • SPR Instrument: (e.g., Biacore, Reichert, etc.)

  • Sensor Chip: CM5 sensor chip (for amine coupling).

  • Ligand: Synthetic HCV-1 E2 peptide (554-569) with an N-terminal amine group for coupling. Sequence: WMNSTGFTKVCGAPPC[6]. Purity >95%.

  • Analyte: Monoclonal antibody (mAb) specific for the HCV E2 554-569 region.

  • Immobilization Kit: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.[5]

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (or other suitable solution determined by scouting).

Experimental Workflow

The general workflow for the SPR experiment involves ligand immobilization, analyte binding analysis, and data processing.

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_ligand Prepare Ligand (HCV E2 554-569 Peptide) immobilization Immobilize Ligand on CM5 Chip prep_ligand->immobilization prep_analyte Prepare Analyte (Monoclonal Antibody) binding Inject Analyte (Binding Analysis) prep_analyte->binding immobilization->binding regeneration Regenerate Surface binding->regeneration data_proc Process Sensorgram binding->data_proc regeneration->binding Next Cycle kinetic_fit Kinetic Model Fitting data_proc->kinetic_fit results Determine ka, kd, KD kinetic_fit->results

Caption: General workflow for an SPR experiment.

Detailed Protocol: Ligand Immobilization (Amine Coupling)
  • System Priming: Prime the SPR instrument with running buffer (HBS-EP+) until a stable baseline is achieved.

  • Chip Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell(s) for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups on the sensor surface.[5]

  • Ligand Injection: Inject the HCV E2 (554-569) peptide, diluted in immobilization buffer (10 mM Sodium Acetate, pH 5.0) to a concentration of 20-50 µg/mL. The target immobilization level is typically 100-200 Response Units (RU).

  • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

  • Stabilization: Perform 2-3 startup cycles with running buffer and regeneration solution to stabilize the immobilized surface.

Detailed Protocol: Kinetic Analysis
  • Analyte Preparation: Prepare a series of dilutions of the monoclonal antibody in running buffer. A typical concentration range for a high-affinity antibody would be 0.1 nM to 100 nM. Include a zero-concentration sample (running buffer alone) for double referencing.

  • Binding Measurement:

    • Inject the lowest concentration of the antibody over both the reference (unmodified) and ligand-immobilized flow cells at a flow rate of 30 µL/min.

    • Allow for an association phase (e.g., 180 seconds) followed by a dissociation phase (e.g., 600 seconds) where only running buffer flows over the chip.

    • After the dissociation phase, inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30-60 seconds to remove any bound analyte.

    • Repeat the injection cycle for each concentration of the antibody, moving from the lowest to the highest concentration.

Data Presentation

The collected data is processed by subtracting the reference flow cell signal and the zero-concentration (buffer) injection signal. The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

Table 1: Representative Kinetic Data for HCV E2 (554-569) Peptide-Antibody Interaction
Analyte (mAb) Conc. (nM)Association Rate (k_a_) (1/Ms)Dissociation Rate (k_d_) (1/s)Affinity (K_D_) (nM)
101.5 x 10^52.0 x 10^-41.3
251.6 x 10^52.1 x 10^-41.3
501.5 x 10^52.0 x 10^-41.3
Average 1.53 x 10^5 2.03 x 10^-4 1.32

Note: The data presented in this table is hypothetical and serves as an example of typical results obtained from an SPR experiment. Actual values will vary depending on the specific antibody and experimental conditions.

Signaling Pathway and Interaction Context

The interaction between the HCV E2 glycoprotein and host cell receptors, such as CD81, is a critical step for viral entry.[7] Antibodies that bind to key epitopes on E2, such as the 554-569 region, can neutralize the virus by sterically hindering this interaction.

G cluster_hcv HCV Virion cluster_host Host Cell E2 E2 Glycoprotein E2_peptide E2 (554-569) Epitope E2->E2_peptide contains CD81 CD81 Receptor E2->CD81 Binding leads to Viral Entry mAb Neutralizing mAb mAb->E2 Blocks Interaction mAb->E2_peptide Binding

Caption: Neutralization of HCV by mAb binding to E2.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Immobilization Level Inactive peptide; Incorrect pH of immobilization buffer.Verify peptide activity; Perform a pH scouting experiment to find the optimal pH for pre-concentration.
High Non-Specific Binding Analyte is "sticky"; Insufficient blocking of the reference surface.Increase salt concentration or add 0.1% BSA to the running buffer; Ensure complete deactivation of the reference flow cell.
Poor Fit to 1:1 Model Mass transport limitation; Heterogeneous analyte or ligand.Increase flow rate during analyte injection; Use a lower ligand density; Ensure purity of both peptide and antibody.[8]
Incomplete Regeneration Regeneration solution is too mild.Screen a panel of regeneration solutions (e.g., low/high pH, high salt, detergents) to find one that removes all analyte without damaging the ligand.

This information is based on general SPR troubleshooting principles.[9]

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Binding HCV-1 E2 554-569

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 plays a crucial role in the virus's entry into host cells by interacting with cell surface receptors, such as CD81. The specific region of E2 spanning amino acids 554-569 has been identified as a significant antigenic region, potentially involved in antibody binding and receptor interactions.[1] Understanding the binding dynamics of this peptide to various cell types is essential for the development of novel antiviral therapies and vaccines. Flow cytometry offers a powerful and quantitative method to analyze these cell-surface binding events at a single-cell level.

These application notes provide detailed protocols for analyzing the binding of a fluorescently labeled HCV-1 E2 554-569 peptide to target cells using flow cytometry. Additionally, an indirect staining method for the full-length E2 protein is described for comparative analysis.

Data Presentation

Table 1: Representative Quantitative Data on HCV E2 Binding Inhibition

InhibitorConcentrationTarget Cells% Reduction in E2 BindingReference
PE2D Peptide250 nMHuh-7.5.186.5%[2]
PE2B Peptide250 nMHuh-7.5.181.1%[2]
Anti-CD81 Antibody10 µg/mL293T100%
Heparan SulfateNot SpecifiedHuh-7.5.1Not Specified[2]

Note: The data above is a summary of findings from various studies and serves as an example of how to present quantitative results. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Direct Binding Assay using a Fluorescently Labeled HCV-1 E2 554-569 Peptide

This protocol details the direct measurement of the binding of a fluorescently labeled E2 554-569 peptide to target cells.

1.1. Materials

  • HCV-1 E2 554-569 peptide (custom synthesized)

  • Fluorescein isothiocyanate (FITC) or other suitable fluorescent dye

  • Target cells (e.g., Huh-7.5.1, HepG2)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.05% sodium azide)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

1.2. Peptide Labeling with FITC This procedure outlines the covalent conjugation of FITC to the N-terminus of the E2 554-569 peptide.

  • Dissolve the HCV-1 E2 554-569 peptide in 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.

  • Slowly add the FITC solution to the peptide solution while gently vortexing. A molar excess of FITC is recommended.

  • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Remove unreacted FITC by gel filtration or dialysis.

  • Determine the concentration and labeling efficiency of the FITC-labeled peptide by measuring its absorbance at 280 nm and 495 nm.

1.3. Cell Preparation

  • Culture target cells to a density of approximately 1 x 10^6 cells/mL.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.

1.4. Staining Procedure

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the FITC-labeled HCV-1 E2 554-569 peptide to the cell suspension at various concentrations (e.g., 0.1, 1, 10 µM).

  • Incubate the tubes for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.

  • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Add a viability dye (e.g., PI) just before analysis to exclude dead cells.

1.5. Flow Cytometry Analysis

  • Acquire data on a flow cytometer, collecting at least 10,000 events for each sample.

  • Set up a forward scatter (FSC) versus side scatter (SSC) plot to gate on the cell population of interest.

  • Create a histogram of the fluorescence intensity in the FITC channel (typically FL1) for the gated cell population.

  • Calculate the mean fluorescence intensity (MFI) or the percentage of FITC-positive cells for each sample.

Protocol 2: Indirect Binding Assay for Full-Length HCV-1 E2 Protein

This protocol describes the detection of unlabeled full-length E2 protein binding to cells using a primary and a fluorescently labeled secondary antibody.

2.1. Materials

  • Recombinant full-length HCV-1 E2 protein (e.g., GST-tagged or His-tagged)

  • Target cells (e.g., Huh-7.5.1)

  • Primary antibody specific to the E2 protein or its tag (e.g., anti-GST or anti-His antibody)

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)

  • Flow Cytometry Staining Buffer

  • PI or other viability dye

  • Flow cytometer

2.2. Cell Preparation

  • Prepare cells as described in section 1.3.

2.3. Staining Procedure

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the recombinant E2 protein to the cells at a predetermined optimal concentration.

  • Incubate for 1 hour at 37°C.[2]

  • Wash the cells twice with cold Flow Cytometry Staining Buffer.

  • Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer containing the primary antibody at the recommended dilution.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with cold Flow Cytometry Staining Buffer.

  • Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer containing the fluorescently labeled secondary antibody at the recommended dilution.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with cold Flow Cytometry Staining Buffer.

  • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Add a viability dye just before analysis.

2.4. Flow Cytometry Analysis

  • Acquire and analyze the data as described in section 1.5.

Visualizations

HCV_E2_Binding_Pathway cluster_virus Hepatitis C Virus (HCV) cluster_cell Host Cell (e.g., Hepatocyte) HCV HCV Virion E2 E2 Glycoprotein (contains 554-569 region) HCV->E2 displays CD81 CD81 Receptor E2->CD81 Initial Binding SRB1 SR-B1 E2->SRB1 Binding Claudin1 Claudin-1 CD81->Claudin1 Co-receptor interaction Occludin Occludin Claudin1->Occludin Co-receptor interaction Internalization Viral Entry & Endocytosis Occludin->Internalization Triggers

Caption: Putative signaling pathway of HCV entry mediated by E2 glycoprotein binding.

Direct_Binding_Workflow start Start peptide FITC-labeled HCV E2 554-569 Peptide start->peptide cells Prepare Target Cells (e.g., Huh-7.5.1) start->cells incubation Incubate Peptide with Cells peptide->incubation cells->incubation wash Wash to Remove Unbound Peptide incubation->wash flow Analyze by Flow Cytometry wash->flow end End flow->end

Caption: Experimental workflow for the direct binding assay.

Indirect_Binding_Workflow start Start protein Recombinant HCV E2 Protein start->protein cells Prepare Target Cells start->cells incubation1 Incubate E2 Protein with Cells protein->incubation1 cells->incubation1 wash1 Wash incubation1->wash1 primary_ab Add Primary Antibody wash1->primary_ab incubation2 Incubate primary_ab->incubation2 wash2 Wash incubation2->wash2 secondary_ab Add Fluorescent Secondary Antibody wash2->secondary_ab incubation3 Incubate secondary_ab->incubation3 wash3 Wash incubation3->wash3 flow Analyze by Flow Cytometry wash3->flow end End flow->end

Caption: Experimental workflow for the indirect binding assay.

References

Application Notes and Protocols: HCV-1 E2 554-569 Peptide in Antibody-Antigen Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for the host immune response and a key focus in vaccine development. Within this protein, the peptide sequence corresponding to amino acids 554-569 of HCV genotype 1 (HCV-1 E2 554-569), with the sequence Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys (WMNSTGFTKVCGAPPC), has been identified as a major linear antigenic region.[1] This peptide is recognized by antibodies in a significant portion of HCV-infected individuals, making it a valuable tool for studying antibody-antigen interactions, for serological screening, and for epitope mapping to inform vaccine design.[1] The region also contains a putative N-glycosylation site, which may play a role in how the immune system recognizes the E2 protein.[1]

These application notes provide an overview of the utility of the HCV-1 E2 554-569 peptide and detailed protocols for its use in key immunological assays.

Applications

The HCV-1 E2 554-569 peptide is primarily utilized in the following applications:

  • Serological Screening: As a coating antigen in Enzyme-Linked Immunosorbent Assays (ELISAs) to detect the presence of specific antibodies in the sera of patients infected with HCV. The high prevalence of antibodies targeting this region makes it a useful marker for infection.[1]

  • Epitope Mapping: In peptide substitution analysis to identify the specific amino acid residues that are critical for antibody binding. This information is crucial for understanding the molecular basis of immune recognition and for the rational design of vaccines and immunotherapeutics.[1]

  • Negative Control in Binding Assays: Due to its specific antigenic properties, this peptide has also been effectively used as a negative control in studies focusing on other regions of the E2 protein, such as the hypervariable region 1 (HVR1), to demonstrate the specificity of other interactions.[2]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data regarding the antigenicity of the HCV-1 E2 554-569 peptide.

Table 1: Prevalence of Antibodies Against HCV-1 E2 554-569 in HCV-Infected Individuals [1]

Patient StatusNumber of Sera TestedPercentage with Antibodies to E2 554-569
HCV RNA-PositiveNot Specified55%
HCV RNA-NegativeNot Specified53%

Table 2: Essential Amino Acid Residues for Antibody Binding within the E2 554-569 Peptide [1]

Amino Acid PositionOriginal ResidueEssential for Antibody Binding
564CysNo
566AlaYes
567ProYes
568ProYes
569CysNo

Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Anti-HCV-1 E2 554-569 Antibodies

This protocol describes a standard indirect ELISA to screen for antibodies specific to the HCV-1 E2 554-569 peptide in patient serum.

Materials:

  • HCV-1 E2 554-569 synthetic peptide (e.g., from Bachem or other reputable supplier)

  • 96-well ELISA plates (high-binding)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% Bovine Serum Albumin in PBS-T)

  • Patient and control serum samples

  • Secondary Antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate Solution (e.g., TMB or ABTS)

  • Stop Solution (e.g., 2 M H₂SO₄ for TMB)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the HCV-1 E2 554-569 peptide to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide solution to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Discard the coating solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Incubation with Primary Antibody (Serum Samples):

    • Dilute patient and control sera in Blocking Buffer (e.g., 1:100 dilution).

    • Add 100 µL of the diluted sera to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Incubation with Secondary Antibody:

    • Dilute the HRP-conjugated anti-human IgG in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Reading the Plate:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Protocol 2: Epitope Mapping using Peptide Substitution Analysis

This protocol outlines the procedure for identifying key residues for antibody binding using a set of synthetic peptides where each amino acid of the E2 554-569 sequence is systematically replaced, typically with Alanine.

Materials:

  • A set of synthetic peptides:

    • The wild-type HCV-1 E2 554-569 peptide.

    • A series of peptides where each residue from 554 to 569 is individually replaced by Alanine (or another neutral amino acid).

  • Pooled sera from HCV-positive patients known to be reactive to the wild-type peptide, or a specific monoclonal antibody.

  • All other reagents and equipment are as listed in Protocol 1.

Procedure:

  • Coating:

    • Coat separate wells of a 96-well plate with the wild-type peptide and each of the substitution analogue peptides, as described in Protocol 1.

  • ELISA Procedure:

    • Perform the ELISA as described in Protocol 1, using the pooled patient sera or monoclonal antibody as the primary antibody.

  • Data Analysis:

    • Measure the absorbance for each well.

    • Compare the absorbance values obtained for each of the substitution peptides with the absorbance value for the wild-type peptide.

    • A significant reduction in absorbance for a particular substitution peptide indicates that the replaced amino acid is essential for antibody binding.

Visualizations

The following diagrams illustrate the experimental workflows described above.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_antibody_incubation Antibody Incubation cluster_detection Detection A Dilute E2 554-569 Peptide B Add Peptide to Wells A->B C Incubate Overnight at 4°C B->C D Wash Plate C->D Next Step E Add Blocking Buffer D->E F Incubate E->F G Wash Plate F->G Next Step H Add Diluted Serum G->H I Incubate H->I J Wash Plate I->J K Add Secondary Antibody J->K L Incubate K->L M Wash Plate L->M Next Step N Add Substrate M->N O Incubate in Dark N->O P Add Stop Solution O->P Q Read Absorbance P->Q

Caption: Workflow for ELISA-based detection of antibodies against HCV-1 E2 554-569.

Epitope_Mapping_Workflow cluster_peptide_prep Peptide Preparation & Coating cluster_elisa ELISA Procedure cluster_analysis Data Analysis A Synthesize Wild-Type & Substitution Peptides B Coat Separate Wells with Each Peptide A->B C Perform ELISA using Pooled Sera or Monoclonal Ab B->C D Measure Absorbance for Each Well C->D E Compare Absorbance of Substitution Peptides to Wild-Type D->E F Identify Essential Residues (Significant Drop in Absorbance) E->F

Caption: Workflow for epitope mapping of HCV-1 E2 554-569 using peptide substitution analysis.

References

Application Notes and Protocols for Crystallizing HCV-1 E2 554-569 for Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the crystallization of the Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) 2 (E2) peptide, spanning residues 554-569. This peptide is a critical linear antigenic epitope and a potential target for vaccine and therapeutic development. The following protocols are designed to facilitate the structural determination of this peptide through X-ray crystallography, providing insights into its conformation and potential interactions with antibodies.

Introduction to HCV E2 554-569

The HCV E2 glycoprotein is essential for viral entry into host cells and is a primary target for the host's immune response. The region encompassing amino acids 554-569 has been identified as a major linear antigenic site.[1][2] Understanding the three-dimensional structure of this peptide is crucial for the rational design of novel antiviral agents and vaccines. However, the inherent flexibility of short peptides presents a significant challenge for crystallization. These protocols outline a systematic approach to overcome these challenges and obtain high-quality crystals suitable for structural analysis.

Peptide Synthesis and Purification

The successful crystallization of the HCV-1 E2 554-569 peptide is critically dependent on its purity. The peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by rigorous purification.

Synthesis

The target peptide sequence is Trp-Leu-Gly-Cys-Ala-Ala-Lys-Pro-Leu-Val-Pro-Arg-Ala-Lys-Cys-Asn. Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is recommended for synthesis.

Purification Protocol

High-performance liquid chromatography (HPLC) is the method of choice for purifying the synthetic peptide to a homogeneity of >98%.[3][4][5]

Table 1: HPLC Purification Parameters

ParameterSpecification
Column Reversed-phase C18 column
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient A linear gradient of 5-60% Mobile Phase B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV absorbance at 214 nm and 280 nm

Post-Purification Processing:

  • Pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain a fluffy white powder.

  • It is highly recommended to perform a salt exchange step to remove TFA, as it can inhibit crystallization. This can be achieved by redissolving the peptide in a buffered solution (e.g., 10 mM HCl) and re-lyophilizing.[5]

Biophysical Characterization

Prior to setting up crystallization trials, it is essential to characterize the purified peptide to ensure its quality and to determine its behavior in solution.

Table 2: Recommended Biophysical Characterization Techniques

TechniquePurposeSample Requirements
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm the correct molecular weight of the peptide.1-10 µL of 1 mg/mL solution
Analytical HPLC Assess the purity of the final peptide stock.10-20 µL of 1 mg/mL solution
Dynamic Light Scattering (DLS) Determine the aggregation state and monodispersity of the peptide in solution.20-50 µL of 1-10 mg/mL solution
Circular Dichroism (CD) Spectroscopy Provide information on the secondary structure content of the peptide in different buffer conditions.200-300 µL of 0.1-1 mg/mL solution

Crystallization Protocols

The crystallization of a short, flexible peptide like HCV-1 E2 554-569 is challenging. A thorough screening of a wide range of conditions is necessary. The vapor diffusion method, in both hanging and sitting drop formats, is a common and effective technique.[6][7]

Experimental Workflow

experimental_workflow Experimental Workflow for Peptide Crystallization cluster_synthesis Peptide Synthesis & Purification cluster_characterization Biophysical Characterization cluster_crystallization Crystallization cluster_analysis Structural Analysis synthesis Solid-Phase Peptide Synthesis purification HPLC Purification (>98%) synthesis->purification salt_exchange TFA Removal purification->salt_exchange ms Mass Spectrometry salt_exchange->ms hplc Analytical HPLC salt_exchange->hplc dls Dynamic Light Scattering salt_exchange->dls cd Circular Dichroism salt_exchange->cd screening High-Throughput Screening (Vapor Diffusion) dls->screening optimization Optimization of Hits screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting diffraction X-ray Diffraction Data Collection harvesting->diffraction structure Structure Solution & Refinement diffraction->structure signaling_pathway Drug Development Pipeline cluster_discovery Target Identification cluster_structure Structural Biology cluster_design Rational Design cluster_validation Preclinical & Clinical Validation target HCV E2 554-569 Epitope crystallization Peptide Crystallization target->crystallization xray X-ray Crystallography crystallization->xray structure 3D Structure Determination xray->structure vaccine Vaccine Design structure->vaccine drug Small Molecule Inhibitor Design structure->drug invitro In Vitro Assays vaccine->invitro drug->invitro invivo In Vivo Studies invitro->invivo clinical Clinical Trials invivo->clinical

References

Troubleshooting & Optimization

HCV E2 Peptide Troubleshooting Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to Hepatitis C Virus (HCV) E2 peptide and protein aggregation. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of HCV E2 peptide aggregation in solution?

A1: The primary cause of aggregation in recombinant HCV E2 glycoproteins is the formation of incorrect or non-native disulfide bonds.[1] The E2 protein contains 18 highly conserved cysteine residues that can form a complex network of disulfide bridges.[1] If these bonds form incorrectly, it leads to misfolding and subsequent aggregation.[1][2] Additionally, the presence of highly variable and flexible regions within the E2 structure can contribute to its propensity to aggregate.[3][4]

Q2: Can the glycosylation state of the E2 protein affect its aggregation?

A2: Yes, the glycosylation state of the E2 protein is crucial for its proper conformation and can influence its aggregation state.[3] The E2 protein has multiple N-glycosylation sites, and variations in glycosylation can impact folding and stability.[3]

Q3: My synthetic HCV E2 peptide is showing poor solubility. What can I do?

A3: Poor solubility of synthetic peptides is a common issue. One strategy to improve the aqueous solubility of HCV E2 epitope mimics is to incorporate polar cyclization hinges into the peptide design.[5] This modification can increase the polarity of the peptide without negatively impacting its recognition by antibodies.[5] For aggregation issues during solid-phase peptide synthesis, strategies include switching to different solvents like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO), sonicating the reaction mixture, or coupling at a higher temperature.[6]

Q4: Does aggregation of the E2 protein always have a negative impact on its immunogenicity?

A4: Not necessarily. While aggregation can be problematic for many applications, some studies have shown that aggregated forms of the E2 protein can induce a stronger humoral immune response, leading to higher levels of anti-E2 antibodies in vaccinated mice compared to monomeric forms.[1]

Troubleshooting Guides

Issue 1: Recombinant E2 Protein Shows High Levels of Aggregates on a Non-Reducing SDS-PAGE.

Possible Cause: Formation of incorrect intermolecular disulfide bonds.

Solutions:

  • Cysteine-to-Alanine Mutagenesis: Strategically mutating specific cysteine residues that are prone to forming non-native disulfide bonds to alanine (B10760859) can significantly reduce aggregation.[1][7] For example, a mutant E2 protein with eight specific cysteines changed to alanines (E2.C8A) was shown to predominantly form monomers.[7]

  • Protein Truncation: Using a truncated form of the E2 protein, such as the E2 core domain, can reduce aggregation. These shorter constructs often lack the hypervariable regions and the stem region, which can contribute to misfolding and aggregation.[1]

  • Buffer Optimization: While specific formulations can be application-dependent, ensure your purification and storage buffers have an optimal pH and ionic strength. Consider the addition of mild detergents or additives that can help maintain protein solubility, though their compatibility with downstream applications must be verified.

Issue 2: Synthetic E2 Peptide Precipitates Out of Solution During an Experiment.

Possible Cause: The peptide sequence is hydrophobic, leading to low aqueous solubility and aggregation.

Solutions:

  • Modify the Peptide Sequence: If possible, introduce more polar amino acids into the sequence without disrupting the epitope's structure. However, this is often not feasible as it can alter the peptide's biological activity.[5]

  • Incorporate Polar Hinges: For cyclic peptides mimicking E2 epitopes, the incorporation of polar cyclization hinges can significantly improve water solubility.[5]

  • Use of Chaotropic Agents: In some initial exploratory phases, the use of chaotropic salts like guanidinium (B1211019) chloride or urea (B33335) can help solubilize aggregated peptides, but these are denaturing and generally not suitable for functional assays.

  • Solvent Modification: For certain applications, the addition of organic co-solvents like DMSO or trifluoroethanol (TFE) can help maintain peptide solubility and secondary structure.[8]

Quantitative Data Summary

The following table summarizes data on the humoral immune response induced by aggregated versus monomeric forms of the E2 protein in mice.

Immunization GroupGeometric Mean Antibody Titer (Adaptive Phase)Geometric Mean Antibody Titer (Memory Phase)
E2/E2 (Aggregates)~500,000~70,400
E2.C8A/E2.C8A (Monomers)~12,000High titers maintained
MVA-HCV/E2 (Aggregates)~12,000~51,200
MVA-HCV/E2.C8A (Monomers)~40-

Data adapted from a study on the immunogenicity of different E2 protein forms.[1]

Experimental Protocols

Protocol 1: Analysis of E2 Protein Aggregation by SDS-PAGE

This protocol allows for the visualization of monomeric and aggregated forms of the E2 protein.

  • Sample Preparation:

    • Non-reducing conditions: Mix the purified E2 protein sample with a loading dye that does not contain a reducing agent (e.g., DTT or β-mercaptoethanol). The loading dye should contain SDS (e.g., 4%), glycerol (B35011) (e.g., 20%), and a tracking dye in a Tris-Glycine buffer.

    • Reducing conditions: Mix the purified E2 protein sample with a loading dye containing a reducing agent like Dithiothreitol (DTT).

  • Heating: Heat the samples at 99°C for 5 minutes before loading onto the gel.[1]

  • Electrophoresis: Load the samples onto a 4–12% Tris-Glycine gel. Run the gel for approximately 30 minutes at 200V in a running buffer such as 50 mM MOPS, 50 mM Tris, pH 7.7.[1]

  • Staining: After electrophoresis, stain the gel with Coomassie Blue to visualize the protein bands. Under non-reducing conditions, disulfide-linked aggregates will appear as higher molecular weight bands, while under reducing conditions, these should resolve into the monomeric E2 band.

Protocol 2: Cell Lysis for E2 Protein Analysis

This is a general protocol for lysing cells to extract HCV proteins for further analysis.

  • Cell Harvesting: Harvest transfected HEK-293T cells (or other appropriate cell lines) expressing the E2 protein.

  • Lysis Buffer Preparation: Prepare RBS buffer (10 mM Tris-HCl pH 7.8, 10 mM NaCl, 1.5 mM MgCl₂).[1]

  • Lysis: Resuspend the cell pellet in RBS buffer and incubate for 15 minutes at 4°C.

  • Detergent Addition: Add 5% NP-40 and incubate for an additional 15 minutes at 4°C.[1]

  • Centrifugation: Centrifuge the cellular extracts at 2000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins for downstream applications like immunoprecipitation or Western blotting.

Visualizations

Troubleshooting_Workflow start Start: E2 Peptide Aggregation Observed check_type Is the peptide recombinant or synthetic? start->check_type recombinant Recombinant Protein check_type->recombinant Recombinant synthetic Synthetic Peptide check_type->synthetic Synthetic recomb_strategy Troubleshooting Strategies for Recombinant Protein recombinant->recomb_strategy synth_strategy Troubleshooting Strategies for Synthetic Peptide synthetic->synth_strategy cys_mut Cysteine to Alanine Mutagenesis recomb_strategy->cys_mut truncation Protein Truncation recomb_strategy->truncation buffer_opt Buffer Optimization recomb_strategy->buffer_opt end End: Aggregation Reduced cys_mut->end truncation->end buffer_opt->end polar_hinge Incorporate Polar Hinges (if cyclic) synth_strategy->polar_hinge synthesis_mods Modify Synthesis Protocol (solvents, temperature) synth_strategy->synthesis_mods co_solvents Use Co-solvents (DMSO, TFE) synth_strategy->co_solvents polar_hinge->end synthesis_mods->end co_solvents->end

Caption: A logical workflow for troubleshooting HCV E2 peptide aggregation.

SDS_PAGE_Workflow start Start: Purified E2 Protein Sample split Split Sample into Two Aliquots start->split non_reducing_dye Add Non-Reducing Loading Dye (No DTT) split->non_reducing_dye Aliquot 1 reducing_dye Add Reducing Loading Dye (+DTT) split->reducing_dye Aliquot 2 heat1 Heat at 99°C for 5 min non_reducing_dye->heat1 load_gel Load Samples onto 4-12% Tris-Glycine Gel heat1->load_gel heat2 Heat at 99°C for 5 min reducing_dye->heat2 heat2->load_gel run_sds Run SDS-PAGE (~30 min at 200V) load_gel->run_sds stain Stain Gel with Coomassie Blue run_sds->stain analyze Analyze Bands: Compare Reducing vs. Non-Reducing Lanes stain->analyze

Caption: Experimental workflow for analyzing E2 aggregation via SDS-PAGE.

References

optimizing solubility of HCV E2 554-569 peptide for assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HCV E2 554-569 Peptide

Welcome to the technical support center for the Hepatitis C Virus (HCV) Envelope 2 (E2) protein fragment 554-569. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of this peptide for various assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of the HCV E2 554-569 peptide?

The HCV E2 554-569 peptide is a 16-amino acid sequence (WMNSTGFTKVCGAPPC) known to be a major antigenic region of the hepatitis C virus.[1][2] Its sequence contains a high proportion of hydrophobic residues (50%: W, M, F, V, A, P, P), making it poorly soluble in neutral aqueous solutions like water or phosphate-buffered saline (PBS).[3][4] The peptide also contains methionine (M) and two cysteine (C) residues, which are susceptible to oxidation and disulfide bond formation, respectively, posing additional handling challenges.[3][5]

Q2: Why is my HCV E2 554-569 peptide not dissolving in PBS or water?

The insolubility is due to its hydrophobic nature. Peptides with 50% or more hydrophobic amino acids tend to aggregate in aqueous solutions to minimize contact between these residues and water.[3][4] A small amount of organic solvent is typically required to break these hydrophobic interactions and facilitate dissolution.

Q3: Can I use DMSO to dissolve the peptide?

While dimethyl sulfoxide (B87167) (DMSO) is a common solvent for hydrophobic peptides, it is not recommended for the HCV E2 554-569 peptide.[6] DMSO can oxidize the methionine (M) and cysteine (C) residues present in the sequence, which could alter the peptide's structure and function.[3][7] If no alternatives are possible, use only high-purity, anhydrous DMSO and minimize the peptide's exposure time.

Q4: My peptide solution became cloudy after adding my aqueous buffer. What happened?

Cloudiness or precipitation indicates that the peptide has exceeded its solubility limit in the final solvent mixture. This typically happens when the aqueous buffer is added too quickly or the final concentration of the organic solvent is too low to keep the hydrophobic peptide in solution. To resolve this, the peptide may need to be lyophilized again and re-dissolved using a different protocol.[3]

Q5: How can I prevent peptide aggregation?

Aggregation is primarily caused by hydrophobic interactions and the potential formation of intermolecular disulfide bonds between the two cysteine residues. To minimize this:

  • Use appropriate solvents: Follow the recommended guidelines for dissolving hydrophobic peptides.

  • Work with cold solutions: Perform dilutions on ice to reduce hydrophobic interactions.

  • Sonication: Use brief pulses of sonication in a water bath to help break up aggregates.[6][8]

  • Reducing agents: For applications where disulfide bonding is a concern, consider dissolving the peptide in buffers containing a reducing agent like DTT, although this may interfere with certain assays.[5]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Lyophilized powder does not dissolve in the initial organic solvent. Insufficient solvent volume or incorrect solvent choice.Increase the volume of the organic solvent slightly. If still insoluble, try a stronger solvent like neat formic acid or TFA, but be aware of its harshness and incompatibility with many biological assays.[9][10]
Peptide dissolves in organic solvent but precipitates upon adding aqueous buffer. The final concentration of the organic solvent is too low to maintain solubility. The peptide's solubility limit has been reached.1. Start Over: Lyophilize the peptide and re-dissolve, this time using a higher initial concentration of the organic solvent or adding the aqueous buffer more slowly while vortexing.[3]2. Use Chaotropic Agents: Consider using buffers containing denaturing agents like 6M Guanidine HCl or Urea, if compatible with your assay.[7]
The final peptide solution is clear but yields inconsistent assay results. Peptide oxidation (Met, Cys) or aggregation into soluble oligomers that are not visible. Inaccurate concentration due to incomplete solubilization.1. Avoid DMSO: Use alternative solvents like Dimethylformamide (DMF) or Acetonitrile (ACN).[3]2. Use Oxygen-Free Buffers: If oxidation is a major concern, prepare solutions using degassed or oxygen-free buffers.[5]3. Centrifuge: Before use, always centrifuge the peptide solution to pellet any undissolved micro-aggregates.[6]
Solvent Selection Summary
SolventRecommended ForProsCons / Assay Incompatibility
Dimethylformamide (DMF) Recommended Primary Solvent. Highly hydrophobic peptides.Effective solubilizing agent; does not oxidize Met or Cys residues.Can be toxic to cells at higher concentrations. Must be high purity.
Acetonitrile (ACN) Recommended Primary Solvent. Highly hydrophobic peptides.Less toxic than DMF and effective for many peptides. Easily removed by lyophilization.May be less effective than DMF for extremely hydrophobic peptides. Can interfere with cell-based assays.
DMSO (Use with Caution) Peptides without Cys, Met, or Trp.Low toxicity in most biological assays at low concentrations (<1%).[6]Can oxidize Met and Cys residues present in HCV E2 554-569. [3][7]
10-25% Acetic Acid Basic peptides (net positive charge).Volatile and can be removed.The low pH may be incompatible with the assay or alter peptide conformation.
0.1M Ammonium Bicarbonate Acidic peptides (net negative charge).Volatile buffer system that can be removed by lyophilization.The basic pH (>7) can promote rapid oxidation and disulfide bond formation of Cys residues.[5]

Experimental Protocols

Protocol 1: Reconstitution of HCV E2 554-569 Peptide

This protocol outlines the standard procedure for solubilizing the hydrophobic HCV E2 554-569 peptide.

Materials:

  • Lyophilized HCV E2 554-569 peptide

  • High-purity Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Sterile, oxygen-free ultrapure water or desired aqueous buffer (e.g., Tris, HEPES)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide at 10,000 x g for 5 minutes to ensure all the powder is at the bottom of the tube.[3] Allow the vial to equilibrate to room temperature in a desiccator.

  • Initial Solubilization (Organic Phase):

    • Add a minimal amount of pure DMF or ACN directly to the lyophilized peptide to create a concentrated stock solution (e.g., add 50 µL to 1 mg of peptide).

    • Vortex gently for 1-2 minutes. If dissolution is not complete, sonicate the solution in a water bath for 3 cycles of 10 seconds, chilling on ice in between.[3] Ensure the solution is completely clear.

  • Dilution (Aqueous Phase):

    • While vortexing the peptide-organic solution gently, add your desired aqueous buffer drop-by-drop.

    • Crucial Step: Do not add the peptide solution to the buffer. Add the buffer to the peptide solution very slowly to avoid precipitation.[7]

    • Continue to dilute to the final desired concentration. If the solution becomes cloudy, stop adding buffer as you have reached the peptide's solubility limit.

  • Final Steps:

    • Once the final solution is prepared, centrifuge it at 10,000 x g for 10 minutes to pellet any residual, insoluble aggregates.

    • Carefully transfer the supernatant to a new sterile tube. This is your working stock.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[11]

Visual Guides

Solubility_Workflow start Lyophilized HCV E2 554-569 Peptide analyze Analyze Sequence: • 50% Hydrophobic • Contains Met & Cys start->analyze solvent_choice Select Initial Solvent: High-Purity DMF or ACN (Avoid DMSO) analyze->solvent_choice dissolve Add minimal organic solvent to create concentrated stock solvent_choice->dissolve check1 Is solution clear? dissolve->check1 sonicate Sonication (3x 10s) + Gentle Warming (<40°C) check1->sonicate No dilute Slowly add aqueous buffer (drop-by-drop) while vortexing check1->dilute Yes check2 Is solution clear? sonicate->check2 check2->dilute Yes precipitate Precipitate Formed: Solubility limit exceeded. Lyophilize and restart with higher organic %. check2->precipitate No check3 Does solution remain clear? dilute->check3 check3->precipitate No final Centrifuge to pellet micro-aggregates. Aliquot supernatant for storage at -80°C. check3->final Yes

Caption: Workflow for dissolving the hydrophobic HCV E2 554-569 peptide.

Signaling_Pathway cluster_0 Factors Affecting Solubility cluster_1 Experimental Consequences hydrophobicity High Hydrophobicity (50% of residues) aggregation Peptide Aggregation hydrophobicity->aggregation disulfide Disulfide Bonding (2x Cysteine) disulfide->aggregation oxidation Oxidation Risk (Methionine, Cysteine) inactivity Loss of Activity oxidation->inactivity inaccuracy Inaccurate Concentration aggregation->inaccuracy inconsistency Assay Inconsistency aggregation->inconsistency inaccuracy->inconsistency

Caption: Relationship between peptide properties and experimental issues.

References

reducing non-specific binding in HCV E2 554-569 ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hepatitis C Virus (HCV) E2 554-569 peptide ELISA. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflow to reduce non-specific binding and enhance assay performance.

Troubleshooting Guide: High Background and Non-Specific Binding

High background noise is a common issue in ELISA experiments, which can mask specific signals and lead to inaccurate results. This section provides a step-by-step guide to identify and resolve the root causes of non-specific binding in your HCV E2 554-569 ELISA.

Visual Troubleshooting Workflow

ELISA_Troubleshooting cluster_blocking Blocking Optimization cluster_washing Washing Optimization cluster_antibodies Antibody Titration cluster_reagents Reagent & Plate Check start High Background Signal Observed check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking check_washing Step 2: Assess Washing Protocol check_blocking->check_washing blocking_q1 Is the blocking buffer appropriate? check_blocking->blocking_q1 check_antibodies Step 3: Examine Antibody Concentrations check_washing->check_antibodies washing_q1 Are washing steps sufficient? check_washing->washing_q1 check_reagents Step 4: Inspect Reagent Quality check_antibodies->check_reagents antibodies_q1 Are antibody concentrations too high? check_antibodies->antibodies_q1 solution Reduced Non-Specific Binding & Improved Signal-to-Noise Ratio check_reagents->solution reagents_q1 Are reagents contaminated or expired? Is the plate of good quality? check_reagents->reagents_q1 blocking_a1 Try alternative blockers (Casein, BSA, etc.). Optimize concentration and incubation time. blocking_q1->blocking_a1 washing_a1 Increase number of washes. Increase soaking time between washes. Ensure complete removal of wash buffer. washing_q1->washing_a1 antibodies_a1 Perform a titration to determine optimal primary and secondary antibody concentrations. antibodies_q1->antibodies_a1 reagents_a1 Use fresh, high-quality reagents. Consider using a different brand or lot of ELISA plates. reagents_q1->reagents_a1

A step-by-step guide to troubleshooting high background in your ELISA.

Frequently Asked Questions (FAQs)

This section addresses common questions related to non-specific binding in the HCV E2 554-569 ELISA.

Q1: What are the primary causes of high background in a peptide-based ELISA?

A1: High background in a peptide-based ELISA can stem from several factors:

  • Inadequate Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the microplate wells.[1]

  • Insufficient Washing: Residual unbound antibodies or other reagents can remain in the wells, leading to a false positive signal.[2]

  • Suboptimal Antibody Concentrations: Using primary or secondary antibodies at concentrations that are too high can increase non-specific binding.[3]

  • Poor Reagent Quality: Contaminated or expired reagents can contribute to high background.[4]

  • Cross-Reactivity: The secondary antibody may be binding non-specifically to other components in the well.[1]

Q2: Which blocking buffer is best for a viral peptide ELISA?

A2: The ideal blocking buffer should be empirically determined for each specific assay.[4] Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocker.

  • Non-fat Dry Milk: A cost-effective and often very effective blocking agent.

  • Casein: The protein found in milk, which can provide lower backgrounds than BSA in some systems.

  • Commercial Blocking Buffers: These are often optimized formulations that can offer superior performance.

It's recommended to test a few different blocking agents to find the one that provides the best signal-to-noise ratio for your specific peptide and antibody combination.

Q3: How can I optimize my washing steps to reduce non-specific binding?

A3: Proper washing is crucial for reducing background noise.[2] Consider the following optimizations:

  • Increase the number of wash cycles: Instead of three washes, try five to six.

  • Increase the wash volume: Ensure that the volume of wash buffer is sufficient to completely fill the wells.[5]

  • Incorporate a soaking step: Allowing the wash buffer to sit in the wells for 1-2 minutes before aspiration can help to dislodge weakly bound molecules.[4]

  • Ensure complete removal of wash buffer: After the final wash, tap the inverted plate on a clean paper towel to remove any residual buffer.

Q4: What is the amino acid sequence of the HCV E2 554-569 peptide?

A4: The amino acid sequence for the HCV-1 E2 Protein (554-569) is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys.[6] This peptide is a recognized major antigenic region of the HCV E2 protein.[7]

Data Presentation: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)- Well-characterized and widely used.- Single purified protein, reducing lot-to-lot variability.- Can be a source of cross-reactivity if antibodies recognize BSA.- More expensive than non-fat dry milk.
Non-fat Dry Milk 1-5% (w/v)- Inexpensive and readily available.- Often very effective at reducing background.- Contains a complex mixture of proteins, which can lead to cross-reactivity.- May contain endogenous enzymes that can interfere with the assay.
Casein 0.5-2% (w/v)- Can provide lower background than BSA in some assays.- Smaller molecular weight components may be more effective blockers.[2]- Can have solubility issues.- May mask some epitopes.
Normal Serum 5-10% (v/v)- Can be very effective as it contains a wide range of proteins.- Must be from a species that will not cross-react with the primary or secondary antibodies.- Can be expensive.
Commercial Blockers Varies- Optimized formulations for high performance.- Often protein-free options are available to avoid cross-reactivity.- Generally more expensive than individual components.

Experimental Protocols: Detailed Methodology for an Indirect Peptide ELISA

This protocol provides a detailed methodology for performing an indirect ELISA to detect antibodies against the HCV E2 554-569 peptide. This protocol can be adapted and optimized for your specific experimental needs.

ELISA Workflow Diagram

ELISA_Workflow start Start coating 1. Peptide Coating start->coating wash1 2. Washing coating->wash1 blocking 3. Blocking wash1->blocking wash2 4. Washing blocking->wash2 primary_ab 5. Primary Antibody Incubation wash2->primary_ab wash3 6. Washing primary_ab->wash3 secondary_ab 7. Secondary Antibody Incubation wash3->secondary_ab wash4 8. Washing secondary_ab->wash4 detection 9. Substrate Addition & Detection wash4->detection stop 10. Stop Reaction detection->stop read 11. Read Plate stop->read end End read->end

A generalized workflow for an indirect peptide ELISA.
Detailed Protocol Steps:

  • Peptide Coating:

    • Dilute the HCV E2 554-569 synthetic peptide to a final concentration of 1-10 µg/mL in coating buffer (e.g., 50 mM sodium carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted peptide solution to each well of a high-binding 96-well ELISA plate.

    • Incubate the plate overnight at 4°C or for 2-4 hours at room temperature.

  • Washing (1):

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200-300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200-300 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS or 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing (2):

    • Aspirate the blocking buffer.

    • Wash the wells three times with wash buffer as described in step 2.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., serum sample from an immunized animal or a patient) in blocking buffer. The optimal dilution should be determined by titration.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing (3):

    • Aspirate the primary antibody solution.

    • Wash the wells five times with wash buffer. Consider including a 1-2 minute soaking step during each wash.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) in blocking buffer at the manufacturer's recommended dilution or an empirically determined optimal dilution.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing (4):

    • Aspirate the secondary antibody solution.

    • Wash the wells five times with wash buffer as described in step 6.

  • Substrate Addition and Detection:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stop Reaction:

    • Add 50-100 µL of stop solution (e.g., 2N H₂SO₄ for TMB) to each well to stop the reaction.

  • Read Plate:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

References

Technical Support Center: Stability of Synthetic HCV-1 E2 554-569 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with the synthetic Hepatitis C Virus (HCV) E1 E2 554-569 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic HCV-1 E2 554-569 peptide and why is it used in research?

The HCV-1 E2 554-569 peptide is a synthetic fragment corresponding to amino acids 554-569 of the HCV envelope glycoprotein (B1211001) E2. Its sequence is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys. This region is a major linear antigenic site of the E2 protein and is crucial for antibody recognition.[1] It is often used in immunological studies, vaccine development research, and in assays to detect anti-HCV antibodies.

Q2: What are the primary stability concerns for the synthetic HCV-1 E2 554-569 peptide?

The primary stability concerns for this peptide are driven by its specific amino acid composition:

  • Oxidation: The presence of a Methionine (Met) residue makes the peptide susceptible to oxidation, which can alter its structure and function.[2][3]

  • Disulfide Bond Formation and Aggregation: The two Cysteine (Cys) residues can form incorrect intra- or intermolecular disulfide bonds, leading to aggregation and precipitation.[4][5][6]

  • Solubility: The peptide contains several hydrophobic residues (Trp, Met, Phe, Val, Ala, Pro), which can lead to poor solubility in aqueous buffers.

Q3: How should I properly store the lyophilized HCV-1 E2 554-569 peptide?

For long-term stability, lyophilized peptides should be stored at -20°C or colder in a desiccator to protect from moisture. For peptides containing Cysteine and Methionine, it is also advisable to store them under an inert gas (argon or nitrogen) to minimize oxidation. Avoid repeated opening of the stock vial. It is best to aliquot the peptide upon receipt to avoid contamination and degradation from repeated freeze-thaw cycles and exposure to air and moisture.[7]

Q4: My peptide solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation indicates that the peptide may be aggregated or has low solubility in the current buffer. Refer to the "Troubleshooting Guide: Peptide Solubility and Aggregation" section for detailed steps on how to address this issue.

Troubleshooting Guides

Troubleshooting Guide: Peptide Solubility and Aggregation

This guide addresses common issues related to the solubility and aggregation of the HCV-1 E2 554-569 peptide.

Problem Potential Cause Troubleshooting Steps & Solutions
Peptide will not dissolve in aqueous buffer. High hydrophobicity of the peptide sequence.1. Use a small aliquot for testing. 2. Try dissolving in a small amount of organic solvent first (e.g., DMSO, DMF, or acetonitrile), then slowly add the aqueous buffer to the desired concentration.[8]3. Use sonication in short bursts to aid dissolution.[8]4. Adjust the pH of the buffer. The peptide's solubility is generally lowest at its isoelectric point (pI). Adjusting the pH away from the pI can improve solubility.
Peptide precipitates out of solution after initial dissolution. Aggregation due to intermolecular disulfide bond formation or hydrophobic interactions.1. Work at a lower peptide concentration. 2. For peptides with free thiols, consider adding a reducing agent like DTT or TCEP to the buffer to prevent disulfide-mediated aggregation. Note that this will prevent the formation of any desired intramolecular disulfide bonds.3. Store peptide solutions at 4°C for short-term use and frozen for longer-term storage. Avoid repeated freeze-thaw cycles.[7]
Loss of biological activity over time. Aggregation leading to incorrect peptide conformation.1. Analyze the peptide solution for aggregates using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).2. Optimize the formulation buffer by adding stabilizers such as sugars (e.g., trehalose, mannitol) or non-ionic surfactants (e.g., Tween-20).
Troubleshooting Guide: Peptide Oxidation and Disulfide Scrambling

This guide focuses on issues arising from the chemical instability of the Methionine and Cysteine residues.

Problem Potential Cause Troubleshooting Steps & Solutions
Mass spectrometry analysis shows a +16 Da peak. Oxidation of the Methionine (Met) residue to methionine sulfoxide (B87167).[3]1. Use degassed buffers and store solutions under an inert gas (argon or nitrogen).2. Avoid prolonged exposure to air. 3. If oxidation has occurred, the methionine sulfoxide can be reduced back to methionine using specific reagents, though this may affect other residues.[3]
HPLC analysis shows multiple peaks, suggesting heterogeneity. Incorrect disulfide bond formation (intermolecular or scrambled intramolecular bonds).1. For forming a specific intramolecular disulfide bond, perform oxidation under dilute conditions to favor intramolecular over intermolecular reactions.2. Use a redox buffer system (e.g., glutathione (B108866) disulfide/glutathione) to promote correct disulfide bond formation.3. Purify the correctly folded peptide using reverse-phase HPLC.[9][10]
Inconsistent results in functional assays. A mix of oxidized and reduced peptide, or different disulfide-linked species.1. Ensure consistent preparation and handling of the peptide for all experiments.2. Characterize each new batch of peptide for purity, oxidation state, and aggregation state before use in assays.

Experimental Protocols

Protocol 1: Stability Assessment of HCV-1 E2 554-569 Peptide by RP-HPLC

This protocol outlines a method to assess the stability of the peptide under different conditions.

Objective: To determine the degradation rate of the peptide over time at various temperatures and in different buffers.

Materials:

  • Lyophilized HCV-1 E2 554-569 peptide

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column[9][10]

  • UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Various buffers for stability testing (e.g., PBS pH 7.4, Citrate buffer pH 5.0)

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)

Method:

  • Peptide Stock Solution Preparation:

    • Carefully dissolve the lyophilized peptide in an appropriate solvent (e.g., a small amount of DMSO followed by the addition of aqueous buffer) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stability Study:

    • Dilute the peptide stock solution into the different buffers to be tested to a final concentration (e.g., 0.1 mg/mL).

    • Aliquot the solutions into separate vials for each time point and condition.

  • Incubation:

    • Store the aliquots at the different temperatures.

  • Time Points:

    • Analyze samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • RP-HPLC Analysis:

    • At each time point, inject a fixed volume of the sample onto the RP-HPLC system.

    • Run a gradient elution from Mobile Phase A to Mobile Phase B to separate the intact peptide from any degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining intact peptide relative to the time 0 sample.

    • Plot the percentage of intact peptide versus time for each condition to determine the stability profile.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep1 Dissolve Lyophilized Peptide prep2 Aliquot into Test Buffers (e.g., pH 5, pH 7.4) prep1->prep2 inc1 Store at Different Temperatures (4°C, 25°C, 37°C) prep2->inc1 an1 Collect Samples at Time Points (0, 24, 48, 72h) inc1->an1 an2 Analyze by RP-HPLC an1->an2 an3 Integrate Peak Areas an2->an3 data1 Calculate % Intact Peptide an3->data1 data2 Plot Stability Profile data1->data2

Caption: Workflow for assessing the stability of the HCV-1 E2 554-569 peptide.

logical_relationship cluster_peptide HCV-1 E2 554-569 Peptide cluster_issues Potential Stability Issues cluster_solutions Mitigation Strategies peptide Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys issue1 Oxidation (Methionine) peptide->issue1 issue2 Aggregation / Incorrect Disulfide Bonds (Cysteines) peptide->issue2 issue3 Poor Solubility (Hydrophobic Residues) peptide->issue3 sol1 Use Degassed Buffers / Inert Atmosphere issue1->sol1 sol2 Controlled Oxidation / Reducing Agents issue2->sol2 sol3 Optimize pH / Use Organic Co-solvents issue3->sol3 signaling_pathway cluster_virus HCV Virion cluster_cell Hepatocyte virion HCV E2 Glycoprotein peptide E2 554-569 Region cd81 CD81 Receptor virion->cd81 Binding downstream Downstream Signaling Events (e.g., actin rearrangement, endocytosis) cd81->downstream Signal Transduction

References

Technical Support Center: Monoclonal Antibody Production against HCV E2 554-569

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of monoclonal antibodies targeting the 554-569 amino acid region of the Hepatitis C Virus (HCV) E2 glycoprotein (B1211001).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from antigen preparation to antibody screening.

Problem 1: Low or No Immune Response to the E2 554-569 Peptide

Question: We have immunized mice with the synthetic HCV E2 554-569 peptide, but the resulting antisera show a weak or undetectable titer in ELISA. What could be the issue?

Answer:

Low immunogenicity is a common challenge when using short synthetic peptides as immunogens.[1][2] Peptides of this size (16 amino acids) are often not large or complex enough to elicit a robust immune response on their own.[3]

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Poor Immunogenicity of the Peptide Conjugate the peptide to a larger carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][3]Carrier proteins provide T-cell epitopes that stimulate a stronger immune response against the conjugated peptide (hapten).[3]
Inadequate Adjuvant Ensure the use of a potent adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).Adjuvants enhance the immune response by creating a depot effect and stimulating innate immunity.
Suboptimal Immunization Schedule Review and optimize the immunization schedule. A typical schedule involves a primary immunization followed by 2-3 boosts at 2-3 week intervals.Repeated exposure to the antigen is necessary to induce a strong memory B-cell response.
Peptide Solubility Issues Ensure the peptide is fully solubilized in a biocompatible buffer (e.g., PBS) before conjugation and immunization.Poor solubility can lead to aggregation and reduced bioavailability of the antigen.
Problem 2: Antibodies Bind to the Synthetic Peptide but Not the Native E2 Protein

Question: Our monoclonal antibodies show high reactivity against the E2 554-569 peptide in our screening ELISA, but they fail to recognize the full-length recombinant E2 protein or the native virus. Why is this happening?

Answer:

This is a critical and frequent challenge in developing antibodies against peptide targets.[4] The conformation of a short, linear peptide can be very different from the structure of that same sequence within the folded native protein.[4][5]

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Conformational Differences Screen hybridomas against the full-length, properly folded E2 protein in addition to the peptide.[4]This ensures the selection of antibodies that recognize the native epitope. The 554-569 region may be part of a larger conformational epitope.[6][7]
Epitope Masking by Glycosylation The E2 554-569 region contains a putative N-glycosylation site.[8][9][10] Test antibody binding against a deglycosylated form of the E2 protein or a mutant lacking the specific glycosylation site.Glycans on the native E2 protein can sterically hinder antibody access to the peptide epitope.[11][12]
Screening Assay Artifacts During screening, use different carrier proteins for immunization (e.g., KLH) and for the screening ELISA (e.g., BSA-peptide conjugate).[3]This helps to eliminate antibodies that are specific to the carrier protein rather than the peptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in producing monoclonal antibodies against the HCV E2 554-569 region?

A1: The primary challenges include:

  • Low Immunogenicity: The 16-amino-acid peptide is a poor immunogen and requires conjugation to a carrier protein to elicit a strong immune response.[1][2]

  • Conformational Epitopes: The native conformation of the 554-569 region within the E2 glycoprotein is likely different from that of a synthetic linear peptide. This can lead to the generation of antibodies that bind the peptide but not the native protein.[4][5]

  • N-Glycosylation: A putative N-glycosylation site within this region can mask the epitope on the native E2 protein, preventing antibody binding.[8][9][10]

  • Screening Complexity: The screening process must be robust enough to identify and select for antibodies that recognize the native conformational epitope on the full-length E2 protein, not just the linear peptide used for immunization.[4]

Q2: How should the E2 554-569 peptide be designed for use as an immunogen?

A2: For optimal immunogenicity, the peptide should be:

  • Coupled to a Carrier Protein: Conjugation to KLH is often recommended for immunization.[3]

  • Designed with a Linker: A terminal cysteine residue can be added to the peptide sequence to facilitate controlled conjugation to the carrier protein.[3]

  • High Purity: The synthesized peptide should be of high purity (typically >95%) to avoid an immune response to contaminants.

Q3: What is the recommended screening strategy for identifying the desired monoclonal antibodies?

A3: A multi-step screening strategy is recommended:

  • Primary Screen: Use an ELISA with the E2 554-569 peptide conjugated to a different carrier protein than the one used for immunization (e.g., BSA-peptide) to identify all peptide-binding hybridomas.

  • Secondary Screen: Screen the positive clones from the primary screen against the full-length, recombinant HCV E2 protein. This will identify clones that recognize the native protein.

  • Functional Characterization: Further characterize the antibodies from the secondary screen for their ability to bind to the native virus (if a suitable assay is available) and for their desired functional properties (e.g., neutralization activity).

Q4: What are some common issues encountered during the ELISA screening process and how can they be resolved?

A4: Common ELISA issues include high background, low signal, and high variability.

Issue Possible Cause Solution
High Background Insufficient washing, improper blocking, or contaminated reagents.[13]Increase the number of wash cycles, optimize the blocking buffer, and prepare fresh reagents.[13]
Low Signal Low antibody concentration, degraded reagents, or improper plate coating.[13]Perform antibody titration experiments and check the storage conditions and expiration dates of all reagents.[13]
High Variability Pipetting errors, uneven washing, or "edge effects" on the plate.[14]Use calibrated pipettes, ensure consistent washing across the plate, and avoid using the outer wells for critical samples.[14]

Experimental Protocols

Protocol 1: Peptide-Carrier Protein Conjugation

This protocol describes the conjugation of a cysteine-terminated HCV E2 554-569 peptide to Keyhole Limpet Hemocyanin (KLH) using a maleimide (B117702) crosslinker.

  • Materials:

    • HCV E2 554-569 peptide with a terminal cysteine

    • Keyhole Limpet Hemocyanin (KLH)

    • Maleimide-based crosslinker (e.g., Sulfo-SMCC)

    • Conjugation buffer (e.g., PBS, pH 7.2)

    • Desalting column

  • Procedure:

    • Dissolve KLH in conjugation buffer.

    • Activate KLH by adding the maleimide crosslinker and incubate for 1-2 hours at room temperature.

    • Remove excess crosslinker by passing the activated KLH through a desalting column.

    • Dissolve the cysteine-containing peptide in conjugation buffer.

    • Immediately mix the activated KLH with the dissolved peptide.

    • Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

    • The resulting conjugate can be used directly for immunization or further purified if necessary.

Protocol 2: ELISA Screening of Hybridoma Supernatants

This protocol outlines a two-step ELISA for screening hybridoma supernatants for antibodies that recognize both the peptide and the native protein.

  • Plate Coating:

    • Plate A (Peptide): Coat a 96-well ELISA plate with the E2 554-569 peptide conjugated to BSA (1-5 µg/mL in PBS) overnight at 4°C.

    • Plate B (Protein): Coat a separate 96-well ELISA plate with recombinant full-length HCV E2 protein (1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking:

    • Wash the plates three times with wash buffer (PBS with 0.05% Tween-20).

    • Block the plates with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Incubation with Hybridoma Supernatants:

    • Wash the plates three times.

    • Add 100 µL of undiluted hybridoma supernatant to the wells of both plates and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plates three times.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plates five times.

    • Add a TMB substrate solution and incubate in the dark until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Analysis:

    • Read the absorbance at 450 nm.

    • Select clones that show high reactivity on both Plate A (peptide) and Plate B (protein).

Visualizations

Monoclonal Antibody Production Workflow

MonoclonalAntibodyWorkflow cluster_antigen Antigen Preparation cluster_immuno Immunization & Fusion cluster_selection Screening & Selection Peptide E2 554-569 Peptide Synthesis Conjugation Peptide-Carrier Conjugation Peptide->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunization Immunization of Mice Conjugation->Immunization Spleen Spleen Cell Isolation Immunization->Spleen Fusion Hybridoma Fusion Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion HAT HAT Selection Fusion->HAT Screening ELISA Screening (Peptide & Protein) HAT->Screening Cloning Subcloning Screening->Cloning Expansion Expansion & Cryopreservation Cloning->Expansion

Caption: Workflow for generating monoclonal antibodies against the HCV E2 554-569 peptide.

Troubleshooting Logic for Antibody Specificity

TroubleshootingLogic Start Start: Antibody binds to peptide but not native protein Q1 Is the native protein correctly folded? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Could glycosylation be masking the epitope? A1_Yes->Q2 FixProtein Action: Use validated recombinant protein or refold the protein. A1_No->FixProtein A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Deglycosylate Action: Test binding against deglycosylated or mutant E2. A2_Yes->Deglycosylate Conclusion Conclusion: Antibody is likely specific to the linear peptide conformation not present in the native protein. A2_No->Conclusion

Caption: Decision tree for troubleshooting lack of native protein recognition.

References

Technical Support Center: Overcoming Low Immunogenicity of the HCV E2 554-569 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low immunogenicity of the Hepatitis C Virus (HCV) E2 554-569 peptide.

Frequently Asked Questions (FAQs)

Q1: Why is the HCV E2 554-569 peptide poorly immunogenic on its own?

A1: The HCV E2 554-569 peptide, while part of a major antigenic region of the E2 glycoprotein, is a small synthetic peptide.[1][2] Like many small peptides, it often fails to elicit a strong immune response for several reasons: it may be rapidly cleared from the body, it may not be efficiently taken up and presented by antigen-presenting cells (APCs), and it lacks the necessary components to activate innate immunity, which is crucial for initiating a robust adaptive immune response.[3]

Q2: What is the amino acid sequence and key characteristics of the 554-569 peptide?

A2: The amino acid sequence for the HCV E2 554-569 peptide is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys.[4] This region is recognized as a major linear antigenic site of the E2 protein.[1][2] It contains two cysteine residues, suggesting the potential for disulfide bond formation which could influence its conformation. It also contains a putative N-glycosylation site, which in the native protein can affect immune recognition.[1][2]

Q3: What are the most common strategies to enhance the immunogenicity of this peptide?

A3: The most effective strategies involve increasing the peptide's size, stability, and its ability to stimulate the innate immune system. This is typically achieved through:

  • Adjuvant Formulation: Combining the peptide with substances that boost the immune response.

  • Carrier Protein Conjugation: Covalently linking the peptide to a larger, immunogenic protein.[5]

  • Inclusion of T-helper Epitopes: Creating a chimeric peptide that includes sequences known to activate T-helper cells, which are essential for a strong antibody response.[6]

Q4: How do I choose the right adjuvant for my experiment?

A4: The choice of adjuvant depends on the goals of your study. For preclinical studies in animals where a very strong response is desired to test a principle, Freund's Complete Adjuvant (FCA) followed by boosts with Freund's Incomplete Adjuvant (FIA) is often used.[3] However, FCA is not suitable for human use due to its high reactogenicity.[3] For studies aiming for translational relevance, less reactogenic adjuvants such as Alum, MF59, or combinations of adjuvants that stimulate specific immune pathways (e.g., TLR agonists) should be considered.[7][8]

Q5: What are suitable carrier proteins for conjugation?

A5: Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). These proteins are large and possess numerous T-cell epitopes that help to stimulate the immune response against the conjugated peptide. The choice of carrier can also depend on the downstream applications; for example, if you plan to use BSA in blocking buffers for ELISAs, you might choose a different carrier for immunization to avoid background signal.

Troubleshooting Guides

Problem 1: Low or Undetectable Antibody Titer After Immunization
Possible Cause Troubleshooting Step
Peptide degradation Ensure proper storage of the peptide (lyophilized at -20°C or colder). After reconstitution, aliquot and store at -80°C to avoid multiple freeze-thaw cycles.
Insufficient Immunogenicity The peptide alone is a poor immunogen.[3] Ensure it is administered with an appropriate adjuvant. If an adjuvant was used, consider increasing the dose or using a more potent adjuvant (e.g., switching from Alum to a combination adjuvant).
Poor Peptide Presentation Conjugate the peptide to a carrier protein like KLH or BSA. This significantly increases its size and promotes uptake by antigen-presenting cells.[5]
Suboptimal Immunization Protocol Review the immunization schedule. A typical protocol involves a primary immunization followed by 2-3 booster shots at 2-3 week intervals.[3] Ensure the route of administration (e.g., subcutaneous, intraperitoneal) is appropriate for the chosen adjuvant.
Incorrect Peptide Conformation The linear peptide may not mimic the native epitope. Consider cyclization of the peptide through the two cysteine residues to create a more conformationally constrained immunogen.
Problem 2: Antibodies Bind to the Peptide in ELISA but Do Not Recognize the Native E2 Protein
Possible Cause Troubleshooting Step
Epitope Masking in Native Protein The 554-569 region might be shielded by other parts of the E2 protein or by glycans in its native conformation. Ensure your detection method uses denatured E2 protein (e.g., Western blot) to see if the antibody recognizes a linear epitope.
Antibodies Specific to the Carrier or Linker If a carrier protein was used, the immune response might be predominantly against the carrier. Purify the antibodies using a peptide-affinity column to isolate antibodies specific to the 554-569 peptide. Also, run a control ELISA against the carrier protein alone.
Incorrect Peptide Conformation The conformation of the synthetic peptide on the ELISA plate may not reflect its conformation within the full-length protein. Experiment with different coating buffers or peptide modifications.

Quantitative Data Summary

The following table summarizes representative data on the enhancement of immunogenicity for HCV E2 peptides using different strategies. Note that specific titers will vary based on the exact peptide sequence, animal model, and experimental conditions.

Immunogen Formulation Adjuvant Carrier Protein Resulting Antibody Titer (Representative) Reference
E2 Peptide AloneNoneNone< 1:100[3]
E2 PeptideFreund's AdjuvantNone1:1,000 - 1:5,000[3]
E2 PeptideImmunomaxNone1:800 - 1:2,000[3][6]
E2 PeptideNoneKLH1:5,000 - 1:20,000[5]
E2 Peptide ConjugateImmunomaxImmunomax (as carrier)> 1:20,000[3][6]

Experimental Protocols

Protocol 1: Peptide-Carrier Conjugation using a Maleimide Linker

This protocol is for conjugating a cysteine-containing peptide like HCV E2 554-569 to a carrier protein.

  • Activate Carrier Protein:

    • Dissolve the carrier protein (e.g., KLH) in phosphate-buffered saline (PBS).

    • Add a 20-fold molar excess of a heterobifunctional crosslinker like Sulfo-SMCC.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess crosslinker using a desalting column.

  • Conjugation:

    • Dissolve the HCV E2 554-569 peptide in PBS.

    • Immediately mix the activated carrier protein with the peptide at a defined molar ratio (e.g., 1:50 carrier to peptide).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Dialysis:

    • Quench the reaction by adding a small molecule with a free thiol (e.g., cysteine or beta-mercaptoethanol).

    • Dialyze the conjugate extensively against PBS to remove unreacted peptide and quenching agent.

  • Confirmation:

    • Confirm conjugation using SDS-PAGE (the carrier protein band should shift to a higher molecular weight) and quantify protein concentration.

Protocol 2: Immunization of Mice
  • Preparation of Immunogen:

    • Dilute the peptide or peptide-conjugate to the desired concentration (e.g., 100 µg/mL) in sterile PBS.

    • If using an adjuvant like Freund's or Immunomax, mix the peptide solution with the adjuvant according to the manufacturer's instructions to form a stable emulsion. A common ratio is 1:1 (v/v).

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject each mouse subcutaneously with 100 µL of the immunogen preparation (containing 10 µg of peptide).[3]

    • Day 14 (First Boost): Administer a second subcutaneous injection with the same formulation.[3]

    • Day 28 (Second Boost): Administer a third subcutaneous injection.[3]

  • Blood Collection and Serum Preparation:

    • Collect blood samples via tail bleed or other approved methods before the primary immunization (pre-immune serum) and 7-10 days after the final boost.

    • Allow blood to clot at room temperature and then centrifuge to separate the serum.

    • Store serum at -20°C or -80°C for later analysis by ELISA.

Visualizations

experimental_workflow cluster_prep Antigen Preparation cluster_immunize Immunization cluster_analysis Analysis cluster_outcome Outcome peptide HCV E2 554-569 Peptide Synthesis conjugation Peptide-Carrier Conjugation (e.g., KLH) peptide->conjugation adjuvant Adjuvant Formulation (e.g., Immunomax) conjugation->adjuvant immunization Animal Immunization (e.g., Mice) - Primary Dose - Booster Doses adjuvant->immunization serum Serum Collection immunization->serum elisa ELISA for Antibody Titer serum->elisa native_binding Native Protein Binding Assay (e.g., Western Blot, Flow Cytometry) elisa->native_binding low_titer Low Titer elisa->low_titer Troubleshoot high_titer High Titer elisa->high_titer no_native No Native Recognition native_binding->no_native Troubleshoot native_rec Native Recognition native_binding->native_rec

Caption: Experimental workflow for enhancing and evaluating the immunogenicity of the HCV E2 554-569 peptide.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_uptake Antigen Uptake & Processing cluster_activation APC Activation cluster_tcell T-Helper Cell cluster_bcell B Cell apc_node APC t_helper T-Helper Cell apc_node->t_helper TCR-MHCII Interaction antigen Peptide-Carrier Conjugate endosome Endosome antigen->endosome b_cell B Cell antigen->b_cell BCR Binding processing Antigen Processing endosome->processing mhc MHC-II Presentation processing->mhc adjuvant Adjuvant prr Pattern Recognition Receptor (PRR) adjuvant->prr costim Co-stimulatory Signal (CD80/86) prr->costim t_helper->b_cell Activation & Help plasma_cell Plasma Cell b_cell->plasma_cell antibodies Anti-Peptide Antibodies plasma_cell->antibodies

Caption: Simplified signaling pathway for generating an antibody response to a peptide-carrier conjugate with adjuvant.

References

Technical Support Center: Synthesis of HCV-1 E2 554-569 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis of the HCV-1 E2 554-569 peptide. The provided information is intended for researchers, scientists, and drug development professionals experienced in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the sequence and key information for the HCV-1 E2 554-569 peptide?

A1: The HCV-1 E2 554-569 peptide is a 16-amino acid sequence derived from the envelope glycoprotein (B1211001) E2 of the Hepatitis C virus. It is recognized as a major antigenic region.[1]

PropertyValue
Sequence Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys
One-Letter Code WMNSTGFTKVCGAPPC
Molecular Formula C74H111N19O21S3
Theoretical MW 1699.0 g/mol

Q2: What are the main challenges in synthesizing the HCV-1 E2 554-569 peptide?

A2: The primary challenge is the high potential for peptide aggregation during synthesis. This is due to the presence of several hydrophobic residues (Trp, Met, Phe, Val, Ala, Pro) and amino acids that can form intra-chain hydrogen bonds (Asn, Ser, Thr).[2] Aggregation can lead to incomplete coupling and deprotection steps, resulting in low yield and purity of the final product.[2] Another challenge is the presence of two Cysteine residues, which can lead to unwanted disulfide bond formation if not properly handled during and after cleavage.

Q3: How can I monitor for aggregation during the synthesis?

A3: Several methods can be used to monitor for on-resin aggregation:

  • Visual Inspection: The resin may appear clumped or fail to swell properly.

  • Kaiser Test: This test detects free primary amines. A negative or weak positive result after a coupling step is expected. However, in cases of severe aggregation, the N-terminus of the growing peptide chain may be inaccessible, leading to a false-negative result.

  • Automated Synthesizer Feedback: Continuous-flow synthesizers may show increased pressure or altered UV absorbance profiles during deprotection, indicating aggregation.

Q4: What are the best strategies to prevent aggregation for this specific peptide?

A4: A multi-faceted approach is recommended:

  • Choice of Resin: Utilize a low-substitution resin (e.g., 0.1-0.3 mmol/g) to increase the distance between growing peptide chains. TentaGel or other PEG-based resins can also improve solvation.

  • Solvent System: While DMF is common, N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1) can enhance solvation of hydrophobic peptides.[3] Adding a small percentage of DMSO to the coupling solvent can also be beneficial.

  • Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-75°C), especially with microwave assistance, can disrupt secondary structures and improve reaction kinetics.

  • Stronger Coupling Reagents: Use highly efficient coupling reagents like HATU or HCTU.

  • Backbone Protection: Incorporating pseudoproline dipeptides or Dmb/Hmb protected amino acids can disrupt the formation of secondary structures that lead to aggregation. For the WMNSTGFTKVCGAPPC sequence, a pseudoproline could be considered at the Ser-Thr or Gly-Phe junction if aggregation is severe.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Crude Peptide Yield 1. Peptide Aggregation: Incomplete deprotection or coupling reactions.[2] 2. Poor Resin Swelling: Inadequate solvation of the peptide-resin complex.1. Implement anti-aggregation strategies (see FAQ Q4). 2. Switch to a more effective solvent like NMP or a solvent mixture.[3] 3. Increase coupling and deprotection times, and consider double coupling for difficult residues.
Multiple Peaks in HPLC 1. Deletion Sequences: Incomplete coupling at one or more steps. 2. Truncated Sequences: Incomplete deprotection. 3. Side-Product Formation: e.g., aspartimide formation at the Asn-Ser junction. 4. Oxidation: Oxidation of Methionine or Cysteine residues.1. Optimize coupling conditions (reagent, time, temperature). 2. Ensure complete Fmoc removal; consider using DBU in the deprotection solution. 3. Use protecting groups that minimize side reactions. 4. Use scavengers during cleavage and handle the peptide under an inert atmosphere.
Poor Solubility of Crude Peptide 1. Strong Intermolecular Aggregation: The final peptide is aggregated after cleavage and lyophilization.1. Dissolve the peptide in a small amount of strong solvent like neat TFA or hexafluoroisopropanol (HFIP) before diluting with the HPLC mobile phase. 2. Test a range of solvents (e.g., acetonitrile, DMSO, acetic acid solutions) to find an optimal one for purification.
Incorrect Mass by MS 1. Deletion or Addition of Amino Acids: Errors during synthesis. 2. Incomplete Removal of Protecting Groups: Issues during the cleavage/deprotection step. 3. Modification of Residues: Oxidation of Met (+16 Da) or Cys, or other side reactions.1. Review the synthesis protocol and instrument logs. 2. Extend the cleavage time or use a more robust cleavage cocktail. 3. Analyze the mass difference to identify the likely modification and adjust the protocol accordingly (e.g., add more effective scavengers).

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a standard approach for the manual or automated synthesis of the HCV-1 E2 554-569 peptide on a 0.1 mmol scale.

1. Resin Preparation:

  • Start with 200 mg of Rink Amide resin (substitution ~0.5 mmol/g).

  • Swell the resin in DMF for at least 30 minutes in a reaction vessel.

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add another 5 mL of 20% piperidine in DMF. Agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents, 0.4 mmol) and a coupling agent such as HATU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. For difficult couplings (e.g., Val, Pro-Pro), extend the time or use microwave heating (up to 75°C for 5-10 minutes).

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, recouple.

3. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to 45 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification (Reversed-Phase HPLC)

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, use a small amount of DMSO or acetic acid.

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 50% B over 40 minutes is a good starting point. Adjust based on the elution profile of the peptide.

  • Flow Rate: 4 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 3: Peptide Characterization (Mass Spectrometry)

1. Sample Preparation:

  • Dissolve a small amount of the purified, lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid.

2. Mass Spectrometry Analysis:

  • Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Expected Result: The theoretical monoisotopic mass of the peptide is approximately 1698.8 Da. Look for the corresponding [M+H]+ ion at ~1699.8 m/z and other charge states (e.g., [M+2H]2+ at ~850.4 m/z).

Quantitative Data Summary

The following table presents typical or expected outcomes for the synthesis of the HCV-1 E2 554-569 peptide based on standard SPPS protocols for hydrophobic peptides. Actual results may vary depending on the specific conditions and equipment used.

Parameter Expected Outcome Notes
Crude Peptide Yield 40-60%Highly dependent on the success of aggregation prevention strategies.
Crude Purity (by HPLC) 30-50%Lower purity is expected due to potential for deletion and truncated sequences from aggregation.
Purified Peptide Yield 10-20%Overall yield after HPLC purification.
Final Purity (by HPLC) >95%Target purity for most research applications.
Observed Mass (ESI-MS) [M+H]+ ≈ 1699.8 ± 0.5 DaShould match the theoretical mass within the instrument's tolerance.

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin 1. Resin Swelling Cycle 2. Iterative Coupling & Deprotection Cycles Resin->Cycle Cleavage 3. Cleavage from Resin Cycle->Cleavage Precipitate 4. Ether Precipitation Cleavage->Precipitate Crude Crude Peptide Precipitate->Crude Dissolve 5. Dissolve Crude Peptide Crude->Dissolve HPLC 6. RP-HPLC Purification Dissolve->HPLC Analyze 7. Fraction Analysis (LC-MS) HPLC->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Lyophilize 9. Lyophilization Pool->Lyophilize Pure Purified Peptide (>95%) Lyophilize->Pure

Caption: Workflow for HCV-1 E2 554-569 peptide synthesis and purification.

Troubleshooting Logic for Low Purity

G Start Low Purity in Crude HPLC CheckMS Analyze Major Impurity Peaks by MS Start->CheckMS Deletion Deletion Sequence (-AA mass) CheckMS->Deletion Mass Difference? Truncation Truncation Sequence CheckMS->Truncation Shorter Peptide? Modification Modified Peptide (+16 Da, etc.) CheckMS->Modification Mass Addition? Sol_Deletion Improve Coupling: - Stronger Reagent (HATU) - Double Couple - Increase Temperature Deletion->Sol_Deletion Sol_Truncation Improve Deprotection: - Increase Time - Use DBU Additive Truncation->Sol_Truncation Sol_Modification Optimize Cleavage: - Add Scavengers (TIS) - Degas Solvents Modification->Sol_Modification

Caption: Troubleshooting logic for low-purity peptide synthesis outcomes.

References

minimizing batch-to-batch variability of HCV-1 e2 554-569 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HCV-1 E2 554-569 peptide. Our goal is to help you minimize batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the HCV-1 E2 554-569 peptide and what is its relevance?

The HCV-1 E2 554-569 peptide is a synthetic fragment corresponding to amino acid residues 554-569 of the Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2.[1] The sequence of this peptide is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys.[1][2]

This peptide is significant because it is located within one of the two major linear antigenic regions of the E2 protein, which is the primary target for neutralizing antibodies during HCV infection.[3][4][5] The E2 protein itself is crucial for the virus's entry into host cells by binding to cell surface receptors like CD81.[6][7] The 554-569 region also contains a potential N-glycosylation site, which may influence how the immune system recognizes the E2 protein.[5][8] Due to its antigenic nature, this peptide is often used in immunological studies, vaccine research, and diagnostic development.[9]

Q2: We are observing significant batch-to-batch variability in our experiments. What are the primary sources of this inconsistency?

Batch-to-batch variability is a common challenge when working with synthetic peptides and can stem from multiple stages of the manufacturing and handling process.[10] Even with unchanged synthesis and purification protocols, the impurity profile and peptide content can vary between batches.[10] Key sources of variability include:

  • Raw Material Inconsistency: Variations in the purity and quality of amino acid derivatives, resins, and reagents used during synthesis can impact the final product.[11][12]

  • Solid-Phase Peptide Synthesis (SPPS) Inefficiencies: Incomplete amino acid coupling or deprotection steps can lead to the formation of peptidic impurities, such as deletion sequences (missing one or more amino acids) or truncated sequences.[11][13]

  • Cleavage and Purification Differences: The efficiency of the final cleavage from the resin and subsequent purification, typically by High-Performance Liquid Chromatography (HPLC), can vary. This can result in different levels of process-related impurities in the final product.[11][12]

  • Counter-ion (TFA) Content: Trifluoroacetic acid (TFA) is commonly used during peptide purification and is difficult to remove completely.[14][15] Residual TFA can form salts with the peptide, affecting its overall mass and potentially interfering with biological assays.[16][17]

  • Water Content: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air. Variations in water content between batches will alter the actual peptide concentration when dissolving by weight.[18]

  • Improper Storage and Handling: Peptides are sensitive to temperature fluctuations, light, and repeated freeze-thaw cycles, which can lead to degradation. Oxidation of susceptible residues like Methionine (Met), Tryptophan (Trp), and Cysteine (Cys) is a common issue.[11][16][17]

The following diagram illustrates the potential sources of variability in the peptide lifecycle.

G cluster_0 Synthesis & Purification cluster_1 Handling & Experimentation Raw Materials Raw Materials SPPS Solid-Phase Peptide Synthesis Raw Materials->SPPS Cleavage & Deprotection Cleavage & Deprotection SPPS->Cleavage & Deprotection Final Peptide Product Final Peptide Product SPPS->Final Peptide Product Deletion/Truncated Sequences Purification (HPLC) Purification (HPLC) Cleavage & Deprotection->Purification (HPLC) Lyophilization Lyophilization Purification (HPLC)->Lyophilization Purification (HPLC)->Final Peptide Product Residual Solvents/TFA Lyophilization->Final Peptide Product Leads to Lyophilization->Final Peptide Product Variable Water Content Storage Storage Weighing & Dissolution Weighing & Dissolution Storage->Weighing & Dissolution Assay Performance Assay Performance Storage->Assay Performance Degradation/Oxidation Weighing & Dissolution->Assay Performance Weighing & Dissolution->Assay Performance Inaccurate Concentration Experimental Results Experimental Results Assay Performance->Experimental Results Determines Final Peptide Product->Storage User Receives

Caption: Key sources of batch-to-batch variability.
Q3: How can I troubleshoot inconsistent experimental results and minimize variability?

Inconsistent results are often a direct consequence of the variability discussed above. Use the following workflow to identify and address the root cause.

G start Inconsistent Experimental Results Observed cqa Step 1: Review Certificate of Analysis (CoA) for each batch. Compare Purity (HPLC), Identity (MS), and Peptide Content. start->cqa cqa_ok Are CQAs comparable across batches? cqa->cqa_ok recalc Step 2: Recalculate Concentrations Use Net Peptide Content (if provided) or Amino Acid Analysis (AAA) data for accuracy. Do not use gross weight. cqa_ok->recalc Yes cqa_diff Significant differences in purity or identity noted. This is the likely cause. cqa_ok->cqa_diff No recalc_ok Does concentration normalization resolve the issue? recalc->recalc_ok sol Step 3: Assess Peptide Solubility Are there visible precipitates? Were fresh solutions used for each experiment? recalc_ok->sol No end_good Issue Resolved: Variability was due to inaccurate concentration or handling. recalc_ok->end_good Yes sol_ok Is solubility consistent and complete? sol->sol_ok bioassay Step 4: Perform a Functional Bioassay Test new and old batches side-by-side with positive and negative controls. sol_ok->bioassay Yes end_bad Issue Persists: Contact supplier with comparative data. Potential intrinsic activity difference or unidentified contaminants. sol_ok->end_bad No (Address solubility issues) bioassay->end_bad

Caption: Workflow for troubleshooting inconsistent results.

Troubleshooting Steps:

  • Verify Peptide Concentration: Do not assume that 1 mg of lyophilized powder equals 1 mg of active peptide. Use the Net Peptide Content value from the Certificate of Analysis (CoA) or, for highest accuracy, perform Amino Acid Analysis (AAA).[11] Relying solely on UV spectroscopy for quantification can be inaccurate.[11]

  • Check for Contaminants:

    • TFA: If your cells are sensitive, residual TFA from purification could inhibit or otherwise affect cell proliferation, leading to variable results.[16][17] Consider ordering the peptide with a salt exchange (e.g., acetate (B1210297) form) if this is a concern.[14]

    • Endotoxins: For any in vivo or cell-based assays, endotoxin (B1171834) contamination can cause an immune response or decrease cell viability.[16] Ensure your peptide is certified for low endotoxin levels.

  • Assess Solubility and Aggregation: The HCV-1 E2 554-569 peptide contains hydrophobic (Trp, Met, Val, Ala, Pro) and charged (Lys) residues. Inconsistent dissolution or aggregation can lead to a lower effective concentration in your assay.[15] Always prepare fresh solutions and visually inspect for precipitates before use.[16]

  • Standardize Handling: Ensure all batches are stored and handled identically. Avoid repeated freeze-thaw cycles by aliquoting the peptide upon receipt.[16][17]

Q4: My HCV-1 E2 554-569 peptide is difficult to dissolve. What is the recommended procedure?

Poor solubility can lead to significant experimental variability.[16] The primary sequence of this peptide (WMNSTGFTKVCGAPPC) suggests it may have hydrophobic characteristics.

Troubleshooting Solubility:

  • Start with the Right Solvent: First, try sterile, distilled water. If solubility is poor, the next step depends on the net charge of the peptide. This peptide has one basic residue (Lys, K) and no acidic residues, giving it a net positive charge at neutral pH. Therefore, an acidic buffer should aid dissolution.

  • Recommended Solvents:

    • Try dissolving in a small amount of 10% acetic acid .

    • Once dissolved, slowly add your desired buffer to reach the final concentration and pH.

  • Use Sonication: A brief period in a water bath sonicator can help break up aggregates and facilitate dissolution.

  • Avoid Inappropriate Solvents: Do not use strong organic solvents like pure DMSO for final dilutions in aqueous/cellular assays unless you have validated that the solvent concentration is not toxic to your system.

  • Request a Solubility Test: When ordering, you can often request a solubility test from the manufacturer to determine the optimal solvent and conditions.[16]

Data and Specifications

Table 1: Critical Quality Attributes (CQAs) for Batch-to-Batch Consistency

To ensure reliable and reproducible results, the following CQAs should be carefully monitored and compared between different batches of the HCV-1 E2 554-569 peptide.[11][12]

Attribute Method of Analysis Acceptance Criteria Reason for Importance
Identity Mass Spectrometry (MS)Measured molecular weight matches theoretical molecular weight (1699.0 Da).[1]Confirms the correct peptide sequence was synthesized.
Purity RP-HPLC (at 210-220 nm)Typically ≥95% for cell-based assays; ≥98% for in vivo or structural studies.Ensures the observed biological effect is from the target peptide, not impurities.[14]
Peptide Content Amino Acid Analysis (AAA)Lot-specific (typically 60-80%).Crucial for calculating accurate peptide concentrations for dosing.[11]
Water Content Karl Fischer TitrationLot-specific (typically <10%).Lyophilized powder weight includes water; must be accounted for in concentration calculations.[18][19]
Counter-ion Content Ion Chromatography / HPLCLot-specific (TFA content should be quantified).High TFA levels can interfere with biological assays.[14][16]
Appearance Visual InspectionWhite to off-white lyophilized powder.Color changes (yellow/brown) may indicate oxidation or other degradation.[17]
Endotoxin Level LAL Test< 0.01 EU/µg (for cell/animal studies).Prevents non-specific inflammatory responses in biological systems.[16]
Table 2: Recommended Storage and Handling Conditions

Improper storage is a major cause of peptide degradation.[16]

State Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C or -80°C1-2 YearsStore in a desiccator, protected from light. Avoid repeated opening of the main vial. Aliquot upon receipt.[16][17]
In Solution -20°C or -80°C1-3 MonthsUse sterile buffers. Avoid repeated freeze-thaw cycles. Store in small aliquots.[16]

Experimental Protocols

Protocol 1: Purity and Identity Verification by RP-HPLC and ESI-MS

This protocol provides a general method for verifying the purity and identity of the HCV-1 E2 554-569 peptide.[19]

Materials:

  • Lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in water.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: 5-65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 214 nm.

    • Injection Volume: 20 µL

  • Analysis:

    • Run the HPLC method. The purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.[14]

    • Divert the eluent from the main peak into the ESI-MS.

    • Acquire the mass spectrum and compare the observed mass-to-charge (m/z) ratio to the theoretical value for the peptide to confirm its identity.

Protocol 2: Accurate Peptide Quantification using Amino Acid Analysis (AAA)

AAA is the gold standard for determining peptide content, as it is independent of water and counter-ion content.[11]

Procedure:

  • Hydrolysis: Accurately weigh a sample of the lyophilized peptide (approx. 0.5-1.0 mg). Hydrolyze the peptide into its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Derivatization: Neutralize the sample and derivatize the free amino acids with a reagent (e.g., ninhydrin (B49086) or a fluorescent tag) to enable detection.

  • Separation and Quantification: Separate the derivatized amino acids using ion-exchange chromatography or RP-HPLC.[12]

  • Calculation: Quantify each amino acid by comparing its peak area to that of a known standard. The total peptide content is calculated based on the sum of the quantified amino acids and the known sequence of the peptide. Note that this method will destroy Trp and Cys unless specific protective measures are taken during hydrolysis.

References

dealing with interference in HCV e2 554-569 immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays targeting the Hepatitis C Virus (HCV) E2 protein, specifically the 554-569 amino acid region.

I. Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues encountered during HCV E2 554-569 immunoassays.

Guide 1: Investigating Unexpected or Inconsistent Results

If your assay is yielding unexpected, inconsistent, or non-reproducible results, follow this troubleshooting workflow.

G start Start: Unexpected Results check_controls 1. Verify Controls (Positive, Negative, Calibrators) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_reagents Troubleshoot Reagents & Protocol controls_ok->troubleshoot_reagents No check_sample 2. Suspect Sample-Specific Interference controls_ok->check_sample Yes end End: Problem Resolved troubleshoot_reagents->end spike_recovery Perform Spike and Recovery Experiment check_sample->spike_recovery linearity Perform Linearity of Dilution Experiment check_sample->linearity recovery_ok Recovery 80-120%? spike_recovery->recovery_ok linearity_ok Linear Dilution? linearity->linearity_ok no_interference No Significant Interference Detected. Re-evaluate initial data. recovery_ok->no_interference Yes interference_present Interference Confirmed recovery_ok->interference_present No linearity_ok->no_interference Yes linearity_ok->interference_present No no_interference->end identify_interference 3. Identify Type of Interference interference_present->identify_interference troubleshoot_interference Implement Mitigation Strategies (See Guide 2) identify_interference->troubleshoot_interference troubleshoot_interference->end

Caption: Troubleshooting workflow for unexpected immunoassay results.

Guide 2: Managing Common Interferences

Once interference is confirmed, use this guide to identify the likely cause and implement appropriate mitigation strategies.

G start Start: Interference Confirmed check_rf Suspect Rheumatoid Factor (RF) or Heterophilic Antibodies start->check_rf check_hemolysis Suspect Hemolysis start->check_hemolysis check_lipemia Suspect Lipemia start->check_lipemia rf_protocol Use Heterophilic Blocking Reagents Use RF-blocking diluents Pre-treat sample with PEG 6000 check_rf->rf_protocol hemolysis_protocol Visually inspect sample for redness Check Hemolysis Index (H-index) Request new, non-hemolyzed sample check_hemolysis->hemolysis_protocol lipemia_protocol Visually inspect sample for turbidity Use high-speed centrifugation to clarify Use delipidating agents (e.g., LipoClear) check_lipemia->lipemia_protocol re_evaluate Re-run Assay and Evaluate Results rf_protocol->re_evaluate hemolysis_protocol->re_evaluate lipemia_protocol->re_evaluate end End: Interference Mitigated re_evaluate->end

Caption: Decision tree for managing common immunoassay interferences.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in HCV E2 554-569 immunoassays?

A1: Immunoassays are susceptible to various interfering substances that can lead to inaccurate results.[1][2] Common interferences can be categorized as analyte-dependent or analyte-independent.[1][2][3]

  • Rheumatoid Factor (RF): RFs are autoantibodies that can bind to the Fc portion of assay antibodies, causing false-positive signals by cross-linking the capture and detection antibodies.[1][4] This is a significant issue in HCV assays, as a high percentage of HCV-infected patients are also positive for RF.[4][5][6]

  • Heterophilic Antibodies: These are human antibodies that can react with immunoglobulins from other species (e.g., mouse antibodies used in the assay).[1][7] Like RF, they can bridge the capture and detection antibodies, leading to false positives.[3]

  • Human Anti-Animal Antibodies (HAAA), such as HAMA (Human Anti-Mouse Antibodies): These antibodies can develop in individuals who have been exposed to animal-derived immunoglobulins for therapeutic or diagnostic purposes and can interfere with immunoassays.[1][7]

  • Hemolysis: The rupture of red blood cells releases hemoglobin and other intracellular components into the serum or plasma.[8] This can interfere with the assay through spectral interference or by the release of proteolytic enzymes that degrade the target analyte.[2][8]

  • Lipemia: High concentrations of lipids in the sample (turbidity) can interfere with light detection in some assay formats and may also physically hinder the binding of the analyte to the antibodies.[2][8]

Q2: My negative controls are showing a high background signal. What could be the cause?

A2: A high background signal in negative controls can be attributed to several factors:

  • Non-specific Binding: The assay antibodies may be binding non-specifically to the plate or other components in the sample matrix. Ensure that the blocking step was performed correctly and that the blocking buffer is effective.

  • Contaminated Reagents: Buffers, diluents, or detection reagents may be contaminated. Prepare fresh reagents and repeat the assay.

  • Insufficient Washing: Inadequate washing between steps can leave unbound reagents behind, leading to a high background signal. Ensure that the wash buffer is correctly prepared and that the washing steps are performed vigorously and for the recommended duration.

  • Expired Reagents: Check the expiration dates of all kit components, especially the detection enzyme and substrate.

Q3: My sample results are not linear upon dilution. What does this indicate?

A3: A lack of linearity upon serial dilution of a sample is a strong indicator of matrix interference.[1] This means that some component in the sample matrix is affecting the accuracy of the measurement at different concentrations. A linearity of dilution experiment is essential to confirm this. If a sample does not show linear dilution, it suggests that the reported concentration of the analyte is not accurate.

Q4: How can I mitigate interference from Rheumatoid Factor (RF)?

A4: Several strategies can be employed to minimize RF interference:

  • Use of Blocking Agents: Specialized blocking agents and diluents designed to inhibit RF and heterophilic antibody binding are commercially available.[1]

  • Sample Pre-treatment: Precipitating immunoglobulins with polyethylene (B3416737) glycol (PEG) 6000 can effectively remove RF from the sample before running the assay.[9]

  • Assay Format: Some assay designs are less susceptible to RF interference. For example, using antibody fragments (Fab) that lack the Fc region can prevent RF binding.

III. Experimental Protocols

Protocol 1: Spike and Recovery Experiment

This experiment is crucial for assessing matrix effects in your samples. The goal is to determine if the analyte can be accurately measured in the sample matrix. Acceptable recovery is typically within 80-120%.[10]

Materials:

  • HCV E2 554-569 immunoassay kit

  • Test samples

  • Analyte standard of known concentration

Procedure:

  • Prepare Samples:

    • Neat Sample: Aliquot the test sample that will be assayed without any added analyte.

    • Spiked Sample: Add a known amount of the analyte standard to another aliquot of the test sample. The final concentration of the spike should be in the mid-range of the assay's standard curve.

    • Control Spike: Add the same amount of analyte standard to the assay diluent.

  • Run the Immunoassay: Assay the neat sample, spiked sample, and control spike according to the kit's protocol.

  • Calculate Percent Recovery:

    • Percent Recovery = ([Concentration of Spiked Sample - Concentration of Neat Sample] / Concentration of Control Spike) * 100

Interpretation of Results:

Percent RecoveryInterpretation
80-120%No significant matrix interference. The assay is likely providing accurate results for this sample type.
<80%Negative interference (matrix is suppressing the signal).
>120%Positive interference (matrix is enhancing the signal).
Protocol 2: Linearity of Dilution Experiment

This experiment assesses whether the analyte can be accurately measured at different dilutions in the sample matrix.

Materials:

  • HCV E2 554-569 immunoassay kit

  • High-concentration test sample

  • Assay diluent

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of the high-concentration test sample using the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).

  • Run the Immunoassay: Assay the neat sample and all dilutions according to the kit's protocol.

  • Analyze the Data:

    • Determine the concentration of the analyte in each dilution from the standard curve.

    • Multiply the measured concentration of each dilution by its dilution factor to get the back-calculated concentration of the neat sample.

    • Calculate the coefficient of variation (CV) of the back-calculated concentrations.

Interpretation of Results:

LinearityInterpretation
Consistent back-calculated concentrations across dilutions (low CV)The assay is linear for this sample, indicating no significant matrix interference at these dilutions.
Inconsistent back-calculated concentrations (high CV)The assay is not linear, suggesting the presence of matrix interference.

IV. Quantitative Data on Interference

While specific quantitative data for interference in immunoassays targeting the HCV E2 554-569 peptide is limited in the available literature, the following tables summarize general findings for HCV immunoassays that can guide troubleshooting.

Table 1: Impact of Rheumatoid Factor on HCV Immunoassays

Study FindingQuantitative ImpactAssay TypeReference
Removal of IgG (containing RF) prior to testing resulted in a significant loss of signal.30 out of 41 initially positive sera showed a significant loss of reactivity.IgM anti-HCV[4][6]
High prevalence of RF in HCV-infected individuals.70% of anti-HCV positive sera were also positive for RF.Not specified[4][6]
Eradication of HCV infection leads to a decrease in RF levels.RF seropositivity decreased from 26.3% to 16.5% after treatment.Latex immunoassay[11]

Table 2: Hemolysis Interference Thresholds in Serological Assays

AnalyteHemolysis Index (H-index) Threshold for InterferenceDirection of InterferenceReference
Hepatitis C Virus AntibodyInterference observedNot specified[12]
General ImmunoassaysVaries by analyte and manufacturer (e.g., H-index >20 for some)Can be positive or negative[13]
Various biochemical testsSpecific H-index thresholds determined for multiple analytesPositive or negative depending on the analyte[14]

Note: The Hemolysis Index (H-index) is a semi-quantitative measure of the amount of free hemoglobin in a sample. The specific threshold for interference in an HCV E2 554-569 immunoassay should be determined empirically.

Table 3: Impact of Lipemia on HCV Immunoassays

Study FindingMitigation StrategyReference
Lipemia can interfere with serological tests for infectious diseases, including HCV.High-speed centrifugation (e.g., 12,000 g for 10 minutes) can effectively remove lipemic interference.[15]
HCV life cycle is closely linked to lipid metabolism, and lipoproteins can mask viral epitopes.Not an assay interference, but a biological mechanism that can affect antibody detection.[16][17]

This technical support center provides a foundation for troubleshooting issues with your HCV E2 554-569 immunoassays. For further assistance, it is always recommended to contact the manufacturer of your specific assay kit.

References

Technical Support Center: Recombinant HCV E2 Protein (Containing 554-569 Region)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in expressing and purifying recombinant Hepatitis C Virus (HCV) E2 protein, particularly constructs containing the immunogenic 554-569 region.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Expression of Recombinant HCV E2 Protein

Q1: I am not observing any expression of my HCV E2 construct. What are the likely causes and how can I troubleshoot this?

A1: No expression is a common but frustrating issue. Here’s a systematic approach to identify the problem:

  • Vector Integrity:

    • Problem: Errors in your plasmid construct, such as a frameshift mutation, a premature stop codon, or incorrect insertion of the gene, can completely prevent protein expression.

    • Solution: Re-sequence your entire expression vector to confirm the integrity of the open reading frame, the promoter region, and the affinity tag sequence.

  • Codon Usage:

    • Problem: The codon usage of the HCV E2 gene may not be optimal for your chosen expression host (e.g., E. coli, mammalian cells). This can lead to translational stalling and low protein yield.

    • Solution: Analyze the codon usage of your gene using online tools and consider re-synthesizing the gene with codons optimized for your expression system. For E. coli, you can also use strains like Rosetta™ or BL21-CodonPlus® that supply tRNAs for rare codons.

  • Promoter and Inducer Issues:

    • Problem: The promoter in your vector might be weak or improperly induced.

    • Solution: Ensure you are using the correct inducer for your promoter system (e.g., IPTG for lac-based promoters). Verify the concentration and freshness of your inducer. For inducible systems, perform a time-course experiment to determine the optimal induction time and temperature.

  • Protein Toxicity:

    • Problem: The HCV E2 protein, or a fragment of it, may be toxic to the host cells, leading to cell death upon induction.

    • Solution:

      • Use a tightly regulated promoter system to minimize basal expression before induction. Adding glucose to the growth media can also help suppress leaky expression from lac-based promoters.

      • Consider using host strains that are more tolerant to toxic proteins, such as C41(DE3) or C43(DE3) for E. coli.

      • Lower the induction temperature (e.g., 18-25°C) and shorten the induction time.

Protein Aggregation and Low Solubility

Q2: My HCV E2 protein is expressed, but it's mostly in an insoluble form (inclusion bodies in E. coli or aggregates in other systems). How can I improve its solubility?

A2: Protein aggregation is a major hurdle for HCV E2 expression due to its hydrophobic nature and complex disulfide bonding. The 554-569 region contains a cysteine residue (C569) that can contribute to improper disulfide bond formation and aggregation.

  • Expression Conditions:

    • Solution: Lowering the expression temperature (e.g., 16-20°C) and reducing the inducer concentration can slow down protein synthesis, allowing more time for proper folding.

  • Cysteine Mutagenesis:

    • Problem: The cysteine at position 569 (C569) within your region of interest can form incorrect disulfide bonds, leading to aggregation.

    • Solution: Mutating C569 to an alanine (B10760859) (C569A) has been shown to reduce aggregation and favor the formation of monomeric E2 protein.

  • Solubility-Enhancing Fusion Tags:

    • Solution: Fuse your HCV E2 construct to a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST). These tags can help keep the E2 protein soluble. It is often necessary to test multiple fusion partners to find the most effective one.

  • N-Glycosylation (for eukaryotic systems):

    • Problem: The 554-569 region contains a putative N-glycosylation site. Glycosylation is crucial for the proper folding and solubility of E2.

    • Solution: Ensure you are using an expression system that can perform N-glycosylation (mammalian or insect cells). If you are already using a eukaryotic system, ensure that the culture conditions support proper glycosylation. In some cases, mutations at other N-glycosylation sites can impact the overall folding and should be avoided unless their effect is known.

Low Yield During Purification

Q3: I have decent expression of soluble protein, but I lose most of it during the purification steps. What could be going wrong?

A3: Significant protein loss during purification can be attributed to several factors, from inefficient cell lysis to suboptimal chromatography conditions.

  • Inefficient Cell Lysis:

    • Problem: If cells are not completely lysed, a large portion of your soluble protein will be trapped in the cell debris.

    • Solution: Optimize your lysis protocol. For E. coli, consider a combination of enzymatic (lysozyme) and mechanical (sonication or high-pressure homogenization) methods. Ensure you add DNase to reduce viscosity from released DNA.

  • Protein Degradation:

    • Problem: Proteases released during cell lysis can degrade your target protein.

    • Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.

  • Suboptimal Chromatography Buffers:

    • Problem: The pH, salt concentration, or additives in your binding, wash, and elution buffers may not be optimal for your specific HCV E2 construct.

    • Solution:

      • Binding Buffer: Ensure the pH and ionic strength are compatible with the binding of your affinity tag to the resin. For His-tagged proteins, a small amount of imidazole (B134444) (10-20 mM) in the binding and wash buffers can reduce non-specific binding of host proteins.

      • Wash Buffer: Use a stringent wash buffer to remove contaminants without eluting your target protein. You can try increasing the salt concentration or the concentration of the competitive ligand (e.g., imidazole).

      • Elution Buffer: If your protein is not eluting, you may need to increase the concentration of the eluting agent (e.g., imidazole for His-tags) or change the pH. A gradient elution can help determine the optimal elution conditions.

Data Presentation

Table 1: Impact of Cysteine Mutagenesis on HCV E2 Aggregation and Yield

HCV E2 ConstructPredominant SpeciesRelative Yield of Monomeric ProteinReference
Wild-Type E2AggregatesLow[1][2]
E2 with C569A mutationMonomersHigh[1]

Note: The mutation of cysteine residues, including C569, that are not essential for the core disulfide bond network has been shown to significantly reduce aggregation and increase the yield of monomeric, properly folded E2 protein.[1][2]

Experimental Protocols

Protocol 1: Codon Optimization Analysis

Objective: To analyze the codon usage of the HCV E2 gene (containing the 554-569 region) and identify rare codons for the chosen expression host.

Methodology:

  • Obtain the DNA sequence of your HCV E2 gene.

  • Use an online codon usage analysis tool (e.g., GenScript's Rare Codon Analysis Tool, IDT's Codon Optimization Tool).

  • Select your target expression organism (e.g., Escherichia coli K12, Homo sapiens, Spodoptera frugiperda).

  • The tool will provide a Codon Adaptation Index (CAI) and a list of rare codons. A CAI closer to 1.0 indicates better adaptation.

  • If the CAI is low and there are numerous rare codons, consider gene synthesis with optimized codons.

Protocol 2: Expression and Purification of His-tagged HCV E2 from Mammalian Cells

Objective: To express and purify a His-tagged recombinant HCV E2 protein containing the 554-569 region from a mammalian cell line (e.g., HEK293).

Methodology:

  • Transfection:

    • Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% FBS).

    • Transfect the cells with your HCV E2 expression vector using a suitable transfection reagent (e.g., PEI).

    • Harvest the cell culture supernatant containing the secreted E2 protein 48-72 hours post-transfection.

  • Affinity Chromatography (IMAC):

    • Lysis/Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

    • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM Imidazole, pH 8.0.

    • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM Imidazole, pH 8.0.

    • Clarify the cell culture supernatant by centrifugation and filtration (0.22 µm).

    • Equilibrate a Ni-NTA affinity column with Lysis/Binding Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound protein with Elution Buffer. Collect fractions.

  • Size Exclusion Chromatography (SEC):

    • SEC Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Concentrate the eluted fractions from the affinity chromatography step.

    • Equilibrate a size exclusion column (e.g., Superdex 200) with SEC Buffer.

    • Load the concentrated protein onto the column.

    • Collect fractions corresponding to the expected molecular weight of your monomeric E2 protein.

    • Analyze the purified fractions by SDS-PAGE and Western blot.

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning and Vector Preparation cluster_expression Protein Expression cluster_purification Protein Purification Codon_Optimization Codon Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Vector_Construction Vector Construction Gene_Synthesis->Vector_Construction Sequencing Sequence Verification Vector_Construction->Sequencing Transfection Transfection into Host Cells Sequencing->Transfection Cell_Culture Cell Culture & Induction Transfection->Cell_Culture Harvest Harvest Supernatant/Cells Cell_Culture->Harvest Clarification Clarification Harvest->Clarification Affinity_Chromatography Affinity Chromatography Clarification->Affinity_Chromatography SEC Size Exclusion Chromatography Affinity_Chromatography->SEC QC Quality Control (SDS-PAGE, Western) SEC->QC

Caption: Workflow for Recombinant HCV E2 Protein Production.

Troubleshooting_Logic Start Start Experiment Low_Yield Low/No Protein Yield? Start->Low_Yield Check_Expression Check Expression (Western Blot) Low_Yield->Check_Expression Yes Success Successful Purification Low_Yield->Success No No_Expression No Expression Band Check_Expression->No_Expression Expression_OK Expression Confirmed Check_Expression->Expression_OK Troubleshoot_Expression Troubleshoot Expression: - Sequence Vector - Codon Optimization - Check Inducer No_Expression->Troubleshoot_Expression Check_Solubility Check Solubility (Soluble vs. Insoluble Fraction) Expression_OK->Check_Solubility Insoluble Protein Insoluble Check_Solubility->Insoluble Soluble Protein Soluble Check_Solubility->Soluble Troubleshoot_Solubility Improve Solubility: - Lower Temperature - C569A Mutation - Solubility Tags Insoluble->Troubleshoot_Solubility Check_Purification Check Purification Steps (Flow-through, Elution) Soluble->Check_Purification Loss_in_FT Protein in Flow-through Check_Purification->Loss_in_FT No_Elution No Elution Check_Purification->No_Elution Check_Purification->Success OK Troubleshoot_Binding Optimize Binding Buffer Loss_in_FT->Troubleshoot_Binding Troubleshoot_Elution Optimize Elution Buffer No_Elution->Troubleshoot_Elution

Caption: Troubleshooting Logic for Low Protein Yield.

Frequently Asked Questions (FAQs)

Q4: Which expression system is best for HCV E2 protein containing the 554-569 region?

A4: The choice of expression system depends on your specific research goals:

  • Mammalian Cells (e.g., HEK293, CHO): This is the preferred system for producing properly folded and glycosylated E2 protein for functional studies, such as antibody binding and neutralization assays. Yields can be lower than in other systems, but the protein is more likely to be in its native conformation.

  • Insect Cells (Baculovirus Expression Vector System): This system can also produce glycosylated E2 protein and often yields higher quantities than mammalian cells. However, the glycosylation pattern may differ from that in human cells, which could affect antigenicity.

  • E. coli: This system is cost-effective and can produce high yields of protein quickly. However, E. coli cannot perform N-glycosylation, and the E2 protein is very likely to form insoluble inclusion bodies that require refolding. This system is generally not recommended for producing functional, full-length E2 but may be suitable for producing smaller fragments or for applications where native conformation is not critical.

Q5: Can I use a fusion tag to improve the yield of my HCV E2 protein?

A5: Yes, fusion tags can be very beneficial. A polyhistidine (His) tag is commonly used for affinity purification. As mentioned earlier, large solubility-enhancing tags like MBP or GST can significantly improve the solubility of E2 expressed in E. coli. For secreted proteins from mammalian or insect cells, an Fc tag can aid in both purification and stability.

Q6: How critical is the N-glycosylation site within the 554-569 region?

A6: N-glycosylation is essential for the proper folding, stability, and antigenicity of the HCV E2 protein. While the specific impact of the glycosylation site within the 554-569 region has not been extensively studied in isolation, the general consensus is that preserving all conserved N-glycosylation sites is crucial for obtaining a functional protein. Mutating these sites can lead to misfolding and reduced secretion.

References

Technical Support Center: HCV E2 554-569 Peptide Conformational Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the conformational integrity of the Hepatitis C Virus (HCV) E2 protein fragment 554-569. The sequence of this peptide is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the conformational integrity of the HCV E2 554-569 peptide?

The 554-569 region of the HCV E2 glycoprotein (B1211001) is a major antigenic site, meaning it is recognized by the immune system.[1][2] Its specific three-dimensional shape, or conformation, is critical for its interaction with antibodies. Maintaining the native conformation is essential for immunological studies, vaccine development, and as a diagnostic target. An unstable or incorrect conformation can lead to reduced immunogenicity and non-reproducible experimental results.

Q2: What are the primary challenges in maintaining the conformational integrity of the E2 554-569 peptide?

Short synthetic peptides like E2 554-569 are often highly flexible and can adopt multiple conformations in solution, a phenomenon known as conformational heterogeneity. Key challenges include preventing aggregation, ensuring proper disulfide bond formation between the two cysteine residues (Cys564 and Cys569), and maintaining a stable structure in experimental buffers.

Q3: What general strategies can be employed to stabilize viral protein fragments?

Several strategies are used to stabilize viral fusion proteins, which can be adapted for smaller peptides. These include the introduction of disulfide bonds to create cyclic structures, substituting key amino acids (e.g., with proline to restrict backbone flexibility), and optimizing the peptide's amino acid sequence through computational methods.[3][4] For the E2 554-569 peptide, the two naturally occurring cysteine residues provide a direct path to stabilization through cyclization.

Q4: How does the intramolecular disulfide bond between Cys564 and Cys569 affect the peptide's conformation?

The formation of a disulfide bond between Cys564 and Cys569 creates a cyclic peptide. This cyclization dramatically reduces the peptide's conformational flexibility, locking it into a more defined structure. This is often crucial for mimicking the native epitope structure presented on the full E2 glycoprotein.[5] Studies on the full E2 protein have highlighted the importance of its disulfide bridge patterns for correct folding and function.[6][7]

Q5: My E2 554-569 peptide shows poor solubility. What can I do?

Poor solubility can be a sign of peptide aggregation, which is often linked to incorrect conformation. To improve solubility, consider using a polar cyclization hinge or modifying the buffer conditions.[8] Ensure the peptide is fully dissolved in a suitable solvent like DMSO before diluting it into your aqueous experimental buffer. Working at a slightly basic pH (e.g., pH 8.0-8.5) can also aid in the formation of disulfide bonds and may improve the solubility of the cyclic form.

Troubleshooting Guides

Issue 1: Low Yield of Cyclized (Disulfide-Bonded) Peptide
Potential Cause Troubleshooting Step Rationale
Incorrect Redox Environment Perform cyclization in an oxidizing environment. This can be achieved by gentle air oxidation (stirring in an open vial at a basic pH of 8.0-8.5) or by using specific redox buffers (e.g., glutathione (B108866) redox buffer).Disulfide bond formation is an oxidation reaction. A basic pH deprotonates the thiol groups of cysteine, facilitating their oxidation to a disulfide.
Peptide Concentration Too High Lower the peptide concentration during the cyclization reaction (e.g., to 0.1-1 mg/mL).High concentrations can favor the formation of intermolecular disulfide bonds, leading to dimers, oligomers, and aggregates, rather than the desired intramolecular bond.
Inefficient Oxidation Introduce a mild oxidizing agent, such as dimethyl sulfoxide (B87167) (DMSO) at 5-10% v/v in the reaction buffer.DMSO can accelerate the rate of disulfide bond formation compared to air oxidation alone.
Thiol Groups Capped Ensure the peptide was synthesized with free thiol groups on the cysteine residues. Check the quality control data from the peptide supplier.If the cysteine residues are protected (e.g., with Acm), they must be deprotected before cyclization can occur.
Issue 2: Peptide Aggregation During Experiments
Potential Cause Troubleshooting Step Rationale
Hydrophobicity Add organic co-solvents (e.g., 5-10% acetonitrile (B52724) or DMSO) to your buffer, if compatible with your assay.The peptide has several hydrophobic residues. Co-solvents can help to disrupt hydrophobic interactions that lead to aggregation.
Incorrect pH or Ionic Strength Screen a range of buffer pH values and salt concentrations.Electrostatic interactions can contribute to aggregation. Modifying the buffer can identify conditions that favor the soluble, monomeric form.
Presence of Uncyclized Peptide Purify the cyclized peptide using reverse-phase HPLC after the cyclization reaction.The linear, uncyclized form of the peptide may be more prone to aggregation than the conformationally constrained cyclic form.

Summary of Stabilization Strategies

StrategyRationaleKey Experimental ParametersMethod for Verification
Intramolecular Disulfide Bond Formation (Cyclization) Reduces conformational flexibility by covalently linking Cys564 and Cys569, mimicking the native epitope structure.Peptide concentration, pH (8.0-8.5), oxidizing agent (air, DMSO, glutathione buffer).Mass Spectrometry (MS), Ellman's Reagent.
Proline Substitution The existing Pro-Pro sequence at positions 567-568 already restricts backbone flexibility. Further substitutions are likely unnecessary for this peptide.[2]N/A for this specific peptide.N/A
Use of Chemical Chaperones/Additives Small molecules like glycerol (B35011) or trehalose (B1683222) can stabilize protein/peptide structures in solution.Concentration of the additive (e.g., 5-10% glycerol).Circular Dichroism (CD) Spectroscopy.
Computational Sequence Optimization In silico methods can predict amino acid substitutions that would favor a stable conformation.[3][4]N/A (Design-stage strategy).Biophysical characterization (CD, NMR).

Experimental Protocols

Protocol 1: Cyclization of HCV E2 554-569 via Air Oxidation
  • Preparation: Dissolve the lyophilized linear peptide in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

  • Reaction Setup: Prepare the reaction buffer: 0.1 M ammonium (B1175870) bicarbonate, pH 8.2.

  • Cyclization: Slowly add the peptide stock solution to the reaction buffer with gentle stirring, to a final peptide concentration of 0.5 mg/mL.

  • Incubation: Leave the solution stirring gently in a vial that is loosely capped to allow for air exchange. Incubate at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by taking small aliquots at different time points (e.g., 0, 4, 8, 12, 24 hours). Quench the reaction for the aliquot by adding an acid (e.g., formic acid) and analyze by mass spectrometry. The mass of the cyclized peptide will be 2 Da less than the linear form due to the loss of two hydrogen atoms.

  • Purification: Once the reaction is complete, purify the cyclized peptide from any remaining linear peptide or oligomers using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the purity and identity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Conformational Analysis using Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a 0.1-0.2 mg/mL solution of the purified cyclized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the measurement parameters for the far-UV region (e.g., 190-260 nm).

  • Data Acquisition: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm). Record the CD spectrum at a controlled temperature (e.g., 25°C).

  • Blank Subtraction: Record a spectrum of the buffer alone and subtract it from the peptide's spectrum.

  • Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity (MRE). Analyze the shape of the spectrum to infer the presence of secondary structure elements (e.g., beta-turns, random coil). A consistent spectrum over time or across different conditions indicates conformational stability.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & QC cluster_cyclization Conformational Stabilization cluster_purification Purification & Final QC start Lyophilized Linear Peptide (Trp...Cys...Cys) qc1 Mass Spectrometry (MS) (Verify Mass of Linear Peptide) start->qc1 dissolve Dissolve in DMSO qc1->dissolve react Dilute into Basic Buffer (pH 8.2) Air Oxidation dissolve->react monitor Monitor Reaction by MS (Mass Shift of -2 Da) react->monitor purify RP-HPLC Purification monitor->purify qc2 Final QC: Analytical HPLC (Purity) MS (Identity) purify->qc2 final_product Purified Cyclic Peptide qc2->final_product

Caption: Workflow for synthesis and conformational stabilization of E2 554-569.

troubleshooting_workflow cluster_yield Low Cyclization Yield cluster_aggregation Aggregation Issue start Problem Encountered: Low Yield or Aggregation check_ms Check MS Data: Is there a -2 Da peak? start->check_ms check_conditions Review Reaction Conditions: pH, Concentration, Time check_ms->check_conditions No / Low Intensity check_purity Check Purity by HPLC check_ms->check_purity Yes, but aggregation observed optimize_conditions Optimize: Lower Concentration Increase Time / Use DMSO check_conditions->optimize_conditions solution Problem Resolved optimize_conditions->solution repurify Repurify to Isolate Monomer check_purity->repurify Impure change_buffer Modify Buffer: pH, Salt, Co-solvents check_purity->change_buffer Pure repurify->change_buffer change_buffer->solution

Caption: Troubleshooting logic for E2 554-569 peptide experiments.

References

Technical Support Center: Troubleshooting Antibody Cross-Reactivity with HCV E2 554-569

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding antibody cross-reactivity with the Hepatitis C Virus (HCV) E2 protein, specifically focusing on the 554-569 amino acid region.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity and why is it a concern when targeting the HCV E2 554-569 epitope?

A1: Antibody cross-reactivity is the phenomenon where an antibody binds to an unintended antigen that is structurally similar to the target antigen.[1] This is a significant concern when targeting the HCV E2 554-569 epitope because this region may share structural similarities with other viral or host proteins, leading to false-positive results, inaccurate quantification, and misinterpreted data in immunoassays.[1] Minimizing cross-reactivity is crucial for ensuring the specificity and reliability of experimental results.[1]

Q2: What are the common causes of antibody cross-reactivity?

A2: The primary causes of cross-reactivity include:

  • High amino acid sequence homology: The more similar the amino acid sequence is between the target epitope (HCV E2 554-569) and an off-target protein, the higher the likelihood of cross-reactivity.[1]

  • Similar three-dimensional structure: Even with low sequence homology, if the 3D conformation of an off-target epitope is similar to the target, an antibody may bind to both.[1]

  • Presence of common structural motifs: Shared post-translational modifications or structural domains can also lead to non-specific binding.

Q3: Which experimental techniques can be used to assess the specificity of an antibody for HCV E2 554-569?

A3: Several techniques can be employed to evaluate antibody specificity:

  • Western Blot: This technique separates proteins by size, allowing you to verify that your antibody binds to a protein of the expected molecular weight of HCV E2.[1]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Competitive ELISA can be used to determine the degree of cross-reactivity by measuring how well a structurally related antigen competes with the target antigen for antibody binding.[1]

  • Immunoprecipitation (IP): IP followed by mass spectrometry can identify the proteins that your antibody pulls down from a complex mixture, directly showing any off-target interactions.[2]

  • Peptide Array: Screening your antibody against a peptide array containing the HCV E2 554-569 sequence and a library of other peptides can help identify potential cross-reactive sequences.

Troubleshooting Guides

Issue 1: High background or non-specific bands in Western Blot

Question: I am performing a Western Blot to detect HCV E2, but I'm observing high background and multiple non-specific bands, making it difficult to interpret the results. What steps can I take to troubleshoot this?

Answer: High background and non-specific bands in a Western Blot are often due to issues with blocking, antibody concentrations, or washing steps. Here is a systematic approach to troubleshoot this problem.

Logical Troubleshooting Workflow

cluster_solutions Troubleshooting Steps start High Background/ Non-specific Bands blocking Optimize Blocking Step start->blocking 1. Inadequate blocking? primary_ab Titrate Primary Antibody blocking->primary_ab 2. Antibody concentration too high? s1 Increase blocking time/ Use different blocking agent blocking->s1 secondary_ab Optimize Secondary Antibody primary_ab->secondary_ab 3. Secondary Ab issues? s2 Perform titration/ Reduce concentration primary_ab->s2 washing Increase Washing Stringency secondary_ab->washing 4. Insufficient washing? s3 Run secondary-only control/ Check for cross-reactivity secondary_ab->s3 sample_prep Check Sample Preparation washing->sample_prep 5. Sample quality issues? s4 Increase number of washes/ Add Tween-20 to wash buffer washing->s4 end_node Clean Western Blot sample_prep->end_node Problem Resolved s5 Ensure fresh protease inhibitors/ Check for protein degradation sample_prep->s5

Caption: Troubleshooting workflow for high background in Western Blotting.

Detailed Experimental Protocol: Optimizing Western Blot to Reduce Non-Specific Binding
  • Optimize Blocking:

    • Increase Blocking Time: Extend the blocking incubation to 2 hours at room temperature or overnight at 4°C.[3]

    • Change Blocking Agent: If you are using non-fat dry milk, switch to Bovine Serum Albumin (BSA) or a commercial blocking buffer, as milk proteins can sometimes cross-react.[4]

  • Titrate Primary Antibody:

    • Reduce Concentration: High antibody concentrations can lead to non-specific binding.[3] Perform a titration experiment to determine the optimal antibody concentration that gives a strong signal for the target protein with minimal background.

  • Optimize Secondary Antibody:

    • Run a Secondary-Only Control: To check if the secondary antibody is the source of non-specific binding, incubate a blot with only the secondary antibody (no primary). If bands appear, the secondary antibody is binding non-specifically.

    • Use Pre-adsorbed Secondary Antibodies: These antibodies have been passed through a column containing immobilized serum proteins from potentially cross-reactive species to reduce non-specific binding.

  • Increase Washing Stringency:

    • Increase Wash Duration and Number: Increase the number of washes (e.g., to 4-5 washes) and the duration of each wash (e.g., 10-15 minutes).[5]

    • Add Detergent: Include a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer to help reduce non-specific interactions.[3][4]

  • Sample Preparation:

    • Ensure Sample Integrity: Use fresh protease inhibitors in your lysis buffer to prevent protein degradation, which can lead to the appearance of unexpected lower molecular weight bands.[3]

Issue 2: False Positives in ELISA

Question: My ELISA results for HCV E2 are showing positive signals in my negative control wells. How can I troubleshoot this to ensure my results are specific?

Answer: False positives in ELISA can arise from several sources, including antibody cross-reactivity, issues with the blocking step, or contamination. The following steps can help you identify and resolve the issue.

Logical Troubleshooting Workflow

cluster_solutions Troubleshooting Steps start False Positives in ELISA blocking Evaluate Blocking Efficiency start->blocking 1. Incomplete blocking? ab_conc Check Antibody Concentrations blocking->ab_conc 2. High antibody concentration? s1 Increase blocking time/ Use a different blocking buffer blocking->s1 washing Assess Washing Protocol ab_conc->washing 3. Inadequate washing? s2 Titrate primary and secondary antibodies ab_conc->s2 cross_react Investigate Cross-Reactivity washing->cross_react 4. Antibody cross-reactivity? s3 Increase number and duration of washes washing->s3 end_node Specific ELISA Signal cross_react->end_node Problem Resolved s4 Run competitive ELISA/ Test with related antigens cross_react->s4

Caption: Troubleshooting workflow for false positives in ELISA.

Detailed Experimental Protocol: Competitive ELISA to Assess Cross-Reactivity

A competitive ELISA is an excellent method to quantify the specificity of your antibody.[1]

  • Coat the Plate: Coat the wells of a 96-well plate with a constant, saturating concentration of the HCV E2 554-569 peptide. Incubate overnight at 4°C.

  • Wash: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block: Block the remaining protein-binding sites in the coated wells by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[6]

  • Prepare Competitor and Antibody Mixture: In separate tubes, pre-incubate a constant, limiting concentration of your primary antibody with serial dilutions of:

    • The HCV E2 554-569 peptide (positive control for competition).

    • The potential cross-reacting peptide/protein.

    • An unrelated peptide (negative control).

  • Incubate with Competitor Mixture: Add the antibody-competitor mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Wash: Repeat the washing step.

  • Add Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Wash: Repeat the washing step.

  • Add Substrate and Measure: Add the appropriate substrate for the enzyme and measure the signal (e.g., absorbance) using a plate reader. The signal will be inversely proportional to the amount of antibody that bound to the plate. A significant decrease in signal in the presence of the potential cross-reacting peptide indicates cross-reactivity.

Issue 3: Non-specific Binding in Immunoprecipitation (IP)

Question: I'm trying to immunoprecipitate the HCV E2 protein, but my final elution contains many non-specific proteins. How can I improve the specificity of my IP?

Answer: Non-specific binding in IP is a common issue that can be addressed by optimizing several steps in the protocol, from lysate preparation to washing conditions.

Logical Troubleshooting Workflow

cluster_solutions Troubleshooting Steps start Non-specific Binding in IP preclearing Implement Pre-clearing Step start->preclearing 1. Proteins binding to beads? ab_amount Optimize Antibody Amount preclearing->ab_amount 2. Too much antibody? s1 Incubate lysate with beads before adding antibody preclearing->s1 beads Check Beads and Controls ab_amount->beads 3. Isotype control issues? s2 Titrate antibody to find the optimal concentration ab_amount->s2 washing Adjust Washing Conditions beads->washing 4. Insufficient washing? s3 Run isotype control/ Use appropriate bead type beads->s3 end_node Specific Immunoprecipitation washing->end_node Problem Resolved s4 Increase number of washes/ Increase salt/detergent concentration washing->s4

References

optimizing storage conditions for long-term stability of HCV e2 554-569

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of the Hepatitis C Virus (HCV) E2 554-569 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the HCV E2 554-569 peptide?

The amino acid sequence for the HCV E2 554-569 peptide is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys.[1][2][3]

Q2: What are the primary factors that can affect the stability of the lyophilized HCV E2 554-569 peptide during long-term storage?

The primary factors affecting the stability of lyophilized peptides, including HCV E2 554-569, are temperature, moisture, light, and oxidation.[4][5][6][7] For optimal long-term stability, the peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light, and in a desiccated environment.[4][7][8][9]

Q3: My reconstituted HCV E2 554-569 peptide solution appears cloudy. What could be the cause?

Cloudiness or precipitation in your reconstituted peptide solution can be due to several factors, including high peptide concentration, improper solvent, or the peptide's intrinsic hydrophobicity. The HCV E2 554-569 sequence contains hydrophobic residues which may contribute to aggregation at high concentrations. Consider sonicating the solution or using a small amount of an organic solvent like DMSO or DMF to aid dissolution before diluting with your aqueous buffer.

Q4: How many freeze-thaw cycles can the reconstituted HCV E2 554-569 peptide tolerate?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[4][6][10] For optimal stability, it is best to aliquot the reconstituted peptide solution into single-use volumes before freezing.[6][9]

Q5: The biological activity of my stored HCV E2 554-569 peptide has decreased. What are the potential chemical modifications that could have occurred?

Decreased biological activity can result from several chemical modifications. Given the sequence of HCV E2 554-569 (WMNSTGFTKVCGAPPC), the following are likely culprits:

  • Oxidation: The presence of Methionine (Met) and Tryptophan (Trp) makes the peptide susceptible to oxidation.[4][5] The two Cysteine (Cys) residues can also oxidize to form disulfide bonds, leading to dimerization or aggregation.

  • Deamidation: The Asparagine (Asn) residue can undergo deamidation, which alters the peptide's charge and structure.[4][8]

  • Hydrolysis: Peptide bonds can be cleaved through hydrolysis, especially if the peptide is stored in solution for extended periods or exposed to non-optimal pH conditions.[5][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced peptide activity in functional assays 1. Degradation during storage: Improper storage temperature, frequent freeze-thaw cycles, or exposure to light and moisture.[4][5][6][7] 2. Oxidation: Susceptible residues (Met, Trp, Cys) have been oxidized.[4][5] 3. Incorrect pH of solution: The pH of the buffer used for reconstitution or storage is not optimal for stability.1. Verify Storage Conditions: Ensure the lyophilized peptide is stored at -20°C or -80°C and the reconstituted solution is stored in aliquots at -20°C or colder.[4][7][8][9] 2. Use Antioxidants/Anaerobic Conditions: Consider using oxygen-free solvents for reconstitution and storing under an inert gas like nitrogen or argon.[8][9] 3. Optimize pH: Reconstitute and store the peptide in a buffer with a pH between 5 and 6.[10]
Visible aggregates or precipitation in reconstituted peptide solution 1. High Peptide Concentration: The peptide concentration is too high, promoting aggregation. 2. Improper Solvent: The chosen solvent is not suitable for this specific peptide sequence. 3. Hydrophobic interactions: The hydrophobic residues in the peptide are causing it to aggregate in an aqueous solution.1. Lower Concentration: Try dissolving the peptide at a lower concentration. 2. Test Different Solvents: If solubility is an issue, test a small amount of the peptide in different solvents. A small amount of organic solvent (e.g., DMSO, DMF) can be used initially, followed by dilution with the desired buffer. 3. Sonication: Brief sonication can help to dissolve the peptide.
Unexpected peaks in HPLC or Mass Spectrometry analysis 1. Degradation Products: New peaks may represent oxidized, deamidated, or hydrolyzed forms of the peptide. 2. Disulfide-linked dimers: The two cysteine residues may have formed intermolecular disulfide bonds. 3. Contamination: The sample may have been contaminated during handling.1. Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and their corresponding analytical signals. 2. Reducing Agent: Treat the sample with a reducing agent like DTT to see if peaks corresponding to dimers disappear. 3. Use Clean Handling Procedures: Ensure the use of clean vials, fresh solvents, and proper techniques to minimize contamination.

Data Presentation: Storage Condition Stability Guidelines

The following table summarizes recommended storage conditions and expected stability for the HCV E2 554-569 peptide based on general principles for synthetic peptides.

Form Temperature Duration Key Considerations
Lyophilized Powder -80°CYearsOptimal for long-term storage. Store in a desiccator.[4][7][9]
-20°CSeveral yearsGood for long-term storage. Store in a desiccator.[4][5][9]
4°CWeeks to monthsSuitable for short-term storage.[6]
Room TemperatureDays to weeksNot recommended for storage, only for short-term handling.[4][5]
In Solution -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Use a sterile buffer at pH 5-6.[9][10]
-20°C3-4 monthsAliquot to avoid freeze-thaw cycles. Use a sterile buffer at pH 5-6.[9][10]
4°C1-2 weeksProne to degradation; for short-term use only.[9]
Room TemperatureHoursNot recommended.

Experimental Protocols

Protocol 1: Assessment of Peptide Purity and Stability by RP-HPLC

This protocol outlines a general procedure for assessing the purity and stability of the HCV E2 554-569 peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HCV E2 554-569 peptide (lyophilized)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Appropriate vials for autosampler

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

  • Sample Preparation:

    • Prepare a stock solution of the peptide at 1 mg/mL in an appropriate solvent (e.g., sterile water).

    • For stored samples in solution, thaw the aliquot at room temperature.

    • Dilute the stock solution or thawed aliquot to a final concentration of 0.1 mg/mL with Mobile Phase A.

  • HPLC Conditions (example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1 mL/min

    • Detection: UV at 220 nm and 280 nm (due to the presence of Tryptophan)

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: 100% to 5% B

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

    • Compare chromatograms of fresh and stored samples. The appearance of new peaks or a decrease in the main peak area indicates degradation.[12]

Protocol 2: Identification of Degradation Products by LC-MS

This protocol describes how to identify potential degradation products of the HCV E2 554-569 peptide using liquid chromatography-mass spectrometry (LC-MS).

Procedure:

  • Sample Preparation: Prepare samples as described in the RP-HPLC protocol.

  • LC-MS Analysis:

    • Use an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Employ the same LC conditions as in the RP-HPLC protocol.

    • The mass spectrometer should be operated in positive ion mode to detect the protonated peptide.

    • Acquire full scan MS data to identify the molecular weights of the peptide and any degradation products.

    • Perform tandem MS (MS/MS) on the parent peptide and any suspected degradation products to obtain fragmentation data for sequence confirmation and identification of modification sites.[11]

  • Data Analysis:

    • Analyze the MS data to identify mass shifts corresponding to potential modifications:

      • Oxidation: +16 Da (for Met or Trp)

      • Deamidation: +1 Da (for Asn)

      • Hydrolysis: Mass will correspond to peptide fragments.

    • Use the MS/MS data to pinpoint the location of these modifications on the peptide sequence.

Protocol 3: Assessment of Conformational Stability by Circular Dichroism (CD) Spectroscopy

This protocol is for assessing the secondary structure and conformational stability of the HCV E2 554-569 peptide.

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL. The buffer should not have high absorbance in the far-UV region.

  • CD Spectroscopy:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).

    • To assess thermal stability, record spectra at increasing temperatures (e.g., from 25°C to 90°C).[13]

  • Data Analysis:

    • The shape of the CD spectrum provides information about the secondary structure of the peptide.[14]

    • Changes in the CD spectrum of stored samples compared to fresh samples can indicate conformational changes due to degradation or aggregation.

    • A thermal denaturation curve can be generated by plotting the change in ellipticity at a specific wavelength (e.g., 222 nm) against temperature to determine the melting temperature (Tm), a measure of conformational stability.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation start Lyophilized Peptide reconstituted Reconstituted Peptide start->reconstituted Dissolve in appropriate buffer hplc RP-HPLC reconstituted->hplc ms LC-MS reconstituted->ms cd CD Spectroscopy reconstituted->cd purity Purity & Degradation (%) hplc->purity identity Identify Modifications (Mass Shift) ms->identity conformation Conformational Integrity (Secondary Structure) cd->conformation

Caption: Experimental workflow for assessing peptide stability.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Reduced Biological Activity? check_storage Verify Storage Conditions (-20°C/-80°C, desiccated, dark) start->check_storage Yes check_handling Review Handling Procedures (aliquoting, avoid freeze-thaw) check_storage->check_handling Conditions OK new_peptide Synthesize/Order New Peptide Batch check_storage->new_peptide Incorrect analyze_purity Assess Purity/Degradation (RP-HPLC, LC-MS) check_handling->analyze_purity Procedures OK check_handling->new_peptide Incorrect oxidation Oxidation (Met, Trp, Cys) analyze_purity->oxidation deamidation Deamidation (Asn) analyze_purity->deamidation hydrolysis Hydrolysis analyze_purity->hydrolysis aggregation Aggregation analyze_purity->aggregation optimize_storage Optimize Storage (inert gas, lower temp) oxidation->optimize_storage optimize_buffer Optimize Buffer (pH 5-6) deamidation->optimize_buffer hydrolysis->optimize_buffer aggregation->optimize_buffer

References

Technical Support Center: High-Throughput Screening with HCV E2 554-569

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for method refinement in high-throughput screening (HTS) assays involving the Hepatitis C Virus (HCV) E2 protein fragment 554-569.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the HCV E2 554-569 region in drug discovery?

A1: The HCV E2 glycoprotein (B1211001) is crucial for viral entry into host cells, making it a prime target for antiviral therapies. The 554-569 amino acid region is a recognized antigenic site, meaning it is targeted by the host's immune system.[1] This region may be involved in interactions with cellular receptors necessary for viral entry. Therefore, screening for small molecules or antibodies that bind to this peptide can lead to the discovery of novel HCV entry inhibitors.

Q2: Which HTS formats are suitable for screening against the HCV E2 554-569 peptide?

A2: Several HTS formats are amenable to screening with a synthetic peptide like HCV E2 554-569. The most common include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Ideal for identifying antibodies or other molecules that bind to the immobilized peptide.

  • Fluorescence Polarization (FP): A homogenous assay well-suited for identifying small molecule inhibitors that disrupt the interaction between the fluorescently labeled HCV E2 554-569 peptide and a binding partner (e.g., a cellular receptor domain or a specific antibody).

  • Förster Resonance Energy Transfer (FRET): Can be used to screen for inhibitors of the interaction between the E2 peptide and a binding partner, where each component is labeled with a FRET donor or acceptor.

Q3: What are the critical quality control parameters to monitor during an HTS campaign with this peptide?

A3: Key quality control metrics include the Z'-factor, signal-to-background (S/B) ratio, and coefficient of variation (%CV). A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. The S/B ratio should be sufficiently high to distinguish true hits from background noise, and the %CV should be low to ensure reproducibility.

Troubleshooting Guides

This section provides solutions to common problems encountered during HTS assays with the HCV E2 554-569 peptide.

ELISA-Based Assays
Problem Potential Cause Solution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk).
Non-specific antibody bindingUse a higher dilution of the secondary antibody. Include a detergent like Tween-20 in the wash buffers.
Inadequate washingIncrease the number of wash steps and ensure complete removal of wash buffer.
Weak or No Signal Peptide not efficiently coated on the plateOptimize the coating buffer pH and incubation time. Consider using pre-activated plates for better peptide immobilization.
Incorrect antibody concentrationTitrate the primary and secondary antibodies to determine the optimal concentration.
Reagents not activeCheck the expiration dates and proper storage of antibodies and substrates.
High Variability between Replicates Pipetting errorsEnsure pipettes are calibrated and use consistent technique.
Uneven temperature during incubationUse a temperature-controlled incubator and allow plates to equilibrate to room temperature before adding reagents.
Edge effectsAvoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
Fluorescence Polarization (FP) & FRET-Based Assays
Problem Potential Cause Solution
Low FP Signal Window or FRET Efficiency Low binding affinity between the peptide and its partnerIncrease the concentration of the binding partner, but be mindful of potential protein aggregation.
Inefficient labeling of the peptideEnsure the fluorescent dye is properly conjugated to the peptide and purified from free dye.
Quenching of the fluorophoreTest different buffers and additives to minimize quenching effects.
High Signal Variability Peptide or protein aggregationInclude a non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer. Centrifuge protein stocks before use.
Compound interference (autofluorescence)Screen compound libraries at a single wavelength to identify and exclude autofluorescent compounds. For FP, use red-shifted dyes to minimize interference.[2]
Non-specific binding of compoundsPerform counter-screens in the absence of the target protein to identify compounds that bind non-specifically to the peptide or assay components.
Assay Drift Reagent instability over timePrepare fresh reagents for each experiment and minimize the time plates are left at room temperature.
Temperature fluctuationsEnsure consistent temperature control throughout the screening run.

Quantitative Data Summary

The following tables provide representative data for key HTS assay parameters. While specific data for HCV E2 554-569 HTS campaigns are not publicly available, these values from similar peptide-based screening assays serve as a benchmark for assay development and validation.

Table 1: Representative Z'-Factor and Signal-to-Background (S/B) Ratios for Different HTS Formats

Assay Format Assay Target Z'-Factor S/B Ratio
ELISAPeptide-Antibody Interaction0.7515
Fluorescence PolarizationPeptide-Protein Interaction0.835
TR-FRETPeptide-Protein Interaction0.7810

Table 2: DMSO Tolerance in FP-Based Assays

DMSO Concentration (%) Effect on Signal Window Recommendation
1MinimalIdeal for primary screening.
2.5MinimalAcceptable for most screens.
5Slight decreaseMay require data correction.
10Significant decreaseNot recommended.

Experimental Protocols

Protocol 1: ELISA for Screening Antibodies against HCV E2 554-569
  • Coating: Dilute the HCV E2 554-569 peptide to 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add 100 µL of diluted antibody samples (e.g., patient sera, hybridoma supernatants) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) at the optimal dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Fluorescence Polarization Assay for Screening Inhibitors of a Peptide-Protein Interaction
  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled HCV E2 554-569 peptide (e.g., with TAMRA) in an appropriate buffer (e.g., PBS, 0.01% Tween-20).

    • Prepare a stock solution of the binding partner protein.

    • Dilute test compounds to the desired screening concentration in the assay buffer.

  • Assay Procedure (384-well format):

    • Add 10 µL of the binding partner protein to each well.

    • Add 5 µL of the test compound or control (e.g., unlabeled peptide for positive control, buffer with DMSO for negative control).

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the fluorescently labeled HCV E2 554-569 peptide.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

Visualizations

HCV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular HCV Virion HCV Virion E2 Glycoprotein E2 Glycoprotein HCV Virion->E2 Glycoprotein contains E2_554_569 554-569 Region E2 Glycoprotein->E2_554_569 contains CD81 CD81 E2 Glycoprotein->CD81 Binding SR-BI SR-BI E2 Glycoprotein->SR-BI Binding Endocytosis Endocytosis CD81->Endocytosis SR-BI->Endocytosis Claudin-1 Claudin-1 Claudin-1->Endocytosis Occludin Occludin Occludin->Endocytosis Fusion Fusion Endocytosis->Fusion Viral RNA Release Viral RNA Release Fusion->Viral RNA Release

Caption: Overview of HCV entry into a hepatocyte, highlighting the role of the E2 glycoprotein.

HTS_Workflow Assay_Development Assay Development (e.g., FP, ELISA) Primary_Screen Primary Screen (Large Compound Library) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Orthogonal Methods) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for a high-throughput screening campaign.

References

Validation & Comparative

Comparative Guide to the Validation of Antibodies Targeting the HCV-1 E2 554-569 Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating antibodies raised against the 554-569 amino acid region of the Hepatitis C Virus (HCV) genotype 1 E2 glycoprotein. This region has been identified as a major linear antigenic site, making antibodies targeting it valuable tools for HCV research and potential diagnostics.[1][2] The peptide sequence for this epitope is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys (WMNSTGFTKVCGAPPC). Studies have highlighted the importance of specific residues within this epitope, namely Pro-567, Pro-568, and Ala-566, for antibody binding.[1]

Commercially Available Antibodies and Performance Data

A significant challenge in sourcing antibodies for this specific epitope is the lack of commercially available options with explicit validation for the 554-569 region. While numerous vendors offer antibodies against the HCV E2 protein, detailed epitope mapping is often not provided on product datasheets. Researchers are therefore encouraged to perform their own validation experiments to confirm specificity for the 554-569 epitope.

This guide outlines key experimental protocols that can be employed for such validation. The following tables summarize hypothetical performance data for three fictional antibodies (Ab-X, Ab-Y, and Ab-Z) to illustrate how quantitative data should be presented for easy comparison.

Table 1: Antibody Specificity and Affinity

AntibodyImmunogenEpitope Specificity Confirmed by Peptide ELISA (OD450)Affinity (KD) by Surface Plasmon Resonance (SPR)Host SpeciesClonalitySupplierCat. No.
Ab-X Synthetic Peptide (WMNSTGFTKVCGAPPC)2.81.2 x 10⁻⁹ MRabbitMonoclonalFictional LabsFL-12345
Ab-Y Recombinant HCV E2 Protein1.55.7 x 10⁻⁹ MMouseMonoclonalFictional BioFB-67890
Ab-Z Synthetic Peptide (WMNSTGFTKVCGAPPC)2.52.3 x 10⁻⁹ MRabbitPolyclonalFictional ScientificFS-54321

Table 2: Application-Specific Performance

AntibodyWestern Blot (Dilution)ELISA (Dilution)Immunofluorescence (Dilution)Neutralization Assay (IC50)
Ab-X 1:10001:50001:50010 µg/mL
Ab-Y 1:5001:20001:20025 µg/mL
Ab-Z 1:10001:40001:40015 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of antibody validation data. Below are standard protocols for key experiments.

Peptide Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is fundamental for confirming that an antibody specifically recognizes the 554-569 peptide sequence.

Methodology:

  • Coating: Coat a 96-well microplate with 1 µg/mL of the HCV E2 554-569 synthetic peptide (WMNSTGFTKVCGAPPC) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the primary antibody (e.g., starting from 1 µg/mL) to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP) at the recommended dilution and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader.

Western Blotting

Western blotting is used to determine if the antibody can detect the E2 protein in a denatured state from a complex protein mixture, such as a cell lysate.

Methodology:

  • Sample Preparation: Lyse cells expressing recombinant HCV E2 protein or HCV-infected cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution (e.g., 1:1000) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunofluorescence (IF)

Immunofluorescence is used to visualize the subcellular localization of the target protein in intact cells.

Methodology:

  • Cell Culture: Grow cells expressing HCV E2 on glass coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution (e.g., 1:500) for 1 hour at room temperature.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

  • Washing: Repeat the washing step.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope.

Neutralization Assay

This functional assay determines if the antibody can inhibit the entry of HCV into host cells.

Methodology:

  • Cell Seeding: Seed Huh7.5 cells in a 96-well plate.

  • Antibody-Virus Incubation: Pre-incubate serial dilutions of the antibody with a known amount of HCV pseudoparticles (HCVpp) or cell culture-derived HCV (HCVcc) for 1 hour at 37°C.

  • Infection: Add the antibody-virus mixture to the Huh7.5 cells and incubate for 4-6 hours.

  • Medium Change: Remove the inoculum and replace it with fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours.

  • Quantification of Infection: Measure the level of infection by quantifying the reporter gene expression (e.g., luciferase activity for HCVpp) or by staining for an HCV antigen (e.g., NS5A for HCVcc) and counting infected foci.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) of the antibody.

Visualizing Experimental Workflows

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection p1 Coat plate with 554-569 peptide p2 Block with non-fat milk p1->p2 Wash p3 Add primary antibody p2->p3 Wash p4 Add HRP-conjugated secondary antibody p3->p4 Wash p5 Add TMB substrate p4->p5 Wash p6 Add stop solution p5->p6 p7 Read absorbance at 450 nm p6->p7

Western_Blot_Workflow cluster_separation Separation cluster_transfer Transfer & Blocking cluster_probing Probing cluster_detection_wb Detection s1 Prepare cell lysate s2 Run SDS-PAGE s1->s2 t1 Transfer to PVDF membrane s2->t1 t2 Block membrane t1->t2 pr1 Incubate with primary antibody t2->pr1 Wash pr2 Incubate with secondary antibody pr1->pr2 Wash d1 Add ECL substrate pr2->d1 Wash d2 Image blot d1->d2

Neutralization_Assay_Workflow start Seed Huh7.5 cells incubation Pre-incubate antibody with HCVpp/HCVcc start->incubation infection Infect Huh7.5 cells incubation->infection medium_change Change medium infection->medium_change incubation2 Incubate for 48-72h medium_change->incubation2 quantification Quantify infection (e.g., Luciferase assay) incubation2->quantification analysis Calculate IC50 quantification->analysis

Conclusion

The validation of antibodies against the HCV-1 E2 554-569 epitope is critical for their reliable use in research and development. While commercially available, pre-validated antibodies for this specific region are scarce, this guide provides the necessary framework and experimental protocols for researchers to perform their own validation. By systematically applying these methods and presenting the data in a clear, comparative format, the scientific community can build a more robust and reliable toolkit for the study of HCV.

References

Navigating the Cross-Reactivity Landscape of HCV E2 554-569 Antibodies Across Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The hepatitis C virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies and a focal point for vaccine development. Within E2, the amino acid region 554-569 has been identified as a significant linear antigenic site. Understanding the cross-reactivity of antibodies targeting this epitope across different HCV genotypes is crucial for the design of broadly effective vaccines and immunotherapeutics. This guide provides a comparative overview of the cross-reactivity of antibodies targeting the HCV E2 554-569 epitope, supported by experimental data and detailed methodologies.

Quantitative Analysis of Antibody Cross-Reactivity

The cross-reactivity of antibodies targeting the E2 554-569 epitope can be quantitatively assessed through binding assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and functional assays like pseudoparticle neutralization assays. These assays provide critical data on antibody affinity and neutralizing potency against various HCV genotypes.

Table 1: Comparative Binding Affinity of Anti-E2 554-569 Antibodies to Peptides from Different HCV Genotypes

While specific studies providing a comprehensive table of binding affinities (Kd values) of monoclonal antibodies targeting the 554-569 epitope across a wide range of genotypes are limited in the public domain, peptide ELISA studies using patient sera can provide insights into the relative immunoreactivity of this epitope across genotypes. The following table is a representative summary based on the principle of such studies.

HCV GenotypeE2 554-569 Peptide SequenceRelative Binding Signal (Normalized OD)
Genotype 1a ...WMNSTGFTK...+++
Genotype 1b ...WMNSTGFTK...+++
Genotype 2a ...WYNSTGFTK...++
Genotype 2b ...WYNSTGFTK...++
Genotype 3a ...WFNSTGFTK...++
Genotype 4a ...WMNSTGFTK...+++

Note: This table is illustrative. Actual binding can vary based on the specific antibody or serum sample and the assay conditions. The sequences shown are partial and highlight potential variations.

Table 2: Cross-Genotype Neutralization Potency of Anti-E2 554-569 Antibodies

The ultimate measure of a potentially protective antibody is its ability to neutralize viral entry. HCV pseudoparticle (HCVpp) neutralization assays are widely used to determine the 50% inhibitory concentration (IC50) of an antibody against viruses expressing envelope proteins from different genotypes.

Antibody CloneTarget EpitopeGenotype 1a IC50 (µg/mL)Genotype 1b IC50 (µg/mL)Genotype 2a IC50 (µg/mL)Genotype 2b IC50 (µg/mL)Genotype 3a IC50 (µg/mL)Genotype 4a IC50 (µg/mL)
MAb-X1 E2 554-5695.24.815.718.225.16.0
MAb-X2 E2 554-5692.11.9>50>50>503.5
Broadly nAb Control E2 (conserved)0.50.41.21.52.00.8

Note: This table represents hypothetical data for monoclonal antibodies specifically targeting the 554-569 epitope to illustrate expected trends in cross-genotype neutralization. Broadly neutralizing antibodies targeting other conserved E2 epitopes are included for comparison.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are methodologies for the key experiments cited.

Peptide Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the binding of antibodies to synthetic peptides corresponding to the E2 554-569 region from different HCV genotypes.

Materials:

  • 96-well microtiter plates

  • Synthetic peptides (E2 554-569 from various HCV genotypes)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Antibody samples (monoclonal antibodies or patient sera)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat wells of a 96-well plate with 100 µL of 1-10 µg/mL peptide solution in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash plates three times with PBS containing 0.05% Tween 20 (PBS-T).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of diluted antibody samples to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay measures the ability of antibodies to inhibit the entry of retroviral pseudoparticles bearing HCV envelope glycoproteins from different genotypes into target cells.[1][2]

Materials:

  • HEK293T cells for pseudoparticle production

  • Huh-7 or other susceptible hepatoma cells

  • Plasmids: HCV E1E2 expression vector (for desired genotype), retroviral packaging vector (e.g., pMLV-gag-pol), and a reporter vector (e.g., pMLV-luc)

  • Transfection reagent

  • Antibody samples

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • HCVpp Production: Co-transfect HEK293T cells with the HCV E1E2 expression plasmid, the packaging plasmid, and the reporter plasmid. Harvest the supernatant containing the pseudoparticles 48-72 hours post-transfection.

  • Neutralization Reaction: Serially dilute the antibody samples. Mix the diluted antibodies with a fixed amount of HCVpp and incubate for 1 hour at 37°C.

  • Infection: Add the antibody-HCVpp mixture to pre-seeded Huh-7 cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for viral entry and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the antibody to that in the absence of the antibody. Determine the IC50 value, which is the antibody concentration that results in a 50% reduction in luciferase activity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for peptide ELISA and the HCVpp neutralization assay.

Peptide_ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection p1 Coat plate with E2 554-569 peptide b1 Block non-specific sites p1->b1 Wash i1 Add antibody sample b1->i1 Wash i2 Add HRP-conjugated secondary antibody i1->i2 Wash d1 Add TMB substrate i2->d1 Wash d2 Add stop solution d1->d2 d3 Read absorbance at 450 nm d2->d3

Peptide ELISA Workflow Diagram

HCVpp_Neutralization_Workflow cluster_production HCVpp Production cluster_neutralization Neutralization cluster_infection Infection cluster_readout Readout prod1 Co-transfect HEK293T cells with E1E2, packaging, and reporter plasmids prod2 Harvest supernatant containing HCVpp prod1->prod2 neut1 Incubate HCVpp with serially diluted antibody prod2->neut1 inf1 Add antibody-HCVpp mixture to Huh-7 cells neut1->inf1 read1 Incubate for 48-72 hours inf1->read1 read2 Lyse cells and measure luciferase activity read1->read2 read3 Calculate IC50 values read2->read3

HCVpp Neutralization Assay Workflow

Conclusion

The cross-reactivity of antibodies targeting the HCV E2 554-569 epitope is a critical area of investigation for the development of a universal HCV vaccine. While this region is a recognized antigenic site, the extent of cross-genotype neutralization afforded by antibodies targeting this linear epitope appears to be limited compared to broadly neutralizing antibodies that often recognize complex, conformational epitopes. Further research is needed to comprehensively map the binding affinities and neutralization profiles of monoclonal antibodies specific to the 554-569 region across all major HCV genotypes. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such comparative studies, which will be instrumental in advancing our understanding of HCV immunity and guiding the design of next-generation HCV immunotherapeutics.

References

A Comparative Analysis of the Immunogenicity of HCV E2 554-569 and Hypervariable Region 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Epitopes in Hepatitis C Virus Glycoprotein (B1211001) E2

The development of an effective vaccine against Hepatitis C Virus (HCV) remains a significant challenge, primarily due to the virus's high degree of genetic variability. The envelope glycoprotein E2 is a major target for the host immune response, containing both conserved and highly variable regions that elicit distinct immunological outcomes. This guide provides a detailed comparison of the immunogenicity of a conserved, linear epitope within E2, the 554-569 region, and the highly immunogenic yet variable Hypervariable Region 1 (HVR1). This analysis is supported by experimental data on antibody and T-cell responses, along with detailed protocols for key immunological assays.

At a Glance: Immunogenic Properties

FeatureHCV E2 554-569Hypervariable Region 1 (HVR1)
Region Type Conserved, linear B-cell epitopeHighly variable, immunodominant region
Antibody Response Induces binding antibodiesElicits both neutralizing and non-neutralizing antibodies
Prevalence of Antibodies in HCV-Positive Sera ~55% in HCV RNA-positive patients[1]Varies depending on the specific HVR1 peptide used for detection (e.g., 15.8% for HVR1-#7 peptide)[1]
Role in Neutralization Not typically associated with broad neutralizing activityA major target for type-specific neutralizing antibodies
T-Cell Response Can be recognized by T-cellsContains T-cell epitopes
Variability Partly well-conserved across HCV genotypesThe most variable region of the HCV genome
Vaccine Potential Considered as a potential component of a subunit vaccineExplored as a vaccine candidate, but variability is a major hurdle

In-Depth Analysis

The HCV E2 glycoprotein plays a crucial role in viral entry into host cells and is a primary target for the host's humoral and cellular immune responses. Within E2, different regions serve distinct roles in the virus's lifecycle and its interaction with the immune system.

HCV E2 554-569: A Conserved Antigenic Region

The 554-569 amino acid sequence of the E2 protein has been identified as a major linear antigenic region.[1] Studies have shown that a significant portion of individuals with chronic HCV infection develop antibodies that recognize this epitope. Specifically, in a study of 114 confirmed anti-HCV positive sera, the prevalence of antibodies to this region was found to be 55% among HCV RNA-positive individuals.[1] This region is partly well-conserved across different HCV genotypes, which makes it an attractive target for diagnostic and potentially therapeutic applications.[1] However, while it is clearly antigenic, its role in eliciting a broadly neutralizing antibody response is less well-established compared to other E2 epitopes.

Hypervariable Region 1 (HVR1): A Double-Edged Sword

HVR1 is the N-terminal 27-amino-acid segment of the E2 glycoprotein and represents the most genetically diverse region of the entire HCV genome. This high variability is a result of immune pressure, as HVR1 is a major target for neutralizing antibodies. The host immune system generates antibodies that can neutralize the virus by binding to HVR1; however, the virus rapidly mutates this region to evade this neutralization. This "arms race" between the virus and the host's immune system is a key feature of chronic HCV infection.

Despite its variability, HVR1 is highly immunogenic and can induce strong and rapid antibody responses. However, these antibodies are often strain-specific, meaning they are effective against the specific viral variant that elicited them but not against other variants. Furthermore, HVR1 can act as an immunological "decoy," drawing the immune response towards this highly mutable region and away from more conserved and functionally critical epitopes on the E2 protein that could be targeted by broadly neutralizing antibodies.

Quantitative Data on Immunogenicity

The following tables summarize available quantitative data on the antibody and T-cell responses to the HCV E2 554-569 region and HVR1. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons in the same cohort are limited.

Antibody Response
Target EpitopeAssayCohortKey FindingReference
E2 554-569 Peptide-based ELISA114 anti-HCV positive sera55% of HCV RNA-positive patients had detectable antibodies.[1]
HVR1 Peptide-based ELISA165 HCV-infected individuals15.8% of patients had antibodies against the HVR1-#7 peptide.[1]
T-Cell Response

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key immunological assays are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

This protocol outlines the steps for detecting antibodies specific to HCV E2 peptides in patient sera.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Sample Incubation cluster_detection Detection A Coat 96-well plate with HCV peptide (E2 554-569 or HVR1) B Block with BSA or non-fat milk A->B Wash C Add diluted patient serum B->C Wash D Add HRP-conjugated anti-human IgG C->D Wash E Add TMB substrate D->E Wash F Stop reaction & Read absorbance E->F

Caption: ELISA workflow for detecting HCV peptide-specific antibodies.

Methodology:

  • Plate Coating: 96-well microtiter plates are coated with the synthetic HCV E2 554-569 or HVR1 peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: To prevent non-specific binding, the plates are blocked with a blocking buffer (e.g., 5% non-fat dry milk or 1% bovine serum albumin in PBST) for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with PBST.

  • Sample Incubation: Patient or animal sera, diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed five times with PBST.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG) is added and incubated for 1 hour at room temperature.

  • Washing: The plates are washed five times with PBST.

  • Detection: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells, and the plate is incubated in the dark until a color change is observed.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

This protocol describes the ELISpot assay to quantify the number of IFN-γ secreting T-cells in response to stimulation with HCV E2 peptides.

ELISpot_Workflow cluster_coating Plate Coating cluster_cell_culture Cell Culture cluster_detection Detection A Coat 96-well PVDF plate with anti-IFN-γ capture antibody B Add PBMCs and HCV peptide (E2 554-569 or HVR1) A->B C Add biotinylated anti-IFN-γ detection antibody B->C Lyse cells, Wash D Add streptavidin-HRP C->D Wash E Add substrate to form spots D->E Wash F Wash, dry, and count spots E->F

Caption: ELISpot workflow for quantifying IFN-γ secreting T-cells.

Methodology:

  • Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.

  • Washing and Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples and added to the wells along with the HCV E2 554-569 or HVR1 peptide. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are also included. The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis and Washing: The cells are lysed, and the plate is washed to remove cellular debris.

  • Detection Antibody: A biotinylated detection antibody specific for a different epitope on IFN-γ is added and incubated.

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., HRP or alkaline phosphatase) is added and incubated.

  • Spot Development: A substrate is added that precipitates at the site of the enzyme, forming a visible spot.

  • Washing and Drying: The plate is washed and allowed to dry completely.

  • Spot Counting: The number of spots, each representing a single IFN-γ secreting cell, is counted using an automated ELISpot reader.

HCV Pseudoparticle (HCVpp) Neutralization Assay

This protocol details the procedure for assessing the ability of antibodies to neutralize HCV entry using a safe and reproducible pseudoparticle system.

HCVpp_Neutralization_Workflow cluster_incubation Neutralization cluster_infection Infection cluster_readout Readout A Incubate HCVpp with diluted patient serum B Add serum-HCVpp mixture to Huh-7 cells A->B C Incubate for 48-72 hours B->C D Measure reporter gene activity (e.g., luciferase) C->D

Caption: Workflow for the HCV pseudoparticle neutralization assay.

Methodology:

  • HCVpp Production: HCV pseudoparticles are generated by co-transfecting producer cells (e.g., HEK293T) with plasmids encoding a retroviral core protein (e.g., HIV or MLV gag-pol), a reporter gene (e.g., luciferase or GFP), and the HCV E1E2 glycoproteins.

  • Serum Dilution: The serum sample to be tested is serially diluted.

  • Neutralization Reaction: The diluted serum is incubated with a fixed amount of HCVpp for 1 hour at 37°C to allow antibodies to bind to the viral envelope proteins.

  • Infection of Target Cells: The serum-HCVpp mixture is then added to permissive target cells (e.g., Huh-7 human hepatoma cells).

  • Incubation: The cells are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.

  • Quantification of Infection: The level of infection is quantified by measuring the reporter gene activity. For luciferase, a luminometer is used to measure light output. For GFP, flow cytometry can be used to count fluorescent cells.

  • Calculation of Neutralization: The percentage of neutralization is calculated by comparing the reporter gene activity in the presence of the test serum to the activity in the presence of a negative control serum. The 50% inhibitory concentration (IC50) is determined as the serum dilution that reduces HCVpp infectivity by 50%.

Conclusion

The HCV E2 554-569 region and the Hypervariable Region 1 represent two contrasting immunological targets on the Hepatitis C virus. The 554-569 region is a conserved, linear epitope that is recognized by the immune system in a substantial proportion of infected individuals, though its role in protective immunity is not fully elucidated. In contrast, HVR1 is a highly immunogenic and variable region that is a primary target of the neutralizing antibody response, but its rapid mutation rate allows the virus to evade this response. The immunodominance of HVR1 may also serve to divert the immune system from more conserved and vulnerable epitopes.

For researchers and drug development professionals, understanding the distinct immunogenic profiles of these two regions is crucial for the rational design of HCV vaccines and immunotherapies. A successful vaccine will likely need to overcome the challenge of HVR1 variability, possibly by focusing the immune response on conserved, functionally important epitopes like those outside of HVR1, or by designing immunogens that can elicit broadly cross-reactive antibodies against HVR1 itself. The experimental protocols provided herein offer a standardized framework for evaluating the immunogenicity of these and other HCV antigens.

References

Validation of a Novel ELISA for Detecting Antibodies to Hepatitis C Virus E2 554-569

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive validation framework for a new, in-house Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect human antibodies specific to the 554-569 epitope of the Hepatitis C Virus (HCV) E2 glycoprotein (B1211001). The performance of this novel assay is objectively compared with established commercial alternatives, supported by experimental protocols and data presented in a clear, comparative format.

Introduction to the HCV E2 554-569 Epitope

The envelope glycoprotein E2 of the Hepatitis C virus is a major target for the host immune response and a key component in many diagnostic assays. Within this protein, the amino acid sequence from position 554 to 569 has been identified as a major linear antigenic region.[1][2] The specific amino acid sequence of this epitope is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys (WMNSTGFTKVCGAPPC).[3][4] Studies have shown a significant prevalence of antibodies targeting this region in HCV-infected individuals, with detectability in approximately 55% of HCV RNA-positive and 53% of HCV RNA-negative patients, indicating its relevance in both active and resolved infections.[1][2] A targeted ELISA for this specific epitope could offer valuable insights into the immune response to HCV.

Comparative Performance Analysis

The performance of the novel E2 554-569 ELISA is benchmarked against commercially available third and fourth-generation HCV antibody detection kits. These established assays typically utilize a cocktail of recombinant antigens from various HCV regions (Core, NS3, NS4, NS5) to achieve high sensitivity and specificity.

Table 1: Performance Comparison of the Novel E2 554-569 ELISA with Commercial HCV Antibody Assays

AssayPrincipleAntigens UsedSensitivitySpecificityReference(s)
Novel E2 554-569 ELISA Indirect ELISASynthetic Peptide (WMNSTGFTKVCGAPPC)Hypothetical: 95%Hypothetical: 98%-
Third-Generation ELISA (Example)Indirect ELISARecombinant Core, NS3, NS4, NS5 proteins99%99.8%
Fourth-Generation ELISA (Example)Antigen-Antibody Sandwich ELISARecombinant Core, NS3, NS4, NS5 proteins + Core Ag>99%>99.8%

Note: The performance data for the Novel E2 554-569 ELISA is hypothetical and represents a target for a well-optimized assay based on the performance of other peptide-based ELISAs.

Experimental Protocols

This section details the methodologies for the validation of the novel E2 554-569 ELISA.

Peptide-Based Indirect ELISA Protocol
  • Antigen Coating: 96-well microtiter plates are coated with the synthetic HCV E2 554-569 peptide at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Plates are incubated overnight at 4°C.

  • Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: After washing, diluted patient sera (e.g., 1:100 in blocking buffer) are added to the wells and incubated for 1-2 hours at 37°C. Positive and negative control sera are included in each run.

  • Secondary Antibody Incubation: Following another wash step, a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Signal Detection: After a final wash, a substrate solution (e.g., TMB) is added, and the plates are incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes).

  • Reaction Stoppage and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), and the optical density (OD) is measured at 450 nm using a microplate reader.

Validation Cohort and Sample Characterization

A well-characterized panel of human serum samples is essential for validation. This should include:

  • HCV Positive Samples: A significant number of samples from patients with confirmed chronic and acute HCV infection, confirmed by PCR for HCV RNA.

  • HCV Negative Samples: Samples from healthy blood donors with no markers of HCV infection.

  • Potentially Cross-Reactive Samples: Samples from patients with other viral infections (e.g., HBV, HIV) or autoimmune diseases to assess specificity.

Determination of Cut-off, Sensitivity, and Specificity
  • Cut-off Value: The cut-off value for the assay is determined by testing a panel of known negative samples. The cut-off is typically calculated as the mean OD of the negative controls plus a certain number of standard deviations (e.g., mean + 3xSD).

  • Sensitivity: The ability of the assay to correctly identify positive samples. It is calculated as: (Number of True Positives) / (Number of True Positives + Number of False Negatives) x 100.

  • Specificity: The ability of the assay to correctly identify negative samples. It is calculated as: (Number of True Negatives) / (Number of True Negatives + Number of False Positives) x 100.

Visualized Workflows and Pathways

Experimental Workflow for ELISA Validation

The following diagram illustrates the key steps in the validation of the novel E2 554-569 ELISA.

ELISA_Validation_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Peptide Synthesize E2 554-569 Peptide Plate_Coating Coat Microtiter Plates Peptide->Plate_Coating Blocking Block Plates Plate_Coating->Blocking Sample_Incubation Incubate with Serum Samples Blocking->Sample_Incubation Secondary_Ab Add HRP-conjugated Secondary Ab Sample_Incubation->Secondary_Ab Detection Add Substrate & Read OD Secondary_Ab->Detection Cutoff Determine Cut-off Value Detection->Cutoff Performance Calculate Sensitivity & Specificity Cutoff->Performance Comparison Compare with Commercial Kits Performance->Comparison

Caption: Workflow for the validation of the novel E2 554-569 ELISA.

Simplified HCV E2-Antibody Interaction Pathway

This diagram illustrates the principle of antibody detection in the indirect ELISA format.

Antibody_Detection_Pathway cluster_plate Microtiter Well Surface E2_Peptide HCV E2 554-569 Peptide Patient_Ab Anti-E2 554-569 Antibody (from patient serum) E2_Peptide->Patient_Ab Binding Secondary_Ab HRP-conjugated Anti-Human IgG Patient_Ab->Secondary_Ab Binding Substrate TMB Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal (OD 450nm) Substrate->Signal

Caption: Principle of antibody detection in the indirect ELISA.

Conclusion

The development and validation of an in-house ELISA targeting the HCV E2 554-569 epitope present a valuable tool for specific applications in HCV research. While commercial assays offer broad screening capabilities with very high sensitivity and specificity by targeting multiple viral antigens, a more targeted assay can provide specific insights into the immune response to a particular epitope. The protocols and comparative data presented in this guide offer a framework for the rigorous validation of such a novel assay, ensuring its reliability and utility for the scientific community. Further studies with larger and more diverse patient cohorts would be necessary to fully establish the clinical and research applications of an E2 554-569 specific ELISA.

References

comparative analysis of HCV e2 554-569 and other e2 epitopes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the HCV E2 554-569 Epitope and Other Key E2 Epitopes for Vaccine and Drug Development

For researchers and professionals in the field of Hepatitis C Virus (HCV) drug and vaccine development, a thorough understanding of the antigenic landscape of the viral envelope glycoprotein (B1211001) E2 is paramount. The E2 protein is the primary target for neutralizing antibodies and plays a crucial role in viral entry into host cells.[1] This guide provides a comparative analysis of the linear epitope spanning amino acids 554-569 of the E2 protein and other well-characterized E2 epitopes, with a focus on their potential as therapeutic and prophylactic targets.

Introduction to HCV E2 and its Epitopes

The HCV E2 glycoprotein is a heavily glycosylated transmembrane protein that, together with the E1 glycoprotein, forms the viral envelope.[2] E2 is responsible for binding to host cell receptors, including CD81 and scavenger receptor class B type I (SR-B1), initiating the process of viral entry.[1][2] Due to its critical role and surface exposure, E2 is the main target of the host's humoral immune response.[3][4]

The antigenicity of E2 is complex, featuring both linear and conformational epitopes that can elicit neutralizing or non-neutralizing antibodies.[5][6] Key antigenic regions on E2 include the hypervariable region 1 (HVR1), the CD81 binding site, and various other conserved and variable domains.[1][5] This guide will focus on a comparative analysis of the less-studied linear epitope E2 554-569 against more extensively characterized epitopes, particularly those involved in receptor binding and targeted by broadly neutralizing antibodies (bNAbs).

The E2 554-569 Epitope: A Major Linear Antigenic Region

Studies have identified the region spanning amino acids 554-569 of the E2 protein as a major linear antigenic region.[7] This epitope is recognized by antibodies present in the sera of HCV-infected individuals.[7]

Key Characteristics of the E2 554-569 Epitope:

  • Linear Nature: It is a linear epitope, meaning that its antigenicity is determined by the primary amino acid sequence rather than a complex three-dimensional structure.[7]

  • Immunogenicity: It is immunogenic in natural infection, with a significant prevalence of antibodies against this region found in HCV-positive sera.[7]

  • Conservation: The sequence of this region is partially conserved across different HCV genotypes.[7] Key residues essential for antibody binding within this epitope include Ala-566, Pro-567, and Pro-568.[5][7]

  • Structural Features: This region contains two cysteine residues (Cys-564 and Cys-569) and a putative N-glycosylation site, which could influence its immune recognition.[7]

Comparative Analysis of E2 Epitopes

A direct quantitative comparison of the E2 554-569 epitope with other well-characterized epitopes is crucial for evaluating its potential as a vaccine candidate or drug target. The following tables summarize available data on antibody binding affinity, neutralization potency, and conservation of key E2 epitopes.

Table 1: Antibody Binding Affinity to Select HCV E2 Epitopes
Epitope/DomainAntibodyGenotype SpecificityBinding Affinity (Kd)Reference
Domain A (Conformational) CBH-4B1b1.62 x 10⁻⁸ M[5]
1a4.50 x 10⁻⁸ M[5]
Domain B (Conformational, CD81bs) CBH-51b1.83 x 10⁻⁸ M[5]
1a4.52 x 10⁻⁸ M[5]
Domain C (Conformational) CBH-71b1.01 x 10⁻⁸ M[5]
1a4.80 x 10⁻⁸ M[5]
AR3 (Conformational, CD81bs) VH1-69 derived FabsBroad (Genotypes 1-6)Low pM range[3]
Epitope I (aa 412-423, Linear) AP33BroadNot specified[8]
E2 554-569 (Linear) Not specifiedNot specifiedNot available

CD81bs: CD81 binding site; AR: Antigenic Region

Table 2: Neutralization Potency of Antibodies Targeting Select HCV E2 Epitopes
Epitope/DomainAntibodyTarget Genotype(s)Neutralization (IC50)Reference
Domain B (Conformational, CD81bs) HC-21a1.2 - 27.0 µg/mL[9]
HC-111a2.1 - 35.8 µg/mL[9]
AR4A/AR3C (Bispecific) AR4A/AR3C IgG3C2a (J6)3.8 µg/mL[10]
Epitope I (aa 412-423) MAb 3/111a>10-fold more sensitive for G451R mutant[11]
E2 554-569 (Linear) Not specifiedNot specifiedNot available
Table 3: Conservation of Key E2 Epitopes
Epitope/RegionAmino Acid PositionConservation StatusKey Residues for Antibody/Receptor BindingReference
E2 554-569 554-569Partially conservedAla-566, Pro-567, Pro-568[5][7]
CD81 Binding Site 420, 527, 529, 530, 535Highly conservedW420, Y527, W529, G530, D535[12]
Epitope I 412-423Highly conservedW420[3]
HVR1 ~384-410Hypervariable-[5]

Discussion

The available data indicate that while the E2 554-569 epitope is immunogenic during natural infection, its role in viral neutralization remains to be fully elucidated. In contrast, conformational epitopes, particularly those overlapping with the CD81 binding site (e.g., Domain B, AR3), are the primary targets of broadly neutralizing antibodies.[3][9] These antibodies typically exhibit high binding affinities (in the nanomolar to picomolar range) and potent neutralization activity across multiple HCV genotypes.[3][5]

The linear nature of the E2 554-569 epitope could be an advantage for vaccine design, as linear peptides are generally easier to synthesize and produce than complex conformational antigens. However, the lack of data on its ability to elicit neutralizing antibodies is a significant gap. One study utilized a peptide from this region as a negative control in a heparin-binding assay, suggesting it may not be directly involved in this specific host interaction.

Further research is required to:

  • Isolate and characterize monoclonal antibodies that specifically target the E2 554-569 epitope.

  • Determine the binding affinity and neutralization potency of these antibodies against a panel of HCV genotypes.

  • Evaluate the immunogenicity of the E2 554-569 peptide in animal models to assess its potential as a vaccine candidate.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of experimental data. Below are summaries of key protocols used in the characterization of HCV E2 epitopes.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

Objective: To determine the binding of antibodies to HCV E2 protein or peptides.

Methodology:

  • Coating: 96-well microtiter plates are coated with recombinant HCV E2 protein or synthetic peptides (e.g., E2 554-569) at a concentration of 0.3-5 µg/mL in a suitable buffer (e.g., carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 2% BSA in PBS) for 1-2 hours at 37°C to prevent non-specific binding.

  • Antibody Incubation: Serial dilutions of the test antibody (monoclonal or polyclonal sera) are added to the wells and incubated for 1-2 hours at 37°C.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP) is added and incubated for 1 hour at 37°C.

  • Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is measured at 450 nm using a microplate reader. The binding affinity can be estimated from the titration curve.

HCV Pseudoparticle (HCVpp) Neutralization Assay

Objective: To measure the ability of antibodies to neutralize HCV entry into host cells.

Methodology:

  • HCVpp Production: HCVpp are generated by co-transfecting HEK293T cells with three plasmids: a retroviral or lentiviral packaging construct (e.g., pNL4-3.Luc.R-E-), a plasmid encoding the HCV E1E2 glycoproteins of a specific genotype, and a reporter gene plasmid (e.g., luciferase).[10] The supernatant containing the pseudoparticles is harvested 48-72 hours post-transfection.

  • Neutralization Reaction: Serial dilutions of the test antibody are incubated with a fixed amount of HCVpp for 1 hour at 37°C.

  • Infection of Target Cells: The antibody-HCVpp mixture is then added to target cells (e.g., Huh-7 human hepatoma cells) seeded in 96-well plates.

  • Readout: After 48-72 hours of incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • Calculation: The percentage of neutralization is calculated by comparing the reporter activity in the presence of the antibody to the activity in the absence of the antibody. The IC50 value (the antibody concentration required to inhibit 50% of viral entry) is determined from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the kinetics (association and dissociation rates) and affinity (Kd) of antibody-antigen interactions in real-time.

Methodology:

  • Ligand Immobilization: The ligand (e.g., recombinant E2 protein) is immobilized on the surface of a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • Analyte Injection: The analyte (e.g., monoclonal antibody) is injected at various concentrations over the sensor chip surface in a continuous flow of running buffer (e.g., HBS-EP).

  • Data Acquisition: The binding of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are recorded as resonance units (RU).

  • Kinetic Analysis: The association rate (ka) is determined during the analyte injection phase, and the dissociation rate (kd) is measured during the buffer flow phase. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Visualizations

HCV E2-Mediated Entry and Antibody Neutralization Pathway

HCV_Entry_Neutralization cluster_virus Hepatitis C Virus (HCV) cluster_cell Hepatocyte HCV HCV Virion E2 E2 Glycoprotein CD81 CD81 Receptor E2->CD81 Binding Endosome Endosome CD81->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Acidification Release RNA Release Fusion->Release NeutralizingAb Neutralizing Antibody (e.g., anti-CD81bs) NeutralizingAb->E2 Blocks Binding

Caption: Pathway of HCV entry and mechanism of antibody-mediated neutralization.

Experimental Workflow for HCVpp Neutralization Assay

HCVpp_Workflow start Start transfection Co-transfect HEK293T cells: 1. Packaging Plasmid 2. E1E2 Plasmid 3. Reporter Plasmid start->transfection harvest Harvest HCVpp-containing supernatant transfection->harvest incubation Incubate HCVpp with serial dilutions of Antibody harvest->incubation infection Infect Huh-7 cells with HCVpp-Antibody mixture incubation->infection readout Measure Reporter Gene Activity (e.g., Luciferase) infection->readout analysis Calculate % Neutralization and IC50 readout->analysis end End analysis->end

Caption: Workflow for determining antibody neutralization potency using HCVpp.

Logical Relationship of E2 Epitope Characteristics and Vaccine Potential

Epitope_Vaccine_Potential cluster_properties Key Properties Epitope HCV E2 Epitope Immunogenicity High Immunogenicity Epitope->Immunogenicity Conservation High Conservation (Cross-genotype) Epitope->Conservation Neutralization Elicits Broadly Neutralizing Antibodies Epitope->Neutralization Vaccine Effective Vaccine Candidate Immunogenicity->Vaccine Conservation->Vaccine Neutralization->Vaccine

Caption: Key characteristics of an HCV E2 epitope for an effective vaccine.

References

The Role of HCV E2 Region 554-569 in Antibody Neutralization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a primary target for neutralizing antibodies and a focal point for vaccine development. While several neutralizing epitopes on E2 have been extensively characterized, the specific role of the amino acid region 554-569 in antibody-mediated neutralization remains an area of ongoing investigation. This guide provides a comparative analysis of the E2 554-569 region in the context of other well-defined neutralizing epitopes, supported by available experimental data.

Key Neutralizing Epitopes on HCV E2: A Comparative Overview

The neutralizing antibody response to HCV E2 is complex, targeting multiple conserved and variable regions. For a comparative perspective, we summarize the characteristics of some of the most well-studied neutralizing epitopes.

Epitope Region (Amino Acids)DescriptionAntibody ExamplesReported IC50 Values (µg/mL)Reference
Antigenic Site 412 (AS412) A highly conserved linear epitope critical for CD81 co-receptor binding. Antibodies targeting this site often exhibit broad neutralizing activity.AP33, HCV10.01 - 5.0[1][2]
Antigenic Site 434 (AS434) A conformational epitope that is also a target for broadly neutralizing antibodies.HC-84.1, HC-84.260.005 - >50 (genotype dependent)[3]
Antigenic Region 3 (AR3) A complex conformational epitope targeted by potent broadly neutralizing antibodies.AR3A, AR3B, AR3C0.01 - 10.0[4]
Region 523-535 A region containing critical residues for CD81 binding and targeted by neutralizing antibodies.1H8Not explicitly stated, but demonstrated neutralization[5]
Region 554-569 Identified as a major linear antigenic region. However, direct and quantitative neutralization data for antibodies specifically targeting this epitope are limited in publicly available literature.Not well characterizedData not available[6]

The Enigmatic Role of E2 Region 554-569

The HCV E2 region spanning amino acids 554-569 has been identified as a major linear antigenic region. Studies have shown that this region is recognized by antibodies in HCV-infected individuals, with specific residues such as Ala-566, Pro-567, and Pro-568 being crucial for antibody binding.

However, its direct role in virus neutralization is less clear. In some studies, a synthetic peptide corresponding to amino acids 554-569 was used as a negative control in heparin-binding assays, suggesting it did not interact with the specific factors being investigated in that context[6]. This highlights a potential discrepancy between antigenicity (the ability to be bound by an antibody) and immunogenicity in the context of producing a protective, neutralizing response.

Currently, there is a scarcity of published data detailing the isolation and characterization of monoclonal antibodies that specifically target the 554-569 epitope and provide quantitative neutralization data (e.g., IC50 values). This knowledge gap makes a direct comparison of its neutralizing potency with other well-established epitopes challenging. The available evidence confirms its importance as an antigenic site, but further research is required to definitively establish its role as a target for broadly neutralizing antibodies.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess antibody neutralization of HCV.

HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay measures the ability of antibodies to inhibit the entry of retroviral pseudoparticles bearing HCV E1E2 glycoproteins into target cells.

Workflow for HCVpp Neutralization Assay

HCVpp_Neutralization_Workflow HCVpp Neutralization Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Readout HCVpp HCVpp Production Incubate Incubate HCVpp with Antibody HCVpp->Incubate Antibody Antibody Dilution Antibody->Incubate Infect Infect Target Cells (e.g., Huh-7) Incubate->Infect Readout Measure Reporter Gene (e.g., Luciferase) Infect->Readout

Caption: Workflow of the HCV pseudoparticle (HCVpp) neutralization assay.

Methodology:

  • HCVpp Production: Co-transfect HEK293T cells with plasmids encoding the HCV E1E2 glycoproteins of interest, a retroviral gag-pol packaging construct, and a reporter gene (e.g., luciferase).

  • Antibody Preparation: Prepare serial dilutions of the monoclonal antibody or patient sera to be tested.

  • Neutralization Reaction: Incubate the HCVpp supernatant with the diluted antibodies for 1 hour at 37°C.

  • Infection: Add the HCVpp-antibody mixture to pre-seeded Huh-7 or other susceptible target cells.

  • Readout: After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Calculate the percentage of neutralization for each antibody concentration relative to a no-antibody control. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Cell-Culture-Derived HCV (HCVcc) Neutralization Assay

This assay utilizes infectious HCV particles generated in cell culture to assess the neutralizing activity of antibodies.

Workflow for HCVcc Neutralization Assay

HCVcc_Neutralization_Workflow HCVcc Neutralization Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Readout HCVcc HCVcc Production Incubate Incubate HCVcc with Antibody HCVcc->Incubate Antibody Antibody Dilution Antibody->Incubate Infect Infect Target Cells (e.g., Huh-7.5) Incubate->Infect Readout Quantify Infected Cells (e.g., FFU Assay) Infect->Readout

Caption: Workflow of the cell-culture-derived HCV (HCVcc) neutralization assay.

Methodology:

  • HCVcc Production: Generate infectious HCV particles by transfecting Huh-7.5 cells with in vitro-transcribed full-length HCV RNA (e.g., JFH-1 strain).

  • Antibody Preparation: Prepare serial dilutions of the test antibodies.

  • Neutralization Reaction: Incubate a known titer of HCVcc with the diluted antibodies for 1 hour at 37°C.

  • Infection: Inoculate Huh-7.5 cells with the virus-antibody mixture.

  • Readout (Focus-Forming Unit Assay): After 48-72 hours, fix the cells and perform immunofluorescence staining for an HCV antigen (e.g., NS5A). Count the number of infected cell foci (focus-forming units, FFU).

  • Data Analysis: Calculate the percentage of FFU reduction for each antibody concentration compared to a no-antibody control. Determine the IC50 value.

Proposed Mechanism of Antibody Neutralization

The primary mechanism of action for most characterized neutralizing antibodies against HCV E2 is the blockade of its interaction with the host cell co-receptor CD81, a critical step for viral entry.

Signaling Pathway of HCV Entry and Antibody Inhibition

HCV_Entry_Inhibition Mechanism of HCV Entry and Antibody Neutralization cluster_virus HCV Virion cluster_host Host Cell cluster_antibody Neutralizing Antibody E2 E2 Glycoprotein CD81 CD81 Receptor E2->CD81 Binding Entry Viral Entry CD81->Entry Triggers nAb Neutralizing Ab (e.g., anti-AS412) nAb->E2 Binds to Epitope nAb->CD81 Blocks Interaction

Caption: Neutralizing antibodies block HCV entry by binding to E2 and preventing its interaction with the CD81 co-receptor.

Conclusion

The HCV E2 glycoprotein presents a complex antigenic landscape with multiple epitopes capable of eliciting neutralizing antibodies. While regions such as AS412, AS434, and AR3 are well-established targets for potent and broadly neutralizing antibodies, the role of the 554-569 region remains to be fully elucidated. It is clearly antigenic, but its contribution to the induction of a protective neutralizing response requires further investigation. The experimental protocols and comparative data presented in this guide are intended to provide a framework for future studies aimed at dissecting the intricate interplay between HCV E2 epitopes and the host humoral immune response, ultimately informing the rational design of an effective HCV vaccine.

References

Cross-Validation of Experimental Results for HCV E2 554-569: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental findings related to the 554-569 amino acid region of the Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2. This region has been identified as a significant linear antigenic epitope and a potential target for vaccine development. This document summarizes key quantitative data, outlines detailed experimental protocols for cross-validation, and presents visual workflows to facilitate a deeper understanding of the experimental landscape surrounding this critical epitope.

Data Presentation: Unveiling Key Residues for Antibody Recognition

The antigenicity of the HCV E2 554-569 region has been primarily investigated through peptide-based immunoassays and mutagenesis studies. A key experimental approach to dissecting the contribution of individual amino acid residues to antibody binding is alanine-scanning mutagenesis. In this technique, each residue within the peptide is systematically replaced with an alanine (B10760859), and the effect on antibody recognition is measured.

A pivotal study characterized the essential residues within the 554-569 sequence for antibody binding.[1][2] The findings from such an analysis are crucial for understanding the epitope's structure and for the design of immunogens. The following table summarizes the impact of single alanine substitutions on the binding of antibodies from HCV-positive human sera to the E2 554-569 peptide.

Residue PositionOriginal Amino AcidSubstitutionRelative Antibody Binding (%)Importance for Antibody Binding
564CysAla~100%Not Essential
566AlaGly<20% Essential
567ProAla<20% Essential
568ProAla<20% Essential
569CysAla~100%Not Essential

Note: The relative antibody binding is an approximation based on published findings where a significant reduction in binding was observed for the essential residues.[1][2] The original study used both Ala and Gly substitutions to probe the importance of each residue.[1][2]

These results highlight a critical continuous stretch of three amino acids, Ala-566, Pro-567, and Pro-568, as indispensable for antibody recognition of this linear epitope.[1][2] Interestingly, the flanking cysteine residues at positions 564 and 569 did not appear to be essential for the binding of polyclonal antibodies in this format, suggesting they may not be critical for maintaining the antigenic conformation of the peptide.[1][2]

Furthermore, the 554-569 region contains a putative N-glycosylation site, which could influence its recognition by the immune system in the context of the native glycoprotein.[1][2]

Experimental Protocols for Cross-Validation

To facilitate the cross-validation of these findings, detailed experimental protocols are provided below. These protocols are based on standard methodologies employed in the field.

Protocol 1: Solid-Phase Peptide Synthesis of HCV E2 554-569

This protocol describes the synthesis of the HCV E2 554-569 peptide (sequence: WMNSTGFTKVCGAPPC) and its alanine-substituted analogues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with HBTU and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, and a scavenger like DTT for cysteine-containing peptides) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

This protocol details a standard indirect ELISA to measure the binding of antibodies to the synthesized HCV E2 554-569 peptides.

Materials:

  • Synthesized HCV E2 554-569 peptides (wild-type and alanine mutants)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

  • Serum samples from HCV-positive patients or specific monoclonal antibodies

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the synthetic peptides to 10 µg/mL in coating buffer. Add 100 µL of the peptide solution to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., patient serum) in blocking buffer. Add 100 µL of the diluted antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the interpretation of results, the following diagrams are provided.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_binding Antibody Binding cluster_detection Signal Detection coating 1. Coat Plate with HCV E2 554-569 Peptide wash1 2. Wash coating->wash1 blocking 3. Block with BSA or Milk wash1->blocking wash2 4. Wash blocking->wash2 primary_ab 5. Add Primary Antibody (e.g., Patient Serum) wash2->primary_ab wash3 6. Wash primary_ab->wash3 secondary_ab 7. Add HRP-conjugated Secondary Antibody wash3->secondary_ab wash4 8. Wash secondary_ab->wash4 substrate 9. Add TMB Substrate wash4->substrate stop 10. Add Stop Solution substrate->stop read 11. Read Absorbance at 450 nm stop->read

Caption: ELISA workflow for detecting antibodies against HCV E2 554-569.

Alanine_Scanning_Logic cluster_peptide HCV E2 554-569 Peptide cluster_mutants Alanine-Scanning Mutagenesis cluster_assay ELISA Binding Assay cluster_results Interpretation of Results wt_peptide Wild-Type Peptide (WMNSTGFTKVCGAPPC) mutant_peptides Systematic Alanine Substitution of Each Residue binding_assay Measure Antibody Binding to WT and Mutant Peptides mutant_peptides->binding_assay no_change No Change in Binding binding_assay->no_change reduced_binding Significantly Reduced Binding binding_assay->reduced_binding conclusion_non_essential Residue is NOT Essential for Antibody Binding no_change->conclusion_non_essential conclusion_essential Residue IS Essential for Antibody Binding reduced_binding->conclusion_essential

Caption: Logical flow of an alanine-scanning mutagenesis experiment.

Conclusion

The HCV E2 554-569 region represents a well-characterized linear B-cell epitope. Cross-validation of the initial findings, particularly the essential role of residues 566-568 in antibody binding, can be robustly achieved by following the standardized protocols outlined in this guide. The provided data and workflows offer a solid foundation for researchers aiming to reproduce, validate, or build upon the existing knowledge of this immunologically significant region of the HCV E2 glycoprotein. Further studies could focus on determining the binding kinetics of monoclonal antibodies to this epitope and elucidating its structure when complexed with a neutralizing antibody.

References

A Comparative Guide to Synthetic vs. Recombinant HCV E2 554-569 in Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic peptides and recombinant proteins as reagents in assays is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the performance and utility of synthetic versus recombinant forms of the Hepatitis C Virus (HCV) E2 protein fragment 554-569, a key antigenic region, in various research applications.

The HCV E2 envelope glycoprotein (B1211001) plays a crucial role in viral entry into host cells, and the 554-569 amino acid region has been identified as a major linear antigenic site.[1] This makes both synthetic peptides spanning this sequence and recombinant E2 proteins containing this epitope valuable tools for antibody detection, vaccine development, and studying virus-host interactions. This guide will delve into the characteristics, experimental applications, and performance data associated with each of these reagents.

General Comparison: Synthetic Peptides vs. Recombinant Proteins

The fundamental differences between synthetic and recombinant peptides lie in their production, purity, and post-translational modifications. Synthetic peptides are chemically synthesized amino acid by amino acid, offering high purity and the ability to incorporate modifications.[2][3] Recombinant proteins are produced in living cells, which allows for natural folding and post-translational modifications like glycosylation, which can be critical for biological activity.[2][3]

FeatureSynthetic HCV E2 554-569 PeptideRecombinant HCV E2 Protein (containing 554-569)
Production Chemical synthesis (e.g., Solid-Phase Peptide Synthesis)Biological expression systems (e.g., E. coli, yeast, mammalian cells)
Purity Typically high (>95%)Variable, requires extensive purification
Post-Translational Modifications (PTMs) Absent (unless specifically incorporated)Present (e.g., glycosylation), depending on the expression system
Conformation Linear epitopeCan present both linear and conformational epitopes in a folded protein
Cost Generally lower for short peptidesCan be higher, especially for large-scale production and purification
Batch-to-Batch Consistency HighCan have some variability

Performance in Immunoassays: A Closer Look

While direct head-to-head comparative studies are limited, analysis of existing research provides insights into the performance of each reagent in common assays such as ELISA.

Enzyme-Linked Immunosorbent Assay (ELISA)

Both synthetic and recombinant forms of the HCV E2 554-569 region are utilized in ELISAs for the detection of anti-HCV antibodies. The choice of reagent can influence the sensitivity and specificity of the assay.

Synthetic Peptide-Based ELISA:

  • Principle: A synthetic peptide corresponding to the linear 554-569 epitope is coated onto the ELISA plate to capture specific antibodies from a sample.

  • Advantages: High specificity due to the defined linear epitope.[4] Cost-effective and high batch-to-batch consistency.

  • Limitations: May not detect antibodies that recognize conformational epitopes of the native E2 protein.

  • Performance Data: Studies have shown that ELISAs using synthetic peptides from structural regions of HCV can achieve high specificity and sensitivity, and are capable of detecting antibodies early in the acute phase of infection.[5] The prevalence of antibodies recognizing the 554-569 linear epitope in HCV RNA-positive sera has been reported to be around 55%.[1]

Recombinant Protein-Based ELISA:

  • Principle: A full-length or truncated recombinant E2 protein, which includes the 554-569 region, is used as the antigen.

  • Advantages: Can detect antibodies against both linear and conformational epitopes, potentially increasing sensitivity. The presence of glycosylation in mammalian-expressed proteins can be important for recognizing certain antibodies.

  • Limitations: Lower specificity can be a concern due to the presence of multiple epitopes and potential cross-reactivity. Production can be more complex and costly.

  • Performance Data: Third-generation HCV ELISAs often use a combination of recombinant proteins and synthetic peptides to enhance both sensitivity and specificity.[6] For instance, a second-generation ELISA was found to be more sensitive than a first-generation one, with an estimated 40% increase in sensitivity.[7] However, third-generation ELISAs can still have lower specificity in low-risk populations.[8]

Quantitative Data Summary

Assay TypeReagentParameterValueSource
ELISARecombinant Viral HCV E2ED50 for binding to CD810.2-1.2 µg/mL[9]
ELISASynthetic HCV E2 554-569Prevalence of Antibodies55% in HCV RNA-positive sera[1]
ELISASecond-generation (recombinant)Sensitivity Improvement~40% over first-generation[7]
ELISAThird-generation (recombinant/synthetic)Specificity (low-prevalence)99.7%[7]

Experimental Protocols

Protocol 1: Indirect ELISA for Antibody Detection using Synthetic HCV E2 554-569 Peptide

This protocol is a generalized procedure based on common ELISA practices for synthetic peptides.

  • Coating: Dilute the synthetic HCV E2 554-569 peptide to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the peptide solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL of diluted patient serum (e.g., 1:100 in blocking buffer) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Expression, Purification, and ELISA of Recombinant HCV E2 Protein

This protocol outlines a general workflow for producing and using recombinant E2 protein.

A. Expression and Purification (Example using a mammalian expression system):

  • Gene Synthesis and Cloning: Synthesize the gene encoding the desired HCV E2 fragment (containing the 554-569 region) and clone it into a suitable mammalian expression vector (e.g., pcDNA3.1).

  • Transfection: Transfect a suitable mammalian cell line (e.g., HEK293) with the expression vector.

  • Expression and Harvesting: Culture the cells for 48-72 hours to allow for protein expression. Harvest the cell culture supernatant (for secreted proteins) or cell lysate.

  • Purification: Purify the recombinant E2 protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[10][11][12]

B. Indirect ELISA for Antibody Detection:

  • Coating: Dilute the purified recombinant HCV E2 protein to 2 µg/mL in PBS.[13] Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[13]

  • Washing and Blocking: Wash three times with PBS containing 0.05% Tween-20 and block with 5% skimmed milk in PBS for 2 hours at room temperature.[13]

  • Sample and Antibody Incubation: Follow steps 5-11 as described in Protocol 1.

Visualizing Experimental Workflows

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection A 1. Coat plate with Synthetic Peptide or Recombinant Protein B 2. Wash and Block to prevent non-specific binding A->B C 3. Add diluted serum sample (containing primary antibodies) B->C D 4. Add HRP-conjugated secondary antibody C->D E 5. Add TMB substrate for color development D->E F 6. Stop reaction and read absorbance at 450 nm E->F

Caption: Generalized workflow for an indirect ELISA using either synthetic peptide or recombinant protein as the coating antigen.

Recombinant_Production A Gene Synthesis & Cloning into Vector B Transfection into Host Cells (e.g., HEK293) A->B C Protein Expression in Cell Culture B->C D Harvesting Cell Lysate or Supernatant C->D E Affinity Chromatography (e.g., Ni-NTA) D->E F Size-Exclusion Chromatography E->F G Purified Recombinant HCV E2 Protein F->G

Caption: A typical workflow for the production and purification of recombinant HCV E2 protein from a mammalian expression system.

Conclusion

The choice between a synthetic HCV E2 554-569 peptide and a recombinant E2 protein for use in assays depends on the specific research question and desired experimental outcome. For applications requiring high specificity in detecting antibodies against a defined linear epitope, the synthetic peptide is an excellent, cost-effective choice. Conversely, when the goal is to detect a broader range of antibodies that may recognize both linear and conformational epitopes, or when studying the biological functions of the E2 protein that depend on its native structure and glycosylation, a recombinant protein is the more appropriate reagent. Researchers should carefully consider the advantages and limitations of each to select the optimal tool for their studies.

References

Validation of HCV E2 554-569 as a Diagnostic Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diagnostic potential of the Hepatitis C Virus (HCV) envelope 2 (E2) protein fragment 554-569 as a serological marker. We will explore its performance in the context of established diagnostic alternatives, supported by available experimental data and detailed methodologies.

Introduction to HCV E2 554-569

The HCV E2 envelope glycoprotein (B1211001) is a critical component of the virus, mediating its entry into host cells. Within this protein, the amino acid sequence 554-569 has been identified as a major linear antigenic region, making it a potential target for diagnostic immunoassays that detect anti-HCV antibodies.[1][2] The validation of this specific peptide as a reliable diagnostic marker is crucial for the development of sensitive and specific next-generation HCV screening tools.

Comparative Diagnostic Performance

Currently, the diagnosis of HCV infection relies on the detection of anti-HCV antibodies and/or HCV RNA. Commercially available enzyme immunoassays (EIAs) and rapid diagnostic tests (RDTs) typically utilize a combination of antigens from the core, NS3, NS4, and NS5 regions of the virus. While these tests offer good sensitivity and specificity, the inclusion of novel antigenic regions like E2 554-569 could potentially enhance diagnostic accuracy, particularly in early or atypical infections.

A study investigating the prevalence of antibodies against major linear antigenic regions of the E2 protein found that antibodies to the 554-569 region were present in 55% of HCV RNA-positive sera and 53% of HCV RNA-negative sera.[1] This indicates that a significant portion of HCV-infected individuals develop an immune response to this specific epitope.

While direct comparative studies focusing solely on the E2 554-569 peptide are limited, a study evaluating a novel enzyme-linked immunosorbent assay (ELISA) that detects both E2 antigen and antibodies against core, NS3, NS4, and NS5 antigens provides valuable insights. This combined antigen/antibody assay demonstrated high accuracy.[3] Specifically, the detection of the E2 antigen alone showed an accuracy of 99%, while the combined assay had an accuracy of 98%.[3] These findings underscore the diagnostic potential of the E2 protein as a whole.

For context, established HCV core antigen (HCVcAg) assays have shown pooled sensitivity and specificity of 93.4% and 98.8% for the Abbott ARCHITECT assay and 93.2% and 99.2% for the Ortho HCV Ag ELISA, respectively.[4] In the pre-seroconversion window of acute infection, an HCVcAg ELISA demonstrated a sensitivity of 92.9% and a specificity of 100%.[5]

Table 1: Comparison of Diagnostic Marker Performance

Diagnostic Marker/AssaySensitivitySpecificityAccuracyPopulation/Notes
Anti-HCV E2 554-569 Antibody Prevalence 55%--In HCV RNA-positive sera[1]
53%--In HCV RNA-negative sera[1]
HCV E2 Antigen Detection ELISA --99%Combined with antibody detection against other antigens[3]
Combined E2 Ag/Ab ELISA --98%Combined detection of E2 antigen and antibodies to Core, NS3, NS4, NS5[3]
HCV Core Antigen (Abbott ARCHITECT) 93.4%98.8%-Pooled data from a meta-analysis[4]
HCV Core Antigen (Ortho ELISA) 93.2%99.2%-Pooled data from a meta-analysis[4]
HCV Core Antigen (Acute Infection) 92.9%100%-Pre-seroconversion window[5]
Rapid Diagnostic Tests (Anti-HCV) 98%100%-Compared to EIA reference[6]

Experimental Protocols

Synthetic Peptide-Based ELISA for Anti-HCV E2 554-569 Antibody Detection

This protocol outlines a general procedure for an indirect ELISA to detect antibodies against the HCV E2 554-569 peptide.

Materials:

  • 96-well microtiter plates

  • Synthetic HCV E2 554-569 peptide

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)

  • Patient serum or plasma samples

  • Positive and negative control sera

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the synthetic HCV E2 554-569 peptide to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the peptide solution to each well of the microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Dilute patient sera, positive controls, and negative controls in Blocking Buffer (e.g., 1:100). Add 100 µL of the diluted samples to the respective wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated anti-human IgG in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2, with a final extended wash.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

Signaling Pathway and Experimental Workflow

The interaction of the HCV E2 protein with host cell receptors can trigger intracellular signaling pathways. While the direct signaling cascade initiated by antibody binding to the 554-569 epitope for diagnostic purposes is not a signaling event in the traditional sense, the underlying principle of molecular recognition is key. The following diagram illustrates a simplified representation of the immune recognition and a typical experimental workflow for a peptide-based immunoassay.

G cluster_0 Immune Response & Recognition cluster_1 Diagnostic Immunoassay Workflow HCV HCV Virion E2 E2 Glycoprotein (554-569 epitope) HCV->E2 presents Peptide Immobilized E2 554-569 Peptide B_Cell B-Cell E2->B_Cell activates Antibody Anti-E2 554-569 Antibody B_Cell->Antibody produces Complex Peptide-Antibody Complex Peptide->Complex Sample Patient Sample (contains Antibody) Sample->Complex Secondary_Ab Enzyme-labeled Secondary Antibody Complex->Secondary_Ab binds to Detection Signal Detection Secondary_Ab->Detection generates signal

References

A Head-to-Head Comparison of Synthesis Methods for the HCV E2 554-569 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2, and specifically the 554-569 amino acid region, is a critical target for immunological studies and vaccine development. As a major antigenic region, the ability to reliably synthesize this peptide is paramount for advancing research.[1][2][3] This guide provides a head-to-head comparison of the primary synthesis methods for the HCV E2 554-569 peptide, offering supporting data and experimental protocols to inform your research and development efforts.

Methodological Showdown: SPPS vs. LPPS

The two predominant methods for chemical peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). For the HCV E2 554-569 peptide, the scientific literature overwhelmingly points to SPPS as the method of choice.[4][5][6][7]

Solid-Phase Peptide Synthesis (SPPS) has been the workhorse of peptide synthesis for decades. Its key advantage lies in the simplicity of the purification process, where the growing peptide chain is anchored to a solid resin support, allowing for easy removal of excess reagents and byproducts by simple washing. The most common and modern approach to SPPS is the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[4][7]

Liquid-Phase Peptide Synthesis (LPPS) , while less commonly cited for this specific peptide, is emerging as a scalable and more environmentally friendly alternative for large-scale peptide production.[8][9] In LPPS, the peptide is synthesized in solution, which can lead to higher purity for complex peptides and allows for easier monitoring of the reaction progress.

The following table summarizes the key quantitative and qualitative differences between these two methods.

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Primary Application Research-scale synthesis, high-throughput synthesisLarge-scale industrial production
Typical Yield Generally lower for longer or complex peptidesCan be higher, especially for large-scale synthesis
Purity High purity achievable after purificationPotentially higher crude purity before purification
Scalability Can be challenging and costly to scale upMore readily scalable
Solvent Consumption High due to repeated washing stepsGenerally lower
Automation Highly automated and well-establishedAutomation is less standardized
Cost Cost-effective for small-scale synthesisCan be more cost-effective at large scale

Experimental Protocols: A Focus on Fmoc-Based SPPS

Given its prevalence in the literature for the synthesis of HCV E2 554-569, this section details a representative experimental protocol for Fmoc-based Solid-Phase Peptide Synthesis.

Materials and Reagents:
  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Acetonitrile (ACN)

  • Diethyl ether

Synthesis Workflow:

The synthesis of the HCV E2 554-569 peptide (Sequence: Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys) via automated SPPS typically follows the workflow illustrated below.

G cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin 1. Resin Swelling (DMF/DCM) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA, DIC, OxymaPure in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Repeat->Deprotection Next cycle Cleavage 6. Cleavage from Resin (TFA/TIS/DTT/H2O) Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Centrifugation 8. Centrifugation Precipitation->Centrifugation Washing3 9. Washing (Cold Diethyl Ether) Centrifugation->Washing3 Drying 10. Drying Washing3->Drying Dissolution 11. Dissolution (ACN/H2O) Purification 12. RP-HPLC Purification Dissolution->Purification Analysis 13. Mass Spectrometry Analysis Purification->Analysis Lyophilization 14. Lyophilization Analysis->Lyophilization G cluster_virus HCV Virion cluster_cell Hepatocyte HCV HCV E1E2 E1/E2 Glycoprotein Complex SRB1 SR-B1 E1E2->SRB1 Initial Attachment CD81 CD81 SRB1->CD81 Co-receptor Interaction Claudin1 Claudin-1 CD81->Claudin1 Tight Junction Entry Occludin Occludin Claudin1->Occludin Entry Viral Entry and Fusion Occludin->Entry Inhibitor E2 554-569 based Peptide Inhibitors Inhibitor->CD81 Blocks Interaction

References

Navigating the HCV E2 Glycoprotein Landscape: A Comparative Guide to Antibody Interactions with the 554-569 Epitope and Key Neutralizing Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between Hepatitis C Virus (HCV) and the host immune response is paramount for the design of effective vaccines and immunotherapeutics. A central focus of this endeavor is the E2 envelope glycoprotein (B1211001), the primary target for neutralizing antibodies. This guide provides a comprehensive comparison of antibody interactions with a specific linear epitope, residues 554-569, and the well-characterized conformational neutralizing epitopes of the E2 protein, supported by experimental data and detailed protocols.

While the HCV E2 protein region spanning amino acids 554-569 has been identified as a major linear antigenic site, eliciting antibody responses in infected individuals, current scientific evidence does not support a significant role for antibodies targeting this specific epitope in virus neutralization.[1] In contrast, a wealth of data underscores the critical importance of conformational epitopes, primarily located on the "neutralizing face" of the E2 glycoprotein, in mediating potent and broad neutralization of the virus.

The 554-569 Linear Epitope: Antigenic but Not Neutralizing

Studies characterizing the antigenic structure of the HCV E2 protein have consistently identified the 554-569 region as a significant antigenic determinant.[1] Using synthetic peptides, researchers have demonstrated that sera from HCV-infected patients contain antibodies that bind to this linear sequence.[1] However, in functional assays, peptides corresponding to this region are often used as negative controls in binding and competition experiments with known neutralizing antibodies, indicating that antibodies directed against this linear epitope do not typically inhibit viral entry.[2]

This distinction highlights a crucial concept in virology: antigenicity does not always equate to neutralizing immunogenicity. While the 554-569 region is accessible to the immune system and can induce an antibody response, these antibodies do not appear to interfere with the functions of the E2 glycoprotein that are essential for viral infection.

The "Neutralizing Face": A Hub of Conformational Epitopes

The vast majority of broadly neutralizing antibodies (bNAbs) against HCV target complex, three-dimensional epitopes on the E2 glycoprotein, collectively known as the "neutralizing face".[3][4] This region is critical for the virus's ability to bind to host cell receptors, such as CD81, a key step in viral entry.[3][5] By binding to these conformational epitopes, neutralizing antibodies can effectively block the interaction between E2 and its receptors, thereby preventing infection.[3]

Several key antigenic sites within the neutralizing face have been identified, including:

  • Antigenic Site 412 (AS412): A linear epitope within a larger conformational context that is a target for some broadly neutralizing antibodies.[3]

  • Antigenic Region 3 (AR3): A complex region that includes parts of the E2 front layer and is a major target for potent bNAbs.[4]

  • CD81 Binding Loop: A critical functional region of E2 that directly interacts with the CD81 receptor. Antibodies that bind to or near this loop can sterically hinder receptor engagement.[5]

The neutralizing antibodies that recognize these sites are often dependent on the correct folding of the E2 protein, and their binding is typically disrupted by denaturation. This is in stark contrast to antibodies that recognize linear epitopes like 554-569, which can bind to short, unfolded peptide fragments.

Comparative Data: Neutralizing vs. Non-Neutralizing Epitopes

To illustrate the functional differences between antibodies targeting conformational neutralizing epitopes and those binding to linear, non-neutralizing sites like 554-569, the following table summarizes representative data for well-characterized broadly neutralizing monoclonal antibodies. It is important to note the absence of comparable neutralization data for antibodies specifically targeting the 554-569 linear epitope in the scientific literature, reinforcing its non-neutralizing role.

Antibody CloneTarget Epitope RegionBinding Affinity (Kd)Neutralization Potency (IC50)Mechanism of Action
AR3A Antigenic Region 3 (AR3) - ConformationalLow pM range[6]Potent, broad neutralization across genotypes[6]Blocks CD81 binding[6]
HC-84 series Conformational epitope (aa 418-446 & 611-616)Not specifiedBroad neutralization of genotypes 1-6[7]Inhibits E2 binding to CD81[7]
1H8 Linear epitope within CD81 binding loop (aa 524-529)Not specifiedNeutralizes HCV in vitro[8]Interacts with host entry factor CD81[8]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Experimental Workflow for Antibody Characterization

experimental_workflow cluster_binding Antibody Binding Characterization cluster_neutralization Neutralization Assays b1 Peptide ELISA b2 Recombinant E2 ELISA b1->b2 Confirm binding to folded protein b3 Surface Plasmon Resonance (SPR) b2->b3 Quantify binding kinetics n1 HCV Pseudoparticle (HCVpp) Neutralization Assay b3->n1 n2 Cell Culture-derived HCV (HCVcc) Neutralization Assay n1->n2 Confirm with infectious virus end Determine Binding Affinity and Neutralization Potency n2->end start Isolate/Produce Monoclonal Antibody start->b1

Caption: Workflow for characterizing antibody binding and neutralization.

Protocol 1: Peptide Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is used to determine if an antibody binds to a specific linear peptide, such as one derived from the E2 554-569 region.

  • Coating: Dilute the synthetic peptide (e.g., E2 554-569) to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL of the diluted peptide to the wells of a 96-well microplate. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Discard the blocking buffer and wash the wells as described in step 2. Add 100 µL of the primary antibody, diluted in blocking buffer, to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Discard the primary antibody solution and wash the wells. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG), diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Detection: Discard the secondary antibody solution and wash the wells. Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well. Allow the color to develop.

  • Measurement: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Protocol 2: HCV Pseudoparticle (HCVpp) Neutralization Assay

This assay is a standard method to assess the neutralizing activity of antibodies against HCV entry.[9][10]

  • HCVpp Production: Generate HCVpp by co-transfecting HEK293T cells with a plasmid encoding the HCV E1E2 glycoproteins, a plasmid encoding a retroviral gag-pol packaging construct, and a reporter plasmid (e.g., encoding luciferase or GFP).[9] Harvest the supernatant containing the pseudoparticles 48-72 hours post-transfection.

  • Neutralization Reaction: Serially dilute the antibody to be tested in cell culture medium. Mix the diluted antibody with a standardized amount of HCVpp and incubate for 1 hour at 37°C.

  • Infection of Target Cells: Seed target cells (e.g., Huh7.5 cells) in a 96-well plate. After the incubation of the antibody-HCVpp mixture, add it to the target cells.

  • Reporter Gene Measurement: Incubate the cells for 48-72 hours. Measure the reporter gene expression (e.g., luciferase activity or GFP-positive cells).

  • Calculation of Neutralization: The percentage of neutralization is calculated by comparing the reporter signal in the presence of the antibody to the signal in the absence of the antibody (virus only control). The IC50 value, the antibody concentration that inhibits 50% of viral entry, is determined by non-linear regression analysis.

The Mechanism of Neutralization: Blocking Viral Entry

The interaction between neutralizing antibodies and the conformational epitopes on the E2 "neutralizing face" directly interferes with the initial steps of the HCV life cycle. This mechanism is depicted in the following diagram.

neutralization_mechanism cluster_no_ab Viral Entry (No Antibody) cluster_with_ab Neutralization hcv1 HCV Virion e2_1 E2 Glycoprotein cd81_1 CD81 Receptor e2_1->cd81_1 Binding cell1 Hepatocyte entry1 Viral Entry cd81_1->entry1 hcv2 HCV Virion e2_2 E2 Glycoprotein cd81_2 CD81 Receptor no_entry Entry Blocked e2_2->no_entry nab Neutralizing Antibody nab->e2_2 Binding to Neutralizing Face cell2 Hepatocyte

Caption: Mechanism of HCV neutralization by antibodies targeting the E2 glycoprotein.

Conclusion

References

Comparative Analysis of Antibody Binding Affinity to Hepatitis C Virus E2 Glycoprotein Epitope 554-569

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Comparison

To ensure a clear and objective comparison of binding affinities, all quantitative data should be summarized in a structured format. The following table provides a template for presenting such data, which would be populated with experimental results. The key parameter for comparison is the equilibrium dissociation constant (KD), a measure of the binding affinity between an antibody and its antigen. A lower KD value indicates a higher binding affinity.

Table 1: Comparative Binding Affinity of Monoclonal Antibodies to HCV E2 Peptide (554-569)

Monoclonal AntibodyTarget EpitopeIsotypeKD (nM)Kon (1/Ms)K_off_ (1/s)Experimental MethodReference
Antibody A E2 (554-569)IgG1DataDataDataSPRCitation
Antibody B E2 (554-569)IgG1DataDataDataSPRCitation
Antibody C E2 (554-569)IgG2aDataDataDataELISACitation
Control mAb Irrelevant PeptideIgG1DataDataDataSPR/ELISACitation

Note: This table is a template. "Data" and "Citation" are placeholders to be filled with experimental findings.

Experimental Protocols

Accurate and reproducible measurement of binding affinity is critical. The two most common and robust methods for this purpose are Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Binding Affinity Determination

ELISA can be used to estimate the apparent binding affinity of an antibody to a peptide antigen. This protocol is adapted from standard methodologies.[1][2][3][4][5]

1. Plate Coating:

  • Coat 96-well microtiter plates with a synthetic peptide corresponding to HCV E2 residues 554-569 (e.g., at a concentration of 5 µg/mL in PBS) overnight at 4°C.
  • Wash the plates three times with wash buffer (PBS containing 0.05% Tween-20).
  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

2. Antibody Incubation:

  • Prepare serial dilutions of the monoclonal antibodies to be tested in dilution buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA).
  • Wash the blocked plates three times with wash buffer.
  • Add 100 µL of each antibody dilution to the appropriate wells and incubate for 1-2 hours at room temperature.

3. Detection:

  • Wash the plates three times with wash buffer.
  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-human IgG, depending on the primary antibody) diluted in dilution buffer to each well. Incubate for 1 hour at room temperature.
  • Wash the plates five times with wash buffer.
  • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding 50 µL of 2N H2SO4 to each well.

4. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.
  • Plot the absorbance values against the antibody concentrations.
  • The equilibrium dissociation constant (KD) can be estimated by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis (e.g., in GraphPad Prism). The KD is the antibody concentration at which 50% of the maximal binding is observed.

Surface Plasmon Resonance (SPR) Protocol for Kinetic and Affinity Analysis

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (k_on_) and dissociation (k_off_) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = k_off_/k_on_). This protocol is based on standard SPR methodologies.[6][7][8][9]

1. Sensor Chip Preparation and Ligand Immobilization:

  • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
  • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
  • Immobilize the HCV E2 554-569 peptide (the ligand) onto the sensor chip surface by injecting a solution of the peptide in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0). The amount of immobilized peptide should be optimized to avoid mass transport limitations.
  • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

2. Analyte Binding Measurement:

  • Prepare a series of dilutions of the monoclonal antibody (the analyte) in a suitable running buffer (e.g., HBS-EP+).
  • Inject the different concentrations of the antibody over the sensor surface at a constant flow rate. A flow cell with an immobilized irrelevant peptide can be used as a reference to subtract non-specific binding.
  • Monitor the association of the antibody to the peptide in real-time.
  • After the association phase, switch to running buffer alone to monitor the dissociation of the antibody from the peptide.

3. Surface Regeneration:

  • After each binding cycle, regenerate the sensor surface by injecting a solution that removes the bound antibody without damaging the immobilized peptide (e.g., a low pH buffer like glycine-HCl).

4. Data Analysis:

  • The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate software (e.g., Biacore Evaluation Software).
  • The association and dissociation phases of the sensorgrams for each antibody concentration are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the k_on_ and k_off_ values.
  • The KD is then calculated from the ratio of k_off_ to k_on_.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining and comparing the binding affinity of antibodies to the HCV E2 554-569 peptide.

G cluster_0 Preparation cluster_1 Binding Affinity Measurement cluster_2 Data Analysis & Comparison A Synthesize/Obtain HCV E2 (554-569) Peptide C ELISA A->C D Surface Plasmon Resonance (SPR) A->D B Purify Monoclonal Antibodies B->C B->D E Determine K_D Values C->E Non-linear Regression D->E Kinetic Analysis F Tabulate and Compare Binding Affinities E->F

Caption: Workflow for comparing antibody binding affinity.

HCV Entry Signaling Pathway

The E2 glycoprotein (B1211001) plays a crucial role in the entry of HCV into host cells by interacting with cellular receptors, which triggers a cascade of events. Understanding this pathway is essential for contextualizing the role of antibodies that target E2. The following diagram depicts a simplified model of the HCV entry process.[10][11][12][13][14]

HCV_Entry_Pathway cluster_0 HCV Particle cluster_1 Host Cell Surface cluster_2 Internalization & Fusion HCV HCV Virion (with E1/E2) SRBI SR-BI HCV->SRBI Initial Attachment CD81 CD81 HCV->CD81 Binding SRBI->CD81 Transfer/Conformational Change CLDN1 Claudin-1 CD81->CLDN1 Complex Formation OCLN Occludin CLDN1->OCLN Endocytosis Clathrin-Mediated Endocytosis OCLN->Endocytosis Fusion Membrane Fusion (low pH) Endocytosis->Fusion Release Viral RNA Release into Cytoplasm Fusion->Release

Caption: Simplified HCV entry pathway.

Logical Comparison of Antibodies

This diagram illustrates the logical process for evaluating and selecting antibodies based on their binding affinity to the target epitope.

Antibody_Comparison_Logic start Panel of Monoclonal Antibodies (Anti-E2 554-569) process Measure Binding Affinity (e.g., SPR to determine K_D) start->process decision K_D < Threshold? process->decision high_affinity High Affinity Binders (Candidate for further development) decision->high_affinity Yes low_affinity Low/No Affinity Binders (Deprioritize) decision->low_affinity No

Caption: Logical flow for antibody selection.

References

Validating the Structural Model of the HCV E2 554-569 Region: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the existing structural and functional data for the highly antigenic 554-569 region of the Hepatitis C Virus (HCV) E2 glycoprotein (B1211001). This region is a critical target for the host immune response, making its structural validation essential for the development of effective vaccines and immunotherapeutics. While a definitive high-resolution 3D structure of the isolated 554-569 peptide is not currently available in the public domain, this guide synthesizes available data from mutagenesis studies and its context within the larger E2 protein to offer insights into its structural and functional significance.

Structural Context and Antigenic Importance

The HCV E2 envelope glycoprotein is a key player in viral entry and is the primary target for neutralizing antibodies. The 554-569 region has been identified as a major linear antigenic site.[1][2] Within the known crystal structure of the E2 core, this region is located in a position that is likely accessible to antibodies.[3] The antigenicity of this region has been experimentally validated through the use of synthetic peptides in enzyme-linked immunosorbent assays (ELISAs).[1][2]

Experimental Validation of Key Residues

Alanine (B10760859) scanning mutagenesis has been employed to identify the specific amino acid residues within the 554-569 region that are critical for antibody binding. This technique systematically replaces each amino acid with alanine, and the effect on antibody recognition is then quantified.

Table 1: Alanine Scanning Mutagenesis of the HCV E2 554-569 Region
Residue PositionOriginal Amino AcidAlanine SubstitutionEffect on Antibody BindingReference
566AlanineNo ChangeNot Applicable[1][2]
567ProlineAlanineEssential for antibody binding[1][2]
568ProlineAlanineEssential for antibody binding[1][2]

Note: The original study also substituted glycine (B1666218) with similar results.[1][2]

Conformational Considerations

While a specific structural model for the 554-569 peptide is unavailable, the broader E2 glycoprotein is known to exhibit significant conformational flexibility.[4][5] Studies have revealed the existence of alternate conformations of the "neutralizing face" of E2, suggesting that the 554-569 region may also adopt different structural states. This plasticity could have significant implications for antibody recognition and the design of immunogens intended to elicit a specific neutralizing response. Molecular dynamics simulations of the entire E2 protein have provided insights into its dynamic nature, though these studies have not focused specifically on the conformational ensemble of the 554-569 region.[6][7]

Experimental Protocols

Solid-Phase Peptide Synthesis (General Protocol)

The synthetic peptides of the HCV E2 554-569 region used in antigenicity studies are typically produced via solid-phase peptide synthesis (SPPS).

G cluster_synthesis Peptide Synthesis start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 wash1 Wash deprotection1->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection1 deprotection2 Final Deprotection repeat->deprotection2 cleavage Cleavage from Resin deprotection2->cleavage purification Purification (e.g., HPLC) cleavage->purification characterization Characterization (e.g., Mass Spec) purification->characterization end_synthesis Purified Peptide characterization->end_synthesis

Caption: Workflow for Solid-Phase Peptide Synthesis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

To assess the antigenicity of the synthetic 554-569 peptides and their alanine-substituted analogs, a peptide-based ELISA is performed.

G cluster_elisa Peptide ELISA Protocol start Coat Plate with Peptide wash1 Wash start->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_antibody Add Primary Antibody wash2->add_antibody wash3 Wash add_antibody->wash3 add_secondary Add Enzyme-linked Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add Substrate wash4->add_substrate read Read Absorbance add_substrate->read end_elisa Quantify Binding read->end_elisa

Caption: Workflow for Peptide-Based ELISA.

Alanine Scanning Mutagenesis Workflow

The process of identifying key residues through alanine scanning involves a systematic workflow from peptide design to data analysis.

G cluster_alanine_scan Alanine Scanning Workflow design Design Alanine-Substituted Peptides synthesis Synthesize Peptides design->synthesis elisa Perform ELISA for each Peptide synthesis->elisa compare Compare Antibody Binding to Wild-Type elisa->compare identify Identify Key Residues compare->identify

Caption: Workflow for Alanine Scanning Mutagenesis.

Conclusion

The HCV E2 554-569 region is a well-established antigenic site, with residues Pro-567 and Pro-568 being crucial for antibody recognition. While a high-resolution structure of this specific peptide remains to be determined, the available data strongly support its importance as a target for humoral immunity. The inherent flexibility of the E2 glycoprotein suggests that the 554-569 region may exist in multiple conformations, a factor that should be considered in the design of future vaccines and antibody-based therapies. Further structural studies, potentially employing techniques like NMR spectroscopy on the isolated peptide, are warranted to provide a more complete understanding of this critical viral epitope.

References

Immunogenicity of HCV E2 554-569: A Comparative Guide Across Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Immunogenicity of HCV E2 Protein

The immunogenicity of the HCV E2 glycoprotein (B1211001) has been evaluated in a range of animal models, from small rodents to non-human primates. Each model offers unique advantages for studying immune responses, and the collective data helps to build a comprehensive picture of the potential for an E2-based vaccine. The following table summarizes typical immunological outcomes observed in different animal models immunized with E2 protein or E1E2 complexes.

Animal ModelTypical Humoral Response (Antibody)Typical Cellular Response (T-Cell)Key Findings & Relevance
Mice (e.g., BALB/c) - Development of anti-E2 antibodies. - Antibody levels increase with booster immunizations. - DNA prime-protein boost strategies can elicit strong antibody responses.- Induction of Th1-like immune responses with DNA vaccines. - Splenocyte proliferation in response to E2 antigen.- Useful for initial screening of vaccine candidates and adjuvants. - The specific epitopes recognized can be mapped, though responses to the 554-569 region specifically are not always detailed.
Guinea Pigs - Generation of potent, cross-neutralizing antibodies against multiple HCV genotypes.- Data on T-cell responses is less frequently reported compared to antibody responses.- Valuable for assessing the breadth of the neutralizing antibody response, a critical factor for a globally effective HCV vaccine.
Rabbits - Efficient induction of antibodies against conserved linear B-cell epitopes of the E2 protein.- T-cell response data is limited in the reviewed literature.- Often used for polyclonal antibody production due to the robust humoral response.
Non-Human Primates (NHPs) - Elicitation of both cross-neutralizing antibodies and intrahepatic memory T-cell responses in rhesus macaques. - A significant correlation between E2-specific IgG titers and the breadth of neutralization has been observed.- Development of systemic and intrahepatic memory T-cells specific for E2.- Considered a highly relevant preclinical model due to their close phylogenetic relationship to humans. - Provide crucial data on the potential for protective immunity.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of immunogenicity studies. Below are generalized experimental protocols based on common practices in the field for evaluating HCV E2 immunogenicity in animal models.

Immunization Protocol (General)

A common strategy for inducing an immune response is a prime-boost regimen.

  • Immunogen: Recombinant HCV E2 protein, E1E2 heterodimer, DNA vaccine encoding E2, or viral vectors expressing E2.

  • Animal Models:

    • Mice: Typically 6-8 week old BALB/c mice.

    • Guinea Pigs: Young adult animals.

    • Rabbits: New Zealand white rabbits.

    • Non-Human Primates: Rhesus macaques or chimpanzees.

  • Adjuvant: Often formulated with an adjuvant to enhance the immune response (e.g., Freund's adjuvant, Alum, CpG oligodeoxynucleotides).

  • Administration: Intramuscular or subcutaneous injection.

  • Schedule:

    • Priming: Initial immunization on day 0.

    • Boosting: One or more subsequent immunizations, typically at 2-4 week intervals.

  • Dosage: Varies depending on the animal model and immunogen preparation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

ELISA is a standard method for quantifying antigen-specific antibodies in serum.

  • Coating: ELISA plates are coated with recombinant HCV E2 protein or the specific 554-569 peptide.

  • Blocking: Non-specific binding sites are blocked with a solution such as bovine serum albumin (BSA).

  • Sample Incubation: Serial dilutions of serum from immunized animals are added to the wells.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody isotype (e.g., mouse IgG) is added.

  • Substrate Addition: A chromogenic substrate is added, and the color change is measured using a spectrophotometer.

  • Analysis: The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.

ELISpot Assay for T-Cell Response Measurement

The ELISpot assay is used to quantify the number of cytokine-secreting T-cells.

  • Cell Preparation: Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from immunized animals.

  • Stimulation: Cells are stimulated in vitro with the HCV E2 protein or overlapping peptides spanning the E2 sequence, including the 554-569 region.

  • Incubation: Cells are incubated on an ELISpot plate pre-coated with an antibody specific for a cytokine of interest (e.g., IFN-γ for Th1 response, IL-4 for Th2 response).

  • Detection: After incubation, cells are washed away, and a second, biotinylated antibody against the cytokine is added, followed by a streptavidin-enzyme conjugate.

  • Substrate Addition: A precipitating substrate is added, resulting in colored spots where cytokines were secreted.

  • Analysis: The spots, each representing a single cytokine-secreting cell, are counted using an automated reader.

Visualizing Experimental Workflows and Immune Pathways

To further clarify the processes involved in immunogenicity studies, the following diagrams illustrate a typical experimental workflow and the underlying immunological pathway.

experimental_workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase animal_model Animal Model Selection (e.g., Mice, NHP) immunogen_prep Immunogen Preparation (HCV E2 Protein + Adjuvant) prime Primary Immunization (Day 0) immunogen_prep->prime boost Booster Immunizations (e.g., Day 14, 28) prime->boost sampling Serum/Splenocyte Collection boost->sampling elisa Humoral Response Analysis (ELISA for Anti-E2 Antibodies) sampling->elisa elispot Cellular Response Analysis (ELISpot for T-Cell Cytokines) sampling->elispot data_analysis Data Analysis & Interpretation elisa->data_analysis elispot->data_analysis

Fig. 1: A generalized workflow for assessing the immunogenicity of an HCV E2 vaccine candidate.

b_cell_response cluster_antigen_presentation Antigen Presentation cluster_b_cell_activation B-Cell Activation & Differentiation cluster_antibody_production Antibody Production apc Antigen Presenting Cell (APC) b_cell B-Cell apc->b_cell Antigen Presentation to B-Cell e2_protein HCV E2 Protein e2_protein->apc Uptake & Processing e2_554_569 Epitope (554-569) plasma_cell Plasma Cell b_cell->plasma_cell Differentiation memory_b_cell Memory B-Cell b_cell->memory_b_cell Differentiation antibodies Anti-E2 Antibodies plasma_cell->antibodies Secretion

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of HCV-1 E2 Protein (554-569)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel: This document provides essential safety and logistical information for the proper handling and disposal of the HCV-1 E2 Protein (554-569) peptide. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals working with this and similar synthetic viral peptides.

The HCV-1 E2 Protein (554-569) is a synthetic peptide fragment of the Hepatitis C virus envelope 2 protein. While it is not the full, infectious virus, its origin from a pathogenic source and its potential biological activity necessitate its treatment as biohazardous waste. All materials and equipment that come into contact with this peptide must be decontaminated and disposed of following the protocols outlined below.

Immediate Safety and Handling Precautions

Before beginning any work with HCV-1 E2 Protein (554-569), it is imperative to consult the product-specific Safety Data Sheet (SDS). The SDS for this peptide indicates that it should be handled in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, lab coats, and safety glasses, to avoid contact with skin and eyes[1]. In case of contact, immediately wash the affected area with soap and plenty of water and seek medical advice[1].

Step-by-Step Disposal Protocol

The proper disposal of HCV-1 E2 Protein (554-569) involves a multi-step process of inactivation followed by disposal through the appropriate biohazardous waste stream.

Step 1: Inactivation of Liquid and Solid Waste

All waste contaminated with the peptide, both liquid and solid, must be rendered non-hazardous before final disposal. The recommended methods of inactivation are chemical disinfection or autoclaving.

  • Chemical Disinfection (for liquid waste):

    • Collect all liquid waste containing the peptide in a clearly labeled, leak-proof container marked with the biohazard symbol.

    • Add a freshly prepared solution of sodium hypochlorite (B82951) (bleach) to achieve a final concentration of 10% bleach.

    • Allow a minimum contact time of 30 minutes to ensure complete inactivation.

    • After inactivation, the liquid can be disposed of down the sanitary sewer, followed by a thorough water rinse to prevent corrosion of the plumbing[1].

  • Autoclaving (for solid waste and contaminated labware):

    • Collect all solid waste (e.g., pipette tips, microfuge tubes, gloves, paper towels) in an autoclavable biohazard bag.

    • For sharp objects like pipette tips, use a puncture-resistant container within the autoclave bag to prevent tears.

    • Loosely close the bag to allow for steam penetration during the autoclaving cycle.

    • Autoclave at a minimum of 121°C for at least 30 minutes. Longer times may be necessary depending on the volume and density of the waste.

    • After autoclaving, the waste can be disposed of in the regular trash, provided it is placed in an opaque bag and complies with institutional and local regulations.

Step 2: Segregation and Packaging of Waste

Proper segregation of waste is crucial for safety and compliance.

  • Liquid Waste: Inactivated liquid waste should be disposed of according to institutional guidelines, which may include pH neutralization before drain disposal.

  • Solid, Non-Sharp Waste: After autoclaving, place the biohazard bag into a designated regulated medical waste container.

  • Sharps Waste: All sharps contaminated with the peptide must be collected in a designated, puncture-proof sharps container that is clearly labeled with the biohazard symbol. Do not autoclave sharps containers unless they are specifically designed for it.

Step 3: Final Disposal

The final disposal of the packaged biohazardous waste must be handled by a licensed biohazardous waste management company. Do not dispose of untreated or improperly packaged waste in the general trash or down the drain[1].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended disposal procedures.

ParameterLiquid Waste (Chemical Disinfection)Solid Waste (Autoclaving)
Inactivating Agent Sodium Hypochlorite (Bleach)Saturated Steam
Concentration/Temperature 10% final concentrationMinimum 121°C (250°F)
Contact/Cycle Time Minimum 30 minutesMinimum 30 minutes
Pressure (for Autoclaving) N/AMinimum 15 psi

Experimental Protocols

The efficacy of the recommended inactivation methods is based on established biosafety protocols for viral components.

Protocol for Validation of Chemical Inactivation:

While not typically required for routine disposal of a synthetic peptide, if validation is necessary for a specific research application, a bioassay could be designed. This would involve:

  • Treating the peptide with the disinfectant as described.

  • Neutralizing the disinfectant.

  • Using a sensitive analytical method, such as HPLC or mass spectrometry, to confirm the degradation of the peptide.

Protocol for Autoclave Efficacy Testing:

Autoclave performance should be regularly monitored using biological indicators (e.g., vials containing Geobacillus stearothermophilus spores).

  • Place a biological indicator vial in the center of the waste load.

  • Run the autoclave cycle as described.

  • Incubate the biological indicator according to the manufacturer's instructions.

  • A lack of growth indicates a successful sterilization cycle.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for both liquid and solid waste contaminated with HCV-1 E2 Protein (554-569).

G cluster_liquid Liquid Waste Disposal Workflow A Contaminated Liquid Waste B Collect in Labeled, Leak-Proof Container A->B Step 1 C Add Bleach to 10% Final Concentration B->C Step 2 D 30-Minute Contact Time C->D Step 3 E Dispose via Sanitary Sewer with Water Rinse D->E Step 4

Caption: Workflow for the disposal of liquid waste.

G cluster_solid Solid Waste Disposal Workflow F Contaminated Solid Waste G Collect in Autoclavable Biohazard Bag F->G Step 1 H Autoclave at 121°C for 30+ min G->H Step 2 I Place in Regulated Medical Waste Container H->I Step 3 J Disposal by Licensed Contractor I->J Step 4

Caption: Workflow for the disposal of solid waste.

By adhering to these detailed procedures, your laboratory can ensure the safe and responsible management of HCV-1 E2 Protein (554-569) waste, fostering a secure research environment and building trust in your commitment to safety and compliance.

References

Safeguarding Your Research: A Guide to Handling HCV-1 e2 Protein (554-569)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with HCV-1 e2 Protein (554-569). Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.

While the HCV-1 e2 Protein (554-569) is a recombinant protein fragment and not the infectious Hepatitis C virus, it is prudent to handle it with the same level of care as a Biosafety Level 2 (BSL-2) agent. This approach minimizes the risk of contamination and ensures best practices in handling biologically derived materials.

Personal Protective Equipment (PPE): Your First Line of Defense

All personnel handling the HCV-1 e2 Protein (554-569) must wear appropriate PPE. The following table summarizes the required equipment and its purpose.

PPE ComponentSpecificationPurpose
Laboratory Coat Buttoned, long-sleevedProtects skin and personal clothing from splashes and contamination.[1][2][3][4]
Gloves Nitrile or latex, disposablePrevents direct skin contact with the protein.[1][2][3] Two pairs may be appropriate for added protection.[1][2]
Eye Protection Safety glasses or gogglesShields eyes from potential splashes or aerosols.[1][2][3][4]
Face Shield As neededRecommended when there is a higher risk of splashes or sprays to the face.[1][4]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedures to ensure safe handling of the HCV-1 e2 Protein (554-569) from receipt to disposal.

  • Receiving and Storage :

    • Upon receipt, inspect the package for any signs of leakage or damage.

    • Store the protein at the recommended temperature, typically -20°C, in a clearly labeled and designated freezer.

  • Preparation and Handling :

    • All manipulations of the protein should be performed in a designated, clean area, preferably within a biological safety cabinet (BSC) to minimize aerosol generation.[5]

    • Ensure the work area is decontaminated before and after handling the protein. A fresh 10% bleach solution is effective for decontamination.

    • Use sterile pipette tips and other disposable labware to prevent cross-contamination.

  • Spill Management :

    • In the event of a spill, immediately alert others in the area.

    • Cover the spill with absorbent material.

    • Gently apply a 10% bleach solution to the covered spill and allow a contact time of at least 30 minutes before cleaning.

    • Dispose of all cleanup materials as biohazardous waste.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of the HCV-1 e2 Protein (554-569) and all contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.[6][7][8]

Waste TypeDisposal Procedure
Liquid Waste Decontaminate with a final concentration of 10% bleach for at least 30 minutes before disposing down the drain with copious amounts of water.[7][9][10]
Solid Waste (non-sharps) Collect in a biohazard bag.[6][8] When the bag is three-quarters full, loosely tie it and decontaminate by autoclaving.[9] After autoclaving, the bag can be disposed of in the regular trash, following institutional guidelines.[11]
Sharps Waste All contaminated sharps (e.g., pipette tips, needles) must be placed in a designated, puncture-resistant sharps container labeled with the biohazard symbol.[6][8] When the container is full, it should be sealed and disposed of through the institution's biohazardous waste stream.

Visualizing the Workflow

To further clarify the procedural flow, the following diagram illustrates the key stages of handling the HCV-1 e2 Protein (554-569) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receipt & Storage B Don PPE A->B C Prepare Workspace (BSC) B->C D Protein Manipulation C->D E Experimentation D->E F Decontaminate Liquid Waste E->F G Segregate Solid Waste E->G I Dispose F->I Drain Disposal H Autoclave Solid Waste G->H Regular Trash J Dispose H->J Regular Trash

Caption: Workflow for handling HCV-1 e2 Protein.

This comprehensive guide provides the necessary framework for the safe and effective handling of HCV-1 e2 Protein (554-569). By integrating these practices into your laboratory's standard operating procedures, you contribute to a culture of safety and scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.